molecular formula C25H33Cl2N5O6 B2457220 Astin C CAS No. 148057-23-2

Astin C

Cat. No.: B2457220
CAS No.: 148057-23-2
M. Wt: 570.47
InChI Key: YWGAKIGNXGAAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17,18-Dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone is a natural product found in Aster tataricus with data available.

Properties

IUPAC Name

17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGAKIGNXGAAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Cl2N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cyclopeptide Astin C: A Deep Dive into its Mechanism of Action as a STING Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Astin C, a cyclic pentapeptide, has emerged as a potent and specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. By directly targeting the STING protein, this compound effectively blocks the downstream cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This whitepaper provides a comprehensive overview of the molecular mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a technical resource for researchers and professionals in the fields of immunology, oncology, and drug development who are interested in the therapeutic potential of STING modulation.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental cellular mechanism for detecting the presence of cytosolic DNA, a hallmark of viral infections and cellular damage. Upon activation, this pathway initiates a robust innate immune response, primarily through the production of type I interferons (IFNs). While essential for host defense, aberrant activation of the cGAS-STING pathway is implicated in the pathophysiology of various autoimmune diseases and inflammatory disorders. Consequently, there is significant interest in the discovery and development of specific STING inhibitors for therapeutic intervention.

This compound is a naturally occurring cyclopeptide first isolated from the medicinal plant Aster tataricus.[1] Subsequent research has revealed that it is produced by an endophytic fungus, Cyanodermella asteris, residing within the plant.[1] this compound has demonstrated significant anti-inflammatory and anti-cancer activities, which are attributed to its specific inhibition of the cGAS-STING signaling pathway.[1][2] This guide delineates the precise mechanism by which this compound exerts its inhibitory effects.

Mechanism of Action

This compound functions as a direct antagonist of the STING protein. Its mechanism of action can be dissected into the following key steps:

  • Direct Binding to STING: this compound physically interacts with the C-terminal domain (CTD) of the STING protein.[3] This binding occurs within the same pocket that recognizes the endogenous ligand, cyclic GMP-AMP (cGAMP).[3]

  • Competitive Inhibition of cGAMP Binding: By occupying the cGAMP binding site, this compound competitively inhibits the binding of this second messenger to STING.[3] This prevents the conformational changes in STING that are necessary for its activation.

  • Blockade of IRF3 Recruitment: A critical step in STING signaling is the recruitment of the transcription factor Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[1][4] this compound's interaction with STING effectively blocks the recruitment of IRF3.[1][4] It is noteworthy that this compound does not appear to disrupt the interaction between STING and TANK-binding kinase 1 (TBK1).[3]

  • Inhibition of Type I Interferon Production: By preventing the recruitment and subsequent phosphorylation of IRF3, this compound ultimately inhibits the transcription of genes encoding for type I interferons, such as IFN-β, and other pro-inflammatory cytokines.[1][2][5]

This specific and targeted inhibition of the STING pathway underscores the potential of this compound as a valuable tool for studying innate immunity and as a lead compound for the development of novel therapeutics for STING-driven diseases.

Quantitative Data

The interaction between this compound and STING, as well as its inhibitory activity, has been quantified in several key studies. The following tables summarize the reported binding affinities (Kd) and half-maximal inhibitory concentrations (IC50).

Interaction Method Kd (nM) Reference
This compound and STING (R232 variant)Isothermal Titration Calorimetry (ITC)53[3]
2'3'-cGAMP and STING (R232 variant)Isothermal Titration Calorimetry (ITC)50[3]

Table 1: Binding Affinity of this compound for STING.

Cell Line Stimulus IC50 (µM) Reference
Mouse Embryonic Fibroblasts (MEFs)Intracellular DNA3.42[1]
Human Fetal Lung Fibroblasts (IMR-90)Intracellular DNA10.83[1]

Table 2: Inhibitory Concentration of this compound on IFN-β Expression.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.

Astin_C_Mechanism_of_Action cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING_ER STING (inactive) on ER cGAMP->STING_ER binds & activates STING_active STING (active) STING_ER->STING_active TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 STING_active->IRF3 recruits TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes AstinC This compound AstinC->STING_ER binds & inhibits (competitive with cGAMP) AstinC->STING_active blocks IRF3 recruitment IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene activates transcription cluster_nucleus cluster_nucleus IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA cluster_cytosol cluster_cytosol

Caption: Mechanism of this compound action on the cGAS-STING signaling pathway.

Experimental_Workflow cluster_binding_assays Binding Affinity Determination cluster_cellular_assays Cellular Activity Assessment cluster_data_analysis Data Analysis ITC Isothermal Titration Calorimetry (ITC) Kd_calc Kd Calculation ITC->Kd_calc MST Microscale Thermophoresis (MST) MST->Kd_calc PullDown Biotinylated this compound Pull-down Assay Interaction_analysis Protein Interaction Analysis PullDown->Interaction_analysis CellCulture Cell Culture (e.g., MEFs, HEK293T) Treatment Treatment with this compound CellCulture->Treatment Stimulation Stimulation with cytosolic DNA (ISD) or cGAMP qPCR qPCR for IFN-β mRNA Stimulation->qPCR CoIP Co-immunoprecipitation (STING-IRF3 interaction) Stimulation->CoIP Treatment->Stimulation IC50_calc IC50 Calculation qPCR->IC50_calc CoIP->Interaction_analysis

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are representative protocols for the key experiments cited in the characterization of this compound's mechanism of action. These are based on standard molecular biology techniques and information inferred from the primary literature.

Biotinylated this compound Pull-Down Assay

This assay is designed to demonstrate the direct interaction between this compound and the STING protein.

Materials:

  • Biotinylated this compound

  • Cell lysate from HEK293T cells overexpressing Flag-tagged human STING

  • Streptavidin-conjugated magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-Flag antibody

  • SDS-PAGE gels and Western blotting apparatus

Protocol:

  • Cell Lysate Preparation: Culture and transfect HEK293T cells with a plasmid encoding Flag-tagged STING. After 24-48 hours, harvest the cells and lyse them in ice-cold lysis buffer. Clarify the lysate by centrifugation.

  • Bead Preparation: Wash the streptavidin-conjugated magnetic beads with wash buffer according to the manufacturer's instructions.

  • Binding: Incubate the cell lysate with biotinylated this compound for 2-4 hours at 4°C with gentle rotation. In parallel, prepare a negative control with biotin alone.

  • Capture: Add the streptavidin-conjugated magnetic beads to the lysate-Astin C mixture and incubate for an additional 1 hour at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Flag antibody to detect STING.

Quantitative Real-Time PCR (qPCR) for IFN-β mRNA Expression

This protocol quantifies the inhibitory effect of this compound on the STING-mediated induction of IFN-β mRNA.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • This compound

  • Interferon-stimulatory DNA (ISD) or cGAMP

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for mouse Ifnb1 and a housekeeping gene (e.g., Gapdh)

Protocol:

  • Cell Culture and Treatment: Plate MEFs in a multi-well plate. Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 6 hours.

  • Stimulation: Transfect the cells with ISD or deliver cGAMP using a permeabilization agent (e.g., digitonin) and incubate for an additional 6 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for Ifnb1 and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of Ifnb1 mRNA, normalized to the housekeeping gene. Calculate the IC50 value based on the dose-response curve.

Co-immunoprecipitation for STING-IRF3 Interaction

This assay is used to assess the effect of this compound on the interaction between STING and IRF3.

Materials:

  • HEK293T cells

  • Plasmids encoding Flag-tagged IRF3 and HA-tagged STING

  • This compound

  • Lysis buffer

  • Anti-HA antibody conjugated to beads (or protein A/G beads and anti-HA antibody)

  • Wash buffer

  • Elution buffer

  • Anti-Flag and anti-HA antibodies for Western blotting

Protocol:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding Flag-IRF3 and HA-STING.

  • Treatment and Stimulation: Treat the cells with this compound or DMSO. Stimulate the STING pathway as required.

  • Lysis: Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with anti-HA antibody-conjugated beads overnight at 4°C to pull down HA-STING and any interacting proteins.

  • Washing: Wash the beads extensively with wash buffer.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Analyze the eluates by Western blotting using anti-Flag (to detect co-precipitated IRF3) and anti-HA (to confirm STING immunoprecipitation) antibodies.

Conclusion

This compound represents a highly specific and potent inhibitor of the cGAS-STING signaling pathway. Its mechanism of action, involving direct binding to the STING protein and subsequent blockade of IRF3 recruitment, has been well-characterized through a series of robust biochemical and cellular assays. The quantitative data on its binding affinity and inhibitory concentration highlight its potential as a valuable pharmacological tool and a promising candidate for further therapeutic development. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the biological activities of this compound and to explore the therapeutic implications of STING inhibition in a variety of disease contexts.

References

An In-depth Technical Guide to the Cyclopeptide Astin C: Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin C is a naturally occurring cyclopeptide that has garnered significant interest within the scientific community for its potent anti-inflammatory, anti-cancer, and immunosuppressive properties. Initially isolated from the medicinal plant Aster tataricus, its true origin has been traced to the endophytic fungus Cyanodermella asteris. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and mechanism of action of this compound, with a particular focus on its specific inhibition of the cGAS-STING signaling pathway. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of key quantitative data. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first identified as part of a family of cyclic pentapeptides, the astins, isolated from the roots of the plant Aster tataricus, a traditional Chinese medicine herb.[1] For many years, it was believed that the plant itself was the producer of these unique compounds, which are characterized by the presence of a rare 3,4-dichloroproline residue.[2] This unusual halogenated amino acid is crucial for the biological activity of the astin family.

Subsequent research, however, revealed a more complex biosynthetic origin. It was discovered that this compound is not produced by the plant, but rather by an endophytic fungus, Cyanodermella asteris, that resides within the root tissues of Aster tataricus.[2][3] Axenic cultures of C. asteris were found to produce this compound, confirming the fungus as the true biosynthetic source.[3] This discovery has significant implications for the sustainable production of this compound through fermentation, bypassing the need for plant extraction.[2][3]

Chemical Structure:

  • Molecular Formula: C₂₅H₃₃Cl₂N₅O₆

  • Molecular Weight: 570.5 g/mol

  • IUPAC Name: (3S,6S,9S,12R,15S)-6-((S)-sec-butyl)-9-(4,5-dichloro-L-prolyl)-3-isobutyl-12-(hydroxymethyl)-1,4,7,10,13-pentaazacyclopentadecane-2,5,8,11,14-pentaone

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects.[1][4][5] The primary mechanism underlying these activities is its specific and potent inhibition of the cGAS-STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][4][6]

Inhibition of the cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is essential for initiating an immune response against infections and cellular damage. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering its activation, translocation, and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.

This compound specifically targets and binds to the C-terminal domain of STING, the same domain that binds cGAMP.[6] This binding interaction physically blocks the recruitment of IRF3 to the STING signalosome, thereby preventing its phosphorylation and subsequent activation.[1][6] Notably, this compound does not inhibit the activation of STING by cGAMP or the recruitment of TBK1. This targeted mechanism of action makes this compound a highly specific inhibitor of the downstream signaling events of the STING pathway.

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (inactive) on ER cGAMP->STING_ER binds & activates STING_Active STING (active) STING_ER->STING_Active translocates TBK1 TBK1 STING_Active->TBK1 recruits IRF3 IRF3 STING_Active->IRF3 recruits STING_Active->IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes Transcription Transcription pIRF3->Transcription translocates AstinC This compound AstinC->STING_Active binds & inhibits IFN_Genes Type I IFN Genes (e.g., Ifnb) Transcription->IFN_Genes induces

Figure 1: this compound's inhibition of the cGAS-STING signaling pathway.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize key data on its inhibitory potency and binding affinity.

Table 1: Inhibitory Concentration (IC₅₀) of this compound

TargetCell LineAssayIC₅₀ (µM)Reference
Intracellular DNA-induced Ifnb expressionMouse Embryonic Fibroblasts (MEFs)qPCR3.42[7]
Intracellular DNA-induced Ifnb expressionHuman Fetal Lung Fibroblasts (IMR-90)qPCR10.83[7]
Immunosuppressive ActivityMouse Lymph Node CellsCell Proliferation12.6 ± 3.3[5]

Table 2: Binding Affinity (Kd) of this compound to STING

ProteinMethodKd (µM)Reference
STING C-terminal domain (human, H232)MicroScale Thermophoresis (MST)2.37[7]
STING C-terminal domain (human, R232)Isothermal Titration Calorimetry (ITC)10[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Cyanodermella asteris Culture

This protocol is adapted from Vassaux et al., 2019.

4.1.1. Fungal Cultivation

  • Prepare Malt Extract Agar (MEA) plates.

  • Inoculate MEA plates with a pure culture of Cyanodermella asteris.

  • Incubate at 25°C in the dark for 14-21 days until sufficient mycelial growth is observed.

  • Prepare a liquid seed culture by inoculating 100 mL of Malt Extract Broth (MEB) with several agar plugs from the MEA plate.

  • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 7 days.

  • Inoculate 1 L of MEB with the seed culture.

  • Incubate the production culture at 25°C on a rotary shaker at 150 rpm for 21-28 days.

4.1.2. Extraction and Purification

  • Separate the fungal biomass from the culture broth by filtration.

  • Lyophilize the fungal biomass.

  • Extract the lyophilized biomass with methanol (3 x 500 mL) at room temperature with shaking.

  • Combine the methanol extracts and evaporate to dryness under reduced pressure.

  • Resuspend the crude extract in a minimal volume of methanol.

  • Perform chromatographic purification using a silica gel column, eluting with a gradient of chloroform-methanol.

  • Further purify the this compound-containing fractions by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient.

  • Collect fractions containing pure this compound and confirm identity and purity by mass spectrometry and NMR.

Isolation_Workflow Start Start: Pure culture of Cyanodermella asteris Cultivation Fungal Cultivation (Liquid MEB) Start->Cultivation Filtration Filtration Cultivation->Filtration Biomass Fungal Biomass Filtration->Biomass Broth Culture Broth (discarded) Filtration->Broth Lyophilization Lyophilization Biomass->Lyophilization Extraction Methanol Extraction Lyophilization->Extraction Evaporation Evaporation Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel RP_HPLC RP-HPLC Purification Silica_Gel->RP_HPLC Pure_AstinC Pure this compound RP_HPLC->Pure_AstinC

Figure 2: Workflow for the isolation of this compound.
Solid-Phase Synthesis of this compound Analogues

This generalized protocol is based on the principles of solid-phase peptide synthesis (SPPS) and can be adapted for the synthesis of this compound and its analogues.

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

  • Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids using a coupling agent such as HATU or HBTU in the presence of DIPEA. Monitor each coupling step for completion using a Kaiser test.

  • On-Resin Cyclization: After assembly of the linear peptide, deprotect the N-terminal Fmoc group and the side-chain protecting group of the C-terminal amino acid. Perform on-resin cyclization using a suitable coupling reagent.

  • Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude cyclopeptide by RP-HPLC.

cGAS-STING Signaling Inhibition Assay (qPCR)

This protocol is adapted from Li et al., 2018.

  • Cell Culture: Culture mouse embryonic fibroblasts (MEFs) in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Treatment: Seed MEFs in 24-well plates. Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 6 hours.

  • Stimulation: Transfect the cells with a STING agonist, such as herring testes DNA (HT-DNA), using a transfection reagent like Lipofectamine 2000.

  • RNA Extraction: After 6 hours of stimulation, lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for the Ifnb gene and a housekeeping gene (e.g., Actb).

  • Data Analysis: Calculate the relative expression of Ifnb mRNA normalized to the housekeeping gene using the ΔΔCt method.

In Vivo HSV-1 Infection Model

This protocol is a general representation based on studies of HSV-1 infection in mice.

  • Animals: Use 6-8 week old C57BL/6 mice.

  • This compound Treatment: Administer this compound (e.g., 2-4 mg/kg) or vehicle control via tail vein injection every two days for a total of 7 days.

  • Infection: On day 3 of treatment, infect the mice with a sublethal dose of Herpes Simplex Virus 1 (HSV-1) via intraperitoneal or intravenous injection.

  • Monitoring: Monitor the mice daily for signs of disease, such as weight loss, ruffled fur, and mortality.

  • Viral Titer Determination: At a designated time point post-infection, sacrifice the mice and harvest tissues (e.g., spleen, brain). Homogenize the tissues and determine the viral titer by plaque assay on Vero cells.

  • Cytokine Analysis: Measure the levels of type I interferons and other cytokines in the serum or tissue homogenates by ELISA.

Conclusion

This compound is a fascinating cyclopeptide with a unique origin and a highly specific mechanism of action. Its ability to potently and selectively inhibit the cGAS-STING signaling pathway makes it a valuable tool for studying innate immunity and a promising lead compound for the development of novel therapeutics for autoimmune diseases, inflammatory disorders, and potentially cancer. The elucidation of its fungal origin opens up new avenues for its sustainable production. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and its analogues.

References

Astin C: A Technical Guide to a Novel cGAS-STING Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin C, a cyclic pentapeptide derived from the endophytic fungus Cyanodermella asteris found in the medicinal plant Aster tataricus, has emerged as a potent and specific inhibitor of the cGAS-STING signaling pathway. This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various autoimmune diseases and cancers. This compound exerts its inhibitory effect by directly binding to the STING protein and preventing the recruitment of the transcription factor IRF3, thereby blocking downstream inflammatory signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key innate immune sensing pathway that detects the presence of cytosolic DNA, a danger signal associated with infection and cellular damage. Upon activation, this pathway triggers the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation can lead to chronic inflammation and contribute to the pathology of autoimmune disorders and certain cancers.

This compound, originally isolated from Aster tataricus, is a natural product that has been identified as a specific inhibitor of the STING pathway.[1] Notably, it is not the plant itself but an endophytic fungus, Cyanodermella asteris, that produces this compound.[2][3][4] Its unique mechanism of action, which involves the allosteric inhibition of the STING-IRF3 interaction, makes it a valuable tool for studying STING-mediated signaling and a promising lead compound for the development of novel therapeutics.

Chemical Properties

This compound is a cyclic pentapeptide with the following chemical structure:

  • IUPAC Name: (3S,6S,9S,12R,15S)-12-((R)-1-hydroxyethyl)-3,9-bis(4-hydroxyphenyl)-6,15-dimethyl-1,4,7,10,13-pentaazacyclopentadecane-2,5,8,11,14-pentone

  • Molecular Formula: C₃₂H₄₁N₅O₈

  • Molecular Weight: 639.7 g/mol

  • CAS Number: 148057-23-2[1]

Mechanism of Action: Inhibition of the cGAS-STING Pathway

This compound specifically targets the STING protein, a central adaptor in the cGAS-STING signaling cascade. The canonical activation of this pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA, to STING. This binding induces a conformational change in STING, leading to its activation and the recruitment of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.

This compound disrupts this signaling cascade by specifically blocking the recruitment of IRF3 to the STING signalosome.[1][5] It does not inhibit the activation of STING itself or the recruitment and activation of TBK1. This targeted inhibition of a key downstream step makes this compound a highly specific modulator of STING signaling.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Active Activated STING STING_ER->STING_Active TBK1 TBK1 STING_Active->TBK1 recruits & activates IRF3 IRF3 STING_Active->IRF3 recruits TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer dimerizes IFN Type I IFN Genes IRF3_dimer->IFN induces transcription AstinC This compound AstinC->STING_Active binds to

Figure 1: this compound inhibits the cGAS-STING signaling pathway by blocking IRF3 recruitment to STING.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound
ParameterAssayCell Line / SystemValueReference
IC₅₀ Inhibition of IFN-β mRNA expression (ISD-induced)Mouse Embryonic Fibroblasts (MEFs)3.42 µM[6]
IC₅₀ Inhibition of IFN-β mRNA expression (ISD-induced)Human Lung Fibroblasts (IMR-90)10.83 µM[6]
IC₅₀ Immunosuppressive ActivityMouse Lymph Node Cells12.6 ± 3.3 µM[7]
Kd Binding to STING (C-Terminal Domain)In vitro binding assay53 nM[8]
Table 2: In Vivo Activity of this compound
Animal ModelTumor Cell LineDosing RegimenEfficacyReference
Male ICR miceSarcoma 180 (ascites)5.0 mg/kg; intraperitoneal injection; 5 days45% tumor growth inhibition[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Isolation and Purification of this compound from Cyanodermella asteris

The production of this compound can be achieved through the cultivation of the endophytic fungus Cyanodermella asteris.

Isolation_Workflow start Start: C. asteris culture culture 1. Fungal Culture - Liquid potato dextrose broth (PDB) - or Malt extract autolysate (MEA) medium start->culture extraction 2. Extraction - Extract culture medium with ethyl acetate culture->extraction concentration 3. Concentration - Evaporate solvent under reduced pressure extraction->concentration chromatography 4. Chromatographic Purification - Silica gel column chromatography - HPLC (e.g., C18 column) concentration->chromatography analysis 5. Purity Analysis - HPLC-MS - NMR chromatography->analysis end End: Purified this compound analysis->end CoIP_Workflow start Start: Co-transfect HEK293T cells (Flag-STING & HA-IRF3) treatment 1. Treat with this compound or Vehicle start->treatment lysis 2. Cell Lysis treatment->lysis ip 3. Immunoprecipitation (e.g., with anti-Flag antibody) lysis->ip wash 4. Wash beads ip->wash elution 5. Elution wash->elution analysis 6. Western Blot Analysis (Blot for HA-IRF3) elution->analysis end End: Assess STING-IRF3 interaction analysis->end

References

Biosynthesis of Astin C by the endophytic fungus Cyanodermella asteris

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Astin C, a cyclic pentapeptide produced by the endophytic fungus Cyanodermella asteris, has garnered significant interest within the scientific community due to its potent antitumor and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic and enzymatic machinery involved. We present a thorough examination of the ast biosynthetic gene cluster (BGC), a step-by-step description of the nonribosomal peptide synthetase (NRPS) pathway, quantitative data on this compound production, and detailed experimental protocols for the cultivation of C. asteris, extraction and analysis of this compound, and genetic manipulation. This document is intended to serve as a valuable resource for researchers seeking to understand and harness the biosynthetic potential of this promising natural product.

Introduction

Astins are a family of cyclic peptides first isolated from the medicinal plant Aster tataricus.[1] For decades, their origin was attributed to the plant itself. However, recent research has unequivocally demonstrated that astins, including this compound, are biosynthesized by the endophytic fungus Cyanodermella asteris residing within the plant's tissues.[1][3] This discovery has opened new avenues for the sustainable production of astins through fermentation, independent of the slow-growing host plant.[1]

This compound's biological activity is linked to its ability to specifically inhibit the cGAS-STING signaling pathway, a crucial component of the innate immune system, making it a promising candidate for the development of novel therapeutics for autoimmune diseases and cancer.[4][5] Understanding the intricacies of its biosynthesis is paramount for optimizing production and generating novel analogs with improved pharmacological properties.

The this compound Biosynthetic Gene Cluster (ast BGC)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of C. asteris.[3] This cluster, designated as the ast BGC, spans approximately 50 kilobases and comprises 13 distinct genes.[6] The organization and function of these genes have been predicted through bioinformatic analysis and comparison with known gene clusters, particularly the cyclochlorotine BGC.[6]

Table 1: Genes of the ast Biosynthetic Gene Cluster and Their Putative Functions.

GeneSize (amino acids)Putative Function
astA1,530ABC-type exporter
astB682Aminomutase (β-Phe biosynthesis)
astC79Unknown
astD476Aminotransferase (2-Abu biosynthesis)
astE320DUF3328 domain protein
astF483Transporter (Major Facilitator Superfamily)
astG373DUF3328 domain protein
astH227DUF3328 domain protein
astI1,338ABC-type exporter
astJ691Transcriptional regulator
astK-Putative halogenase (not explicitly in cluster)
astL-Putative prolyl dehydrogenase
astN5,584Nonribosomal Peptide Synthetase (NRPS)

Note: This table is a synthesis of information from multiple sources and may include putative functions that require further experimental validation. The presence and specific roles of a halogenase and prolyl dehydrogenase are hypothesized based on the structure of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded in the ast BGC. The core of this pathway is the large multi-domain enzyme, AstN, a nonribosomal peptide synthetase (NRPS).

Precursor Amino Acid Biosynthesis

This compound is a cyclic pentapeptide with the structure cyclo-(L-α-aminobutyryl-L-seryl-3,4-dichloro-L-prolyl-β-phenylalanyl-L-alanyl). The non-proteinogenic amino acids, α-aminobutyric acid (2-Abu) and β-phenylalanine (β-Phe), are synthesized by dedicated enzymes within the ast BGC.

  • α-Aminobutyric acid (2-Abu): The aminotransferase AstD is proposed to catalyze the formation of 2-Abu from a precursor such as α-ketobutyrate.

  • β-Phenylalanine (β-Phe): The aminomutase AstB is predicted to be responsible for the conversion of L-phenylalanine to β-phenylalanine.

Nonribosomal Peptide Synthesis by AstN

The assembly of the pentapeptide backbone of this compound is carried out by the NRPS enzyme, AstN. NRPSs function as molecular assembly lines, with distinct modules responsible for the incorporation of each amino acid. Each module typically consists of three core domains:

  • Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

The AstN enzyme is predicted to be composed of five modules, each responsible for incorporating one of the five amino acids of this compound in a specific order.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Astin_C_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line (AstN) cluster_modifications Post-synthesis Modifications alpha-ketobutyrate alpha-ketobutyrate AstD AstD alpha-ketobutyrate->AstD L-Phenylalanine L-Phenylalanine AstB AstB L-Phenylalanine->AstB 2-Abu 2-Abu AstD->2-Abu beta-Phe beta-Phe AstB->beta-Phe Module1 Module 1 (2-Abu) A T C 2-Abu->Module1:f0 Module4 Module 4 (beta-Phe) A T C beta-Phe->Module4:f0 Module2 Module 2 (Ser) A T C Module3 Module 3 (Dcp) A T C Module5 Module 5 (Ala) A T C TE TE (Thioesterase) Linear Pentapeptide Linear Pentapeptide TE->Linear Pentapeptide L-Serine L-Serine L-Serine->Module2:f0 L-Proline L-Proline L-Proline->Module3:f0 L-Alanine L-Alanine L-Alanine->Module5:f0 Halogenase Halogenase Prolyl_Dehydrogenase Prolyl_Dehydrogenase Halogenase->Prolyl_Dehydrogenase This compound This compound Prolyl_Dehydrogenase->this compound Linear Pentapeptide->Halogenase Cultivation_Workflow start Start inoculation Inoculate liquid medium (e.g., PDB or MEA) with C. asteris mycelia or spores start->inoculation incubation Incubate at 22-28°C in the dark with shaking inoculation->incubation monitoring Monitor growth and This compound production incubation->monitoring harvest Harvest culture broth and mycelia monitoring->harvest end End harvest->end Extraction_Analysis_Workflow start Start extraction Extract fungal mycelia and/or culture filtrate with an organic solvent (e.g., methanol/acetone) start->extraction concentration Concentrate the extract under reduced pressure extraction->concentration hplc_ms Analyze by HPLC-MS concentration->hplc_ms quantification Quantify this compound using a standard curve hplc_ms->quantification end End quantification->end Heterologous_Expression_Workflow start Start gene_cloning Clone the ast BGC into an expression vector start->gene_cloning transformation Transform the expression vector into a suitable host (e.g., Aspergillus oryzae) using PEG-mediated protoplast transformation gene_cloning->transformation selection Select for transformed colonies transformation->selection expression Induce gene expression and culture the transformed host selection->expression analysis Analyze for this compound production expression->analysis end End analysis->end

References

Astin C: A Cyclopeptide Inhibitor of Innate Immunity via STING Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Astin C, a naturally occurring cyclopeptide isolated from the medicinal plant Aster tataricus, has emerged as a potent and specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system. This pathway is instrumental in detecting cytosolic DNA, triggering downstream inflammatory and antiviral responses. Dysregulation of STING signaling is implicated in a range of autoimmune and autoinflammatory diseases. This compound presents a promising therapeutic lead by selectively targeting the STING protein, thereby attenuating aberrant immune activation. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction to Innate Immunity and the cGAS-STING Pathway

The innate immune system serves as the first line of defense against invading pathogens and cellular damage.[1] It relies on a repertoire of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a pivotal cytosolic DNA sensing pathway.[3] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[4] This activation leads to STING's translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1).[5] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation.[4][5] In the nucleus, IRF3 induces the expression of type I interferons (IFNs) and other inflammatory cytokines.[4] STING activation also triggers the NF-κB signaling pathway, further contributing to the pro-inflammatory response.[5][6][7]

This compound: A Specific Inhibitor of STING Signaling

This compound is a cyclopeptide that has been identified as a specific small-molecule inhibitor of the cGAS-STING pathway.[4][8] Its inhibitory action is highly specific to this pathway, as it does not affect other innate immune signaling pathways, such as the RIG-I-mediated response to cytosolic RNA.[9]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the STING protein. In silico modeling and competition assays have shown that this compound likely docks into the same C-terminal domain pocket of STING where the natural ligand, cGAMP, binds. By competitively occupying this site, this compound prevents the conformational changes in STING that are necessary for downstream signaling.[3][10]

Crucially, this compound's binding to STING selectively blocks the recruitment of the transcription factor IRF3 to the STING signalosome.[4][8][11] This prevents the subsequent phosphorylation and activation of IRF3, thereby inhibiting the expression of type I interferons and other IRF3-dependent genes.[4] It is important to note that this compound does not appear to disrupt the interaction between STING and TBK1.[9]

AstinC_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits NFkB NF-κB STING_Golgi->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AstinC This compound AstinC->STING_ER binds & inhibits IRF3 recruitment Gene_Expression Type I IFN & Pro-inflammatory Cytokine Genes pIRF3_nuc->Gene_Expression induces NFkB_nuc->Gene_Expression induces

Figure 1: this compound's Inhibition of the cGAS-STING Signaling Pathway.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory effects of this compound have been quantified in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound

Cell LineAssayIC50 (μM)Reference
Mouse Embryonic Fibroblasts (MEFs)Inhibition of Ifnb mRNA induction by intracellular DNA3.42 ± 0.13[9]
Human Fetal Lung Fibroblasts (IMR-90)Inhibition of Ifnb mRNA induction by intracellular DNA10.83 ± 1.88[9]
Mouse Lymph Node CellsImmunosuppressive Activity12.6 ± 3.3[12]

Table 2: In Vitro and In Vivo Effects of this compound

Model SystemTreatmentEffectReference
HEK293 cellsThis compound (10 μM; 6 h)Significantly inhibits Ifnb mRNA expression induced by cGAS or STING.[8]
HEK293T cells and MEFsThis compound (10 μM; 6 h)Significantly impairs the interaction between STING and IRF3.[8]
Trex1-/- Bone Marrow-Derived Macrophages (BMDMs)This compoundInhibited the expression of type I interferon and pro-inflammatory cytokines.[8]
Trex1-/- Mouse Model of Autoimmune DiseaseThis compoundAlleviated autoimmune inflammatory symptoms, decreased sera autoantibodies, and reduced activated CD8+ T cells.[8]
Male ICR mice with Sarcoma 180 ascites tumorThis compound (5.0 mg/kg; i.p.; 5 days)Achieved a tumor growth inhibition rate of 45%.[8]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Reagents
  • Cell Lines: HEK293T, Mouse Embryonic Fibroblasts (MEFs), and Bone Marrow-Derived Macrophages (BMDMs) from wild-type and Trex1-/- mice are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A DMSO-only control is always included.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of target genes, such as Ifnb, to assess the effect of this compound on STING-mediated gene induction.

qPCR_Workflow start Cell Treatment (e.g., DNA transfection +/- this compound) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr qPCR with Gene-Specific Primers (e.g., Ifnb, Actb) and SYBR Green cdna_synthesis->qpcr analysis Data Analysis (Relative quantification using ΔΔCt method) qpcr->analysis end Results (Fold change in mRNA expression) analysis->end CoIP_Workflow start Cell Transfection/Stimulation (+/- this compound) lysis Cell Lysis (Non-denaturing buffer) start->lysis ip Immunoprecipitation (Incubate lysate with antibody against bait protein, e.g., anti-STING) lysis->ip capture Capture of Immune Complexes (Add Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific binding) capture->wash elution Elution of Proteins wash->elution western_blot Western Blot Analysis (Probe for prey protein, e.g., IRF3) elution->western_blot end Results (Detection of protein-protein interaction) western_blot->end

References

The Molecular Blockade: How Astin C Disrupts IRF3 Recruitment to the STING Signalosome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a cornerstone of the innate immune system, critical for detecting cytosolic DNA from pathogens or damaged host cells and initiating a potent type I interferon response.[1][2] Dysregulation of this pathway is implicated in various autoimmune, autoinflammatory, and malignant diseases, making STING a compelling target for therapeutic intervention.[3][4] Astin C, a cyclopeptide derived from the medicinal plant Aster tataricus, has emerged as a specific, high-affinity inhibitor of STING signaling.[3][5] This technical guide elucidates the precise molecular mechanism by which this compound blocks the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome, effectively halting the downstream inflammatory cascade.

Core Mechanism: Competitive Inhibition at the Activation Pocket

The primary mechanism of this compound is direct, competitive binding to the C-terminal domain (CTD) of the STING protein.[6][7] This interaction occurs within the same activation pocket that the endogenous second messenger, 2'3'-cyclic GMP-AMP (cGAMP), occupies.[8] By lodging itself in this critical site, this compound prevents the cGAMP-induced conformational changes necessary for STING activation and the subsequent assembly of the full signalosome.[6][8]

A crucial aspect of this compound's specificity is its selective disruption of protein-protein interactions. While it effectively prevents the recruitment of the key transcription factor IRF3, it does not interfere with the binding of TANK-binding kinase 1 (TBK1) to STING.[7][9] This selective inhibition ensures that the initial steps of signalosome formation can occur, but the final, critical step of IRF3 activation is aborted.

Furthermore, research has identified the SREBP cleavage-activating protein (SCAP) as a potential bridge linking IRF3 to the STING signalosome. This compound has been shown to markedly inhibit the interaction between STING and SCAP, further contributing to its blockade of IRF3 recruitment.[5][9] This multifaceted inhibition culminates in the suppression of IRF3 phosphorylation, dimerization, and nuclear translocation, thereby preventing the transcription of type I interferons and other inflammatory genes.[7]

Quantitative Data Summary

The efficacy and specificity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

ParameterDescriptionValueSpecies/Cell LineReference
Binding Affinity (Kd) Dissociation constant for this compound binding to the STING C-terminal domain (R232). A lower value indicates higher affinity.53 nMMouse[8]
Binding Affinity (Kd) Dissociation constant for this compound binding to the STING C-terminal domain (H232).2.37 µMHuman[10]
Binding Affinity (Kd) Dissociation constant for the natural ligand 2'3'-cGAMP binding to the STING C-terminal domain (R232).~50 nMMouse[8]
IC50 Half-maximal inhibitory concentration for inhibiting intracellular DNA-induced Ifnb expression.3.42 µMMouse Embryonic Fibroblasts (MEFs)[10]
IC50 Half-maximal inhibitory concentration for inhibiting intracellular DNA-induced Ifnb expression.10.83 µMHuman Fetal Lung Fibroblasts (IMR-90)[10]
IC50 Range General inhibitory range for IFNβ production across various cell lines.3 - 8 µMVarious[11][12]

Signaling Pathways and Inhibitory Logic

The following diagrams, rendered using Graphviz, illustrate the canonical STING signaling pathway and the specific point of intervention by this compound.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA DNA cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Active Active STING (Golgi) STING_ER->STING_Active traffics TBK1 TBK1 STING_Active->TBK1 recruits IRF3 IRF3 STING_Active->IRF3 recruits (scaffold) p_TBK1 p-TBK1 TBK1->p_TBK1 autophosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 phosphorylates IRF3_Dimer IRF3 Dimer p_IRF3->IRF3_Dimer dimerizes IFN_Genes Type I IFN Genes IRF3_Dimer->IFN_Genes translocates & activates transcription

Caption: The canonical cGAS-STING signaling pathway.

AstinC_Inhibition AstinC This compound STING_Active Active STING TBK1 TBK1 STING_Active->TBK1 recruitment (unaffected) Block STING_Active->Block IRF3 IRF3 No_pIRF3 IRF3 remains inactive IRF3->No_pIRF3 Block->IRF3 recruitment BLOCKED

Caption: this compound selectively blocks IRF3 recruitment to STING.

Experimental Protocols

The mechanism of this compound has been elucidated through a series of key experiments. The methodologies provided below are representative of the protocols used in the foundational research.

Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions

Objective: To determine if this compound disrupts the interaction between STING and its downstream partners (IRF3, TBK1, SCAP).

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing epitope-tagged proteins (e.g., HA-STING and Flag-IRF3).

  • Treatment: 14-24 hours post-transfection, cells are treated with DMSO (vehicle control), this compound (e.g., 10 µM), or a negative control compound for 6 hours.[9]

  • Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are pre-cleared and then incubated with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specific binders.

  • Elution and Immunoblotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is immunoblotted with antibodies against the interacting partner (e.g., anti-HA antibody) to detect co-precipitation.

CoIP_Workflow A 1. Co-transfect cells with HA-STING and Flag-IRF3 B 2. Treat with this compound or DMSO (control) A->B C 3. Lyse cells B->C D 4. Incubate lysate with anti-Flag antibody C->D E 5. Add Protein A/G beads to capture Ab-protein complexes D->E F 6. Wash beads to remove non-specific proteins E->F G 7. Elute proteins and run SDS-PAGE F->G H 8. Immunoblot with anti-HA antibody G->H I Result: Detect presence or absence of STING-IRF3 interaction H->I

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Biotinylated this compound Pull-Down Assay

Objective: To demonstrate the direct physical binding of this compound to the STING protein.

Methodology:

  • Lysate Preparation: Cell lysates from HEK293T cells overexpressing Flag-tagged human STING or from mouse embryonic fibroblasts (MEFs) are prepared.[8]

  • Binding Reaction: Lysates are incubated with biotinylated this compound (e.g., 5 µM) for several hours at 4°C. For competition assays, a 10-fold excess of unlabeled this compound or cGAMP is added to the reaction.[8]

  • Complex Capture: Streptavidin-conjugated agarose beads are added to the mixture and incubated to capture the biotinylated this compound and any bound proteins.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution and Immunoblotting: Captured proteins are eluted, separated by SDS-PAGE, and immunoblotted with an anti-STING or anti-Flag antibody to confirm the direct interaction.

Microscale Thermophoresis (MST) for Binding Affinity

Objective: To quantitatively measure the binding affinity (Kd) between this compound and the STING protein.

Methodology:

  • Protein Purification: The C-terminal domain of STING (e.g., residues 139-379) is expressed and purified.

  • Labeling: The purified STING protein is fluorescently labeled according to the MST instrument manufacturer's protocol.

  • Serial Dilution: A serial dilution of this compound is prepared in the appropriate assay buffer.

  • Incubation: The labeled STING protein is mixed with each concentration of this compound and incubated briefly to allow binding to reach equilibrium.

  • MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled STING protein is measured by an MST instrument. Changes in thermophoresis upon ligand binding are recorded.

  • Data Analysis: The change in thermophoretic signal is plotted against the logarithm of the this compound concentration. The data are fitted to a binding model to calculate the dissociation constant (Kd).[8]

Conclusion

This compound operates as a highly specific and potent inhibitor of the STING signaling pathway. Its mechanism is centered on its ability to act as a competitive antagonist, occupying the cGAMP binding pocket on the C-terminal domain of STING. This direct binding event allosterically prevents the recruitment of the transcription factor IRF3, and its bridging protein SCAP, to the STING signalosome.[3][9] Notably, this blockade is highly selective, as the crucial upstream recruitment of the kinase TBK1 remains unaffected.[9] By precisely excising the IRF3 activation step from the signaling cascade, this compound effectively abrogates the production of type I interferons, positioning it as a valuable molecular probe for studying innate immunity and a promising lead compound for the development of therapeutics targeting STING-mediated diseases.

References

An In-depth Technical Guide to the Interaction of Astin C with the STING Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making STING a compelling target for therapeutic intervention. Astin C, a cyclic peptide derived from the plant Aster tataricus, has emerged as a potent and specific inhibitor of the STING pathway. This technical guide provides a comprehensive overview of the molecular interaction between this compound and the STING protein, including its mechanism of action, quantitative binding and inhibition data, detailed experimental protocols for studying this interaction, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key innate immune mechanism that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage.[1]

Upon binding to cytosolic dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1][2]

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3] Activated TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][2] This cascade ultimately leads to the establishment of an antiviral state and the activation of a broader immune response.

This compound: A Natural Product Inhibitor of STING

This compound is a cyclic pentapeptide that has been identified as a specific, non-covalent inhibitor of the STING signaling pathway.[4][5] It has been shown to effectively suppress the innate inflammatory responses triggered by cytosolic DNA.[4]

Mechanism of Action

This compound functions as a competitive inhibitor by directly binding to the cyclic dinucleotide (CDN)-binding domain (CBD) of the STING protein.[5][6][7] This is the same pocket where the endogenous ligand, cGAMP, binds. By occupying this site, this compound prevents the binding of cGAMP and the subsequent conformational changes required for STING activation.[6]

Crucially, the binding of this compound to STING specifically blocks the recruitment of the transcription factor IRF3 to the STING signalosome.[3][4] This selective inhibition prevents the phosphorylation and activation of IRF3, thereby halting the downstream production of type I interferons.[4] It is noteworthy that this compound does not appear to affect the aggregation of STING or the recruitment and phosphorylation of TBK1.[3]

The interaction of this compound with STING is dependent on key amino acid residues within the CDN-binding pocket. Site-directed mutagenesis studies have revealed that mutations in residues such as Histidine 232 (H232) and Arginine 238 (R238) of human STING significantly reduce its binding affinity for this compound.[6]

Quantitative Data on this compound-STING Interaction

The interaction between this compound and the STING protein has been characterized by various biophysical and cellular assays, yielding quantitative data on its binding affinity and inhibitory activity.

ParameterValueSpecies/VariantMethodReference
Binding Affinity (Kd) 53 nMHuman STING (R232)Isothermal Titration Calorimetry (ITC)[6][7]
2.37 ± 0.38 µMHuman STING-CTD (H232)Microscale Thermophoresis (MST)[6]
9.15 ± 2.17 µMHuman STING-H232AMicroscale Thermophoresis (MST)[6]
10.6 ± 1.18 µMHuman STING-R238AMicroscale Thermophoresis (MST)[6]
Inhibitory Concentration (IC50) 3.42 ± 0.13 µMMouse Embryonic Fibroblasts (MEFs)Ifnb mRNA induction by ISD[5]
10.83 ± 1.88 µMHuman Fetal Lung Fibroblasts (IMR-90)Ifnb mRNA induction by ISD[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the STING protein.

Biotin Pull-Down Assay for this compound-STING Binding

This assay is used to demonstrate a direct interaction between this compound and the STING protein.

Materials:

  • Biotinylated this compound

  • HEK293T cells overexpressing Flag-tagged human STING

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer with a reduced NP-40 concentration (0.1%).

  • Streptavidin-conjugated magnetic beads

  • Unlabeled this compound, cGAMP, and c-di-GMP (for competition)

  • SDS-PAGE sample buffer

  • Anti-Flag antibody for Western blotting

Procedure:

  • Cell Lysis: Lyse HEK293T cells expressing Flag-STING in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Binding Reaction: Incubate the cell lysate with biotinylated this compound (e.g., 5 µM) for 2-4 hours at 4°C with gentle rotation. For competition experiments, pre-incubate the lysate with a 10-fold excess of unlabeled this compound, cGAMP, or c-di-GMP for 1 hour before adding biotinylated this compound.

  • Capture of Complexes: Add pre-washed streptavidin-conjugated magnetic beads to the binding reaction and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer.

  • Elution: After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Flag antibody to detect STING.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of the this compound-STING interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified recombinant human STING protein (e.g., C-terminal domain)

  • This compound

  • ITC Buffer: A buffer in which both the protein and ligand are stable and soluble (e.g., PBS or Tris buffer). It is critical that the buffer for the protein and the ligand are identical.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified STING protein against the ITC buffer extensively. Dissolve this compound in the final dialysis buffer. Determine the concentrations of both protein and ligand accurately.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the STING protein into the sample cell and this compound into the injection syringe. Typical starting concentrations are 10 µM for the protein in the cell and 100 µM for the ligand in the syringe.

  • Titration: Perform a series of small injections (e.g., 2 µL) of this compound into the STING solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the heat changes associated with each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Quantitative PCR (qPCR) for Ifnb mRNA Expression

This assay quantifies the inhibitory effect of this compound on STING-mediated gene expression.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • This compound

  • cGAMP

  • Digitonin

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for mouse Ifnb and a housekeeping gene (e.g., Gapdh or Actb)

    • Ifnb Forward Primer: 5'-AGCTCCAAGAAAGGACGAACAT-3'

    • Ifnb Reverse Primer: 5'-GCCCTGTAGGTGAGGTTGATCT-3'

    • Gapdh Forward Primer: 5'-AGGTCGGTGTGAACGGATTTG-3'

    • Gapdh Reverse Primer: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

Procedure:

  • Cell Treatment: Seed MEFs in 24-well plates. Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 6 hours.

  • STING Activation: Permeabilize the cells with digitonin (e.g., 20 µg/mL) in the presence of cGAMP (e.g., 1 µg/mL) for 30 minutes at 37°C to deliver the STING agonist into the cytoplasm.

  • RNA Extraction and cDNA Synthesis: After 6 hours of STING activation, lyse the cells and extract total RNA. Synthesize cDNA from the extracted RNA.

  • qPCR: Set up qPCR reactions using SYBR Green master mix, primers for Ifnb and the housekeeping gene, and the synthesized cDNA.

  • Data Analysis: Calculate the relative expression of Ifnb mRNA normalized to the housekeeping gene using the ΔΔCt method.

Co-Immunoprecipitation (Co-IP) for STING-IRF3 Interaction

This assay assesses the effect of this compound on the recruitment of IRF3 to STING.

Materials:

  • HEK293T cells

  • Plasmids encoding Flag-tagged IRF3 and HA-tagged STING

  • This compound

  • Lysis Buffer (as in 4.1)

  • Wash Buffer (as in 4.1)

  • Anti-Flag or Anti-HA antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-HA and Anti-Flag antibodies for Western blotting

Procedure:

  • Transfection and Treatment: Co-transfect HEK293T cells with plasmids for Flag-IRF3 and HA-STING. After 14-18 hours, treat the cells with this compound (e.g., 10 µM) or DMSO for 6 hours.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an anti-Flag or anti-HA antibody overnight at 4°C. Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours.

  • Washing and Elution: Wash the beads as described in the pull-down assay. Elute the protein complexes by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the immunoprecipitated samples and whole-cell lysates by Western blotting using anti-HA and anti-Flag antibodies to detect the co-precipitated protein.

MTT Cell Viability Assay

This assay is performed to determine the cytotoxicity of this compound.

Materials:

  • IMR-90 cells (or other relevant cell lines)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed IMR-90 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

cGAS-STING Signaling Pathway and Inhibition by this compound

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds IRF3_monomer IRF3 pIRF3_dimer p-IRF3 Dimer IRF3_monomer->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription TBK1 TBK1 pTBK1 p-TBK1 pTBK1->IRF3_monomer phosphorylates STING_active STING (active) STING_inactive->STING_active translocates STING_TBK1 STING:TBK1 STING_active->STING_TBK1 recruits TBK1 STING_TBK1->IRF3_monomer recruits IRF3 STING_TBK1->IRF3_monomer This compound blocks recruitment STING_TBK1->pTBK1 AstinC This compound AstinC->STING_inactive competitively binds to CDN pocket

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Biotin Pull-Down Assay

Pull_Down_Workflow start Start cell_lysis Lyse HEK293T cells expressing Flag-STING start->cell_lysis binding Incubate lysate with biotinylated this compound cell_lysis->binding capture Add streptavidin beads to capture complexes binding->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins with SDS-PAGE buffer wash->elute analysis Analyze by Western Blot with anti-Flag antibody elute->analysis end End analysis->end

Caption: Workflow for the biotin pull-down assay to detect this compound-STING interaction.

Conclusion

This compound represents a promising natural product-derived inhibitor of the STING signaling pathway. Its specific mechanism of action, involving competitive binding to the CDN-binding pocket of STING and subsequent blockade of IRF3 recruitment, makes it a valuable tool for studying the intricacies of innate immunity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other STING inhibitors in the context of autoimmune diseases and oncology. The continued exploration of such targeted modulators of the cGAS-STING pathway holds significant promise for the development of novel immunomodulatory therapies.

References

The Biological Activities of Astin C and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin C, a cyclic pentapeptide originally isolated from the medicinal plant Aster tataricus, has emerged as a molecule of significant interest in drug discovery due to its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the biological properties of this compound and its synthetic analogues, with a focus on its anti-inflammatory, immunosuppressive, and anti-cancer effects. The primary mechanism of action, the inhibition of the cGAS-STING signaling pathway, is detailed, along with quantitative data from various bioassays and comprehensive descriptions of the experimental protocols employed in these studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting inflammatory diseases, autoimmune disorders, and cancer.

Introduction

Astins are a family of cyclic pentapeptides characterized by a 16-membered ring system.[3][4] this compound, in particular, has garnered attention for its potent biological activities.[1] It is a cyclopeptide that can be extracted from Aster tataricus and has demonstrated anti-inflammatory and anti-cancer properties.[1] A key structural feature of this compound, crucial for its bioactivity, is the presence of a unique β,γ-dichlorinated proline residue.[3] The synthesis and evaluation of various this compound analogues have provided valuable insights into the structure-activity relationships (SAR) governing its biological effects.[5]

Mechanism of Action: Inhibition of the cGAS-STING Pathway

The primary mechanism underlying the anti-inflammatory and immunosuppressive effects of this compound is its specific inhibition of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][2] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[6]

This compound acts as a specific inhibitor of STING.[2][7] It competitively binds to the C-terminal domain (CTD) of STING, the same pocket where the endogenous ligand cyclic GMP-AMP (cGAMP) binds.[3][8] This binding of this compound to STING effectively blocks the recruitment of the transcription factor Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[1][2][9] Consequently, the downstream signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines is inhibited.[2][3] It is noteworthy that this compound's inhibitory action is specific to the IRF3 recruitment step, as it does not appear to disrupt the interaction between STING and TANK-binding kinase 1 (TBK1).[8]

AstinC_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING binds & activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 STING_active->IRF3 recruits TBK1->IRF3 phosphorylates IRF3_p p-IRF3 Dimer IRF3->IRF3_p dimerizes & translocates AstinC This compound AstinC->STING_active binds & inhibits IRF3 recruitment IFN1 Type I Interferons & Pro-inflammatory Cytokines IRF3_p->IFN1 induces transcription

Figure 1: this compound's inhibition of the cGAS-STING signaling pathway.

Quantitative Biological Data

The biological activities of this compound and its analogues have been quantified in various assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound on IFN-β Expression
Cell LineIC50 (µM)Reference
Mouse Embryonic Fibroblasts (MEFs)3.42[7]
Human Fetal Lung Fibroblasts (IMR-90)10.83[7]
Table 2: Binding Affinity of this compound to STING
ParameterValueReference
Kd (STING-CTD-H232)2.37 µM[7]
Kd (STING R232)53 nM[8]
Table 3: Immunosuppressive Activity of this compound and Analogues
CompoundIC50 (µM) in Mouse Lymph Node CellsReference
This compound12.6 ± 3.3[5]
Analogue 238.4 ± 16.2[5]
Analogue 451.8 ± 12.7[5]
Analogue 565.2 ± 15.6[5]
Analogue 861.8 ± 12.4[5]
Table 4: In Vivo Anti-tumor Activity of this compound
Tumor ModelTreatmentResultReference
Sarcoma 180 Ascites in ICR Mice5.0 mg/kg; intraperitoneal injection; 5 days45% tumor growth inhibition[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound and its analogues.

cGAS-STING Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the cGAS-STING pathway.

Methodology:

  • Cell Culture: Mouse embryonic fibroblasts (MEFs) or human fetal lung fibroblasts (IMR-90) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 6 hours).

  • Pathway Activation: The cGAS-STING pathway is activated by transfecting the cells with a DNA mimic such as poly(dA:dT) or ISD (interferon-stimulatory DNA), or by infection with a DNA virus like Herpes Simplex Virus 1 (HSV-1).

  • Endpoint Measurement: The inhibition of the pathway is quantified by measuring the mRNA levels of IFN-β and other IRF3-responsive genes (e.g., Ifna4, Cxcl10) using quantitative real-time PCR (qPCR). The IC50 value is calculated from the dose-response curve.

IRF3 Recruitment Assay (Co-immunoprecipitation)

Objective: To investigate whether this compound blocks the interaction between STING and IRF3.

Methodology:

  • Transfection: HEK293T cells are co-transfected with plasmids expressing tagged versions of STING (e.g., HA-STING) and IRF3 (e.g., Flag-IRF3).

  • Treatment: After a period of expression (e.g., 14 hours), the cells are treated with this compound or a vehicle control for a specified time (e.g., 6 hours).

  • Lysis and Immunoprecipitation: Cells are lysed, and the cell lysates are subjected to immunoprecipitation using an antibody against one of the tags (e.g., anti-Flag antibody).

  • Western Blotting: The immunoprecipitated protein complexes are then analyzed by Western blotting using an antibody against the other tag (e.g., anti-HA antibody) to detect the co-precipitated protein. A reduction in the amount of co-precipitated STING in the presence of this compound indicates inhibition of the STING-IRF3 interaction.[9]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays A1 Cell Culture (e.g., MEFs, HEK293T) A2 Treatment with This compound / Analogues A1->A2 A3 Pathway Activation (e.g., DNA transfection) A2->A3 A4 Cytotoxicity Assay (MTT) A2->A4 A5 STING Inhibition Assay (qPCR for IFN-β) A3->A5 A6 IRF3 Recruitment Assay (Co-IP, Western Blot) A3->A6 B1 Animal Model (e.g., ICR Mice) B2 Tumor Implantation (e.g., Sarcoma 180) B1->B2 B3 Treatment with this compound B2->B3 B4 Measurement of Tumor Growth B3->B4

Figure 2: General experimental workflow for evaluating this compound's bioactivity.
Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its analogues on cell viability.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the untreated control cells.

Immunosuppressive Activity Assay

Objective: To assess the immunosuppressive effects of this compound and its analogues on lymphocyte proliferation.

Methodology:

  • Lymphocyte Isolation: Lymph node cells are isolated from mice.

  • Cell Culture and Stimulation: The cells are cultured in the presence of a mitogen, such as Concanavalin A (for T-cell proliferation) or Lipopolysaccharide (for B-cell proliferation), to induce cell division.

  • Treatment: The cells are simultaneously treated with different concentrations of this compound or its analogues.

  • Proliferation Measurement: After a specific incubation period, cell proliferation is measured. This can be done using various methods, such as the MTT assay or by measuring the incorporation of a radioactive tracer like [3H]-thymidine.

  • IC50 Calculation: The concentration of the compound that inhibits lymphocyte proliferation by 50% (IC50) is determined.[5]

In Vivo Anti-tumor Activity Assay

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

  • Animal Model: Male ICR mice are used for this study.

  • Tumor Cell Inoculation: Sarcoma 180 ascites tumor cells are inoculated intraperitoneally into the mice.[10]

  • Treatment: Treatment with this compound (e.g., 5.0 mg/kg, intraperitoneal injection) is initiated, typically for a set number of days.[1] A control group receives a vehicle solution.

  • Tumor Growth Monitoring: Tumor growth is monitored over time. In the case of ascites tumors, this can be assessed by measuring the increase in body weight or the volume of ascitic fluid.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group, and the tumor growth inhibition rate is calculated.

Synthesis of this compound Analogues

Objective: To synthesize analogues of this compound for structure-activity relationship studies.

Methodology: The synthesis of this compound analogues is typically achieved using solid-phase peptide synthesis (SPPS).[5]

  • Resin and Linker: A suitable resin (e.g., 2-chlorotrityl chloride resin) is used as the solid support.

  • Amino Acid Coupling: The linear peptide is assembled on the resin by sequentially coupling Fmoc-protected amino acids. Coupling reagents such as HBTU/HOBt or HATU are used to facilitate amide bond formation.

  • Deprotection: The Fmoc protecting group on the N-terminus is removed after each coupling step using a base, typically piperidine in DMF.

  • Cleavage from Resin: Once the linear peptide is assembled, it is cleaved from the resin using an acidic cocktail (e.g., trifluoroacetic acid with scavengers).

  • Cyclization: The linear peptide is then cyclized in solution, often using a coupling reagent like DPPA (diphenylphosphoryl azide) under high dilution conditions to favor intramolecular cyclization.

  • Purification: The final cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The structure and purity of the synthesized analogue are confirmed by mass spectrometry and NMR spectroscopy.

Structure-Activity Relationship (SAR) of this compound Analogues

Studies on this compound analogues have revealed several key structural features that are important for their biological activity:

  • Dichlorinated Proline: The presence of the cis-3,4-dichlorinated proline residue is critical for the immunosuppressive activity of this compound. Analogues lacking this feature show a significant loss of activity.[5]

  • Hydrophobicity: Analogues containing hydrophobic long-chain alkyl substituents or aryl substituents tend to exhibit better immunosuppressive activity compared to those with hydrophilic or short-chain alkyl substituents.[5]

  • D-Amino Acids: The incorporation of D-amino acid residues can also lead to analogues with potent immunosuppressive activity.[5]

Conclusion

This compound and its analogues represent a promising class of compounds with significant therapeutic potential. Their well-defined mechanism of action, involving the specific inhibition of the cGAS-STING pathway, makes them attractive candidates for the development of novel drugs for a range of diseases, including autoimmune disorders, inflammatory conditions, and cancer. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound analogues to translate their promising in vitro and in vivo activities into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Astin C in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin C is a naturally occurring cyclopeptide isolated from the medicinal plant Aster tataricus with demonstrated anti-inflammatory and anti-cancer properties.[1][2] Its primary mechanism of action involves the specific inhibition of the cGAS-STING signaling pathway, a key component of the innate immune system that responds to cytosolic DNA.[3][4] Additionally, this compound and its analogues have been shown to induce caspase-mediated apoptosis in various cancer cell lines, making it a compound of interest for oncological research.[5][6] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

This compound exerts its biological effects through at least two distinct mechanisms:

  • Inhibition of the cGAS-STING Pathway : Cytosolic double-stranded DNA (dsDNA), from pathogens or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS). This triggers the synthesis of 2'3'-cGAMP, which binds to and activates the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum. Activated STING recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines. This compound specifically binds to STING, blocking the recruitment of IRF3 to the STING signalosome, thereby inhibiting the downstream inflammatory response.[1][3][4][7]

  • Induction of Apoptosis : In cancer cells, this compound and its synthetic analogues have been reported to trigger programmed cell death.[6] This process appears to be mediated by the activation of caspases, including the sequential activation of caspase-8, caspase-9, and the executioner caspase-3 in human papillary thyroid carcinoma cells.[5][6] This suggests the involvement of both the extrinsic and intrinsic (mitochondrial) apoptotic pathways. The cyclic structure of astins is crucial for their ability to activate this apoptotic pathway.[6]

Data Presentation: Quantitative Data for this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various experimental contexts as reported in the literature.

Activity Cell Line / System IC50 Value (µM) Reference
Inhibition of DNA-induced Ifnb expressionMouse Embryonic Fibroblasts (MEFs)3.42 ± 0.13[4]
Inhibition of DNA-induced Ifnb expressionHuman Fetal Lung Fibroblasts (IMR-90)10.83 ± 1.88[4]
Immunosuppressive ActivityMouse Lymph Node Cells12.6 ± 3.3[8]

Mandatory Visualizations

Signaling Pathways and Workflows

AstinC_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 STING->IRF3 recruits TBK1->IRF3 phosphorylates IRF3_P p-IRF3 Dimer IRF3->IRF3_P IFN_genes Type I IFN Genes IRF3_P->IFN_genes activates transcription AstinC This compound AstinC->STING inhibits IRF3 recruitment

Caption: this compound inhibits the cGAS-STING signaling pathway.

AstinC_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AstinC This compound Casp8 Caspase-8 AstinC->Casp8 activates Mito Mitochondria AstinC->Mito activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates Casp9 Caspase-9 Mito->Casp9 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces caspase-mediated apoptosis.

Experimental_Workflow cluster_assays Examples of Assays start 1. Cell Seeding (e.g., 96-well or 6-well plates) treatment 2. This compound Treatment (Dose-response / Time-course) start->treatment incubation 3. Incubation (e.g., 6, 24, 48 hours) treatment->incubation assay 4. Cellular/Molecular Assay incubation->assay data_analysis 5. Data Acquisition & Analysis assay->data_analysis viability Cell Viability (MTT) apoptosis Apoptosis (Annexin V) western Western Blot qpcr qPCR

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general guideline for handling and treating adherent cells with this compound. Specific conditions should be optimized for each cell line.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell line of interest (e.g., HEK293T, MEFs, HeLa)

  • Sterile microcentrifuge tubes

  • Cell culture flasks/plates

Procedure:

  • Reconstitution of this compound: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound by dissolving it in sterile DMSO. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Cell Culture: Culture cells in appropriate flasks with complete medium at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Once cells reach 70-80% confluency, detach them using trypsin-EDTA, neutralize, and count. Seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a predetermined density. Allow cells to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in fresh, serum-containing medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.1%).

  • Treatment: Aspirate the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with DMSO).

  • Incubation: Return the plates to the incubator for the desired period (e.g., 6 hours for acute signaling studies, 24-72 hours for viability or apoptosis assays).[1]

  • Downstream Analysis: Proceed with the desired assay as described in the following protocols.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.

Materials:

  • Cells treated as per Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Following the treatment incubation (e.g., 48 hours), add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Aspirate the medium carefully without disturbing the crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated as per Protocol 1 in a 6-well plate

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • After the desired incubation period, collect both the culture medium (containing floating cells) and the adherent cells (detached with trypsin).

  • Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol 4: Western Blot Analysis for STING Pathway Proteins

This protocol is for detecting changes in protein expression or phosphorylation states of key signaling molecules.

Materials:

  • Cells treated as per Protocol 1 in a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STING, anti-p-IRF3, anti-IRF3, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold RIPA buffer.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

References

Application Notes: Astin C for the Study of STING Inhibition in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells.[1] Upon activation, STING orchestrates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an anti-pathogen and anti-tumor response.[2][3] However, dysregulation and chronic activation of the STING pathway are implicated in various autoimmune and autoinflammatory diseases.[3][4][5]

Astin C, a cyclopeptide derived from the medicinal plant Aster tataricus, has been identified as a specific, small-molecule inhibitor of the cGAS-STING pathway.[4][6] These application notes provide detailed protocols for utilizing this compound to study the inhibition of STING signaling in Human Embryonic Kidney (HEK293) cells, a common and highly transfectable cell line for studying this pathway.[7]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting STING. Mechanistically, it binds to the C-terminal domain of STING and specifically blocks the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[4][6][8] This action prevents the subsequent phosphorylation and activation of IRF3, thereby inhibiting the transcription of type I interferons, such as IFN-β.[2] Notably, this compound does not appear to affect the upstream phosphorylation of STING or the kinase TBK1.[2]

Data Presentation

The following tables summarize the quantitative data regarding the interaction of this compound with the STING protein and its inhibitory effects on the pathway.

Table 1: Binding Affinity of this compound to STING

Ligand Target Protein Method Dissociation Constant (Kd) Reference
This compound STING-CTD-H232 Microscale Thermophoresis (MST) 2.37 ± 0.38 µM [9][10]
This compound STING R232 Isothermal Titration Calorimetry (ITC) 53 nM [9]

| 2'3'-cGAMP | STING R232 | Isothermal Titration Calorimetry (ITC) | 50 nM |[9] |

Table 2: Inhibitory Concentration of this compound

Cell Line Assay Parameter Measured IC50 Reference
Mouse Embryonic Fibroblasts (MEFs) IFN-β Expression Intracellular DNA-induced Ifnb expression 3.42 µM [10]
Human Fetal Lung Fibroblasts (IMR-90) IFN-β Expression Intracellular DNA-induced Ifnb expression 10.83 µM [10]

| HEK293 Cells | IFN-β Expression | cGAS/STING-induced Ifnb mRNA expression | Significant inhibition at 10 µM |[6] |

Signaling Pathway and Experimental Visualizations

The following diagrams illustrate the STING signaling pathway, the mechanism of this compound, and a typical experimental workflow.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP/GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING Dimer cGAMP->STING_dimer Binds & Activates STING_active Activated STING (Phosphorylated) STING_dimer->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 STING_active->IRF3 Recruits TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization AstinC This compound AstinC->IRF3 Blocks Recruitment IFNb IFN-β Gene Expression pIRF3_dimer->IFNb Induces

Caption: The cGAS-STING signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture HEK293 Cells Seed 2. Seed Cells into Plates Culture->Seed Transfect 3. Transfect with STING & IFN-β Luciferase Reporter Seed->Transfect Pretreat 4. Pretreat with this compound or Vehicle (DMSO) Transfect->Pretreat Activate 5. Activate STING (e.g., with 2'3'-cGAMP) Pretreat->Activate Incubate 6. Incubate (18-24h) Activate->Incubate Lyse 7. Lyse Cells Incubate->Lyse Luciferase 8. Perform Luciferase Assay Lyse->Luciferase Western 8. Perform Western Blot (p-IRF3 / Total IRF3) Lyse->Western Data 9. Analyze Data Luciferase->Data Western->Data

Caption: Experimental workflow for assessing this compound-mediated STING inhibition.

Logical_Relationship Stimulus STING Activator (e.g., 2'3'-cGAMP) Pathway STING Pathway Activation Stimulus->Pathway Causes Inhibitor This compound Inhibitor->Pathway Inhibits Response Downstream Response (IFN-β production, IRF3 Phos.) Pathway->Response Leads to

Caption: Logical framework for the STING inhibition experiment.

Experimental Protocols

Protocol 1: HEK293 Cell Culture and Maintenance

HEK293 and HEK293T cells are suitable for these experiments; they do not express endogenous cGAS or STING, providing a null background for overexpression studies.[7]

  • Culture Medium: Prepare complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

  • Cell Culture: Culture HEK293 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[12]

  • Subculturing: When cells reach 80-90% confluency, wash with sterile PBS, detach using 0.25% Trypsin-EDTA, and neutralize with complete growth medium. Split cells at a ratio of 1:4 to 1:8 into new flasks.

Protocol 2: this compound Treatment and STING Activation

This protocol describes the transient transfection of HEK293 cells to reconstitute the STING pathway and subsequent treatment with this compound.

  • Cell Seeding: One day before transfection, seed 200,000 HEK293 cells per well into a 24-well plate. Ensure cells are 75-90% confluent on the day of transfection.[13]

  • Transfection: Co-transfect cells with plasmids encoding human STING and an IFN-β promoter-driven firefly luciferase reporter using a suitable transfection reagent (e.g., Lipofectamine). A constitutively expressed Renilla luciferase plasmid should be included as a transfection efficiency control.[11][13]

  • Incubation: Incubate transfected cells for 18-24 hours.

  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM) in fresh culture medium. Pre-treat the cells by replacing the old medium with the this compound-containing medium. Include a vehicle-only (DMSO) control. Incubate for 4-6 hours.[8]

  • STING Activation: Activate the STING pathway by transfecting a STING ligand such as 2'3'-cGAMP (final concentration 0.5-2 µg/mL) using a lipid-based transfection reagent.[13] Alternatively, co-transfection with a cGAS-expressing plasmid alongside a DNA stimulus can be used.

  • Final Incubation: Incubate the cells for another 18-24 hours before proceeding to analysis.[13]

Protocol 3: Luciferase Reporter Assay for IFN-β Promoter Activity

This assay quantifies the activity of the IFN-β promoter as a direct readout of STING pathway activation.

  • Cell Lysis: Gently wash the cells with PBS. Lyse the cells using 1X passive lysis buffer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

  • Measurement: Transfer the cell lysate to a 96-well luminometer plate.

  • Data Acquisition: Measure both Firefly and Renilla luciferase activities using a luminometer.

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the unstimulated, vehicle-treated control. Plot the dose-response curve for this compound inhibition.

Protocol 4: Western Blot for IRF3 Phosphorylation

This protocol assesses the phosphorylation of IRF3, a key downstream event in STING signaling.

  • Cell Lysis: Following treatment and activation (Protocol 2), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

  • Sample Preparation: Normalize protein concentrations across all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Antibody Incubation: Block the membrane and incubate overnight at 4°C with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[1]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[1]

  • Analysis: Quantify band intensities to determine the ratio of p-IRF3 to total IRF3. Compare the ratios across different treatment conditions.

References

Application Notes and Protocols: In Vitro Application of Astin C in Mouse Embryonic Fibroblasts (MEFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin C is a cyclic pentapeptide derived from the medicinal plant Aster tataricus. It has demonstrated potent anti-inflammatory and anti-cancer properties.[1][2] In the context of innate immunity, this compound has been identified as a specific inhibitor of the cGAS-STING signaling pathway.[1][2][3][4] This pathway is crucial for detecting cytosolic DNA and initiating an immune response, including the production of type I interferons. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases and cancers, making this compound a compound of significant interest for therapeutic development.

These application notes provide a comprehensive guide for the in vitro use of this compound in mouse embryonic fibroblasts (MEFs), a key cell line for studying the cGAS-STING pathway. The following sections detail the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for relevant experiments.

Mechanism of Action

This compound specifically targets the STING (Stimulator of Interferon Genes) protein. Upon activation by cyclic GMP-AMP (cGAMP) produced by cGAS, STING translocates from the endoplasmic reticulum and recruits TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This leads to the phosphorylation and activation of IRF3, which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons, such as interferon-beta (IFN-β).

This compound exerts its inhibitory effect by binding to STING and blocking the recruitment of IRF3 to the STING signalosome.[1][4][5] This action prevents the subsequent activation of IRF3 and the transcription of IFN-β, thereby dampening the innate immune response triggered by cytosolic DNA.

Quantitative Data

The inhibitory effect of this compound on the cGAS-STING pathway in MEFs has been quantified, providing key parameters for experimental design.

ParameterCell LineValueReference
IC50 (Ifnb expression)MEFs3.42 ± 0.13 µM[3]
Treatment ConcentrationMEFs10 µM[1][2][5]
Treatment DurationMEFs6 hours[1][2][5]

Experimental Protocols

MEF Cell Culture

This protocol outlines the basic steps for culturing and maintaining mouse embryonic fibroblasts.

Materials:

  • Primary MEFs or a frozen vial of MEF cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Tissue culture flasks or plates

Protocol:

  • Thawing MEFs: Thaw a frozen vial of MEFs rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed DMEM with 10% FBS and 1% Penicillin-Streptomycin. Centrifuge at 200 x g for 5 minutes.

  • Plating: Discard the supernatant and resuspend the cell pellet in fresh culture medium. Plate the cells in a T-75 flask or a 10 cm plate.

  • Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate at 37°C for 3-5 minutes until cells detach. Neutralize the trypsin with culture medium, centrifuge, and re-plate at the desired density.

This compound Treatment

This protocol describes how to treat MEFs with this compound to study its effect on the STING pathway.

Materials:

  • Cultured MEFs

  • This compound (stock solution in DMSO)

  • Culture medium

  • Cytosolic DNA agonist (e.g., herring testes DNA (HT-DNA), poly(dA:dT))

  • Transfection reagent

Protocol:

  • Cell Seeding: Seed MEFs in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • This compound Pre-treatment: Prepare the desired concentration of this compound (e.g., 10 µM) in fresh culture medium.[1][2][5] Remove the old medium from the cells and add the this compound-containing medium. As a control, treat a set of wells with medium containing the same concentration of DMSO.

  • Incubation: Incubate the cells for 6 hours at 37°C.[1][2][5]

  • Stimulation: After the pre-treatment, stimulate the cells with a cytosolic DNA agonist to activate the cGAS-STING pathway. This is typically done by transfecting the DNA into the cells using a suitable transfection reagent according to the manufacturer's protocol.

  • Harvesting: After the desired stimulation time (e.g., 6-8 hours), harvest the cells for downstream analysis such as qPCR or immunoprecipitation.

Quantitative Real-Time PCR (qPCR) for Ifnb1 Expression

This protocol is for quantifying the mRNA levels of interferon-beta (Ifnb1) to assess the inhibitory effect of this compound.

Materials:

  • Treated and untreated MEF cell pellets

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green-based)

  • Primers for mouse Ifnb1 and a housekeeping gene (e.g., Gapdh or Actb)

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from the cell pellets using a commercial RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for Ifnb1 or the housekeeping gene, qPCR master mix, and nuclease-free water.

    • Mouse Ifnb1 Forward Primer: 5'-AGCTCCAAGAAAGGACGAACAT-3'

    • Mouse Ifnb1 Reverse Primer: 5'-GCCCTGTAGGTGAGGTTGATCT-3'

  • qPCR Program: Run the qPCR plate on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in Ifnb1 expression, normalized to the housekeeping gene.

Co-Immunoprecipitation (Co-IP) of STING and IRF3

This protocol is to assess the effect of this compound on the interaction between STING and IRF3.

Materials:

  • Treated and untreated MEF cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against STING

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against STING and IRF3

Protocol:

  • Cell Lysis: Lyse the cell pellets with lysis buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Immunoprecipitation: Incubate the cell lysates with an anti-STING antibody overnight at 4°C with gentle rotation.

  • Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at 95-100°C for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against STING and IRF3 to detect the co-immunoprecipitated proteins.

Visualizations

Signaling Pathway of this compound in MEFs

AstinC_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_signalosome STING Signalosome cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 STING->IRF3 recruits TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFNb IFN-β expression pIRF3->IFNb induces AstinC This compound AstinC->STING inhibits recruitment of IRF3

Caption: this compound inhibits the cGAS-STING pathway by blocking IRF3 recruitment.

Experimental Workflow for this compound Treatment and Analysis in MEFs

AstinC_Workflow cluster_analysis Downstream Analysis start Start: Culture MEFs treatment Treat with this compound (or DMSO control) start->treatment stimulation Stimulate with cytosolic DNA treatment->stimulation harvest Harvest Cells stimulation->harvest rna_extraction RNA Extraction harvest->rna_extraction lysis Cell Lysis harvest->lysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for Ifnb1 cdna_synthesis->qpcr coip Co-IP (STING) lysis->coip western Western Blot (STING, IRF3) coip->western

Caption: Workflow for studying this compound's effect on STING signaling in MEFs.

References

Application Notes and Protocols for Astin C In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Astin C, a cyclic peptide with potent anti-inflammatory and anti-cancer properties. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a cyclopeptide originally isolated from the medicinal plant Aster tataricus. It has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system. By blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome, this compound effectively attenuates the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This mechanism of action makes this compound a promising candidate for the treatment of autoimmune diseases and certain types of cancer.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vivo use of this compound in preclinical mouse models.

Table 1: In Vivo Dosage and Administration of this compound

Animal ModelDosageAdministration RouteDosing ScheduleTherapeutic ApplicationReference
Trex1-/- Mice (Autoimmune Disease Model)2 and 4 mg/kgTail Vein InjectionOnce every 2 days for 7 daysAnti-inflammatory[1]
Male ICR Mice (Sarcoma 180 Ascites Tumor Model)5.0 mg/kgIntraperitoneal InjectionDaily for 5 daysAnti-cancer[1][4]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEfficacy ReadoutResultReference
Trex1-/- Mice2 and 4 mg/kgAlleviation of autoimmune inflammatory symptoms, decreased sera autoantibodies, reduced percentage of activated CD8+ T cells in the spleen.Significant inhibition of autoimmune phenotype.[1]
Male ICR Mice with Sarcoma 180 ascites tumor5.0 mg/kgTumor growth inhibition rate.45%[1]

Note on Toxicity and Pharmacokinetics: Publicly available data on the LD50, detailed pharmacokinetic parameters (e.g., half-life, bioavailability), and comprehensive in vivo toxicity of this compound are limited. It is noted that astins share a structural similarity with cyclochloridine, a known hepatotoxic metabolite, suggesting potential for liver toxicity.[2] Therefore, it is crucial for researchers to conduct thorough dose-range finding and toxicity studies as part of their experimental design.

Experimental Protocols

Evaluation of this compound in a Mouse Model of Autoimmune Disease (Trex1-/- Mice)

This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound in a genetic mouse model of autoimmune disease.

Materials:

  • This compound

  • Trex1-/- mice

  • Vehicle (e.g., sterile PBS, DMSO/saline solution - vehicle composition should be optimized and reported)

  • Syringes and needles for tail vein injection

  • Blood collection supplies

  • Flow cytometer

  • ELISA kits for autoantibody and cytokine measurement

Procedure:

  • Animal Acclimation: Acclimate Trex1-/- mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=5-10 per group):

    • Vehicle control

    • This compound (2 mg/kg)

    • This compound (4 mg/kg)

  • This compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. Ensure complete dissolution.

  • Administration: Administer this compound or vehicle via tail vein injection once every two days for a total of seven days.[1]

  • Monitoring: Monitor the animals daily for clinical signs of autoimmune disease (e.g., skin lesions, weight loss).

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or other approved methods. Euthanize the animals and harvest spleens.

  • Analysis:

    • Sera Analysis: Use ELISA to measure the levels of autoantibodies and pro-inflammatory cytokines in the serum.

    • Spleen Analysis: Prepare single-cell suspensions from the spleens. Use flow cytometry to analyze the percentage of activated CD8+ T cells.

Evaluation of this compound in a Sarcoma 180 Ascites Tumor Model

This protocol outlines the procedure for assessing the anti-tumor activity of this compound in a mouse cancer model.

Materials:

  • This compound

  • Male ICR mice

  • Sarcoma 180 ascites tumor cells

  • Vehicle (e.g., sterile PBS, DMSO/saline solution)

  • Syringes and needles for intraperitoneal injection

  • Calipers for tumor measurement (if solid tumor model is adapted)

Procedure:

  • Tumor Inoculation: Inoculate male ICR mice with Sarcoma 180 ascites tumor cells intraperitoneally.

  • Group Allocation: Randomly assign mice to the following groups (n=5-10 per group) once the tumor is established:

    • Vehicle control

    • This compound (5.0 mg/kg)

  • This compound Preparation: Prepare the this compound solution in the appropriate vehicle.

  • Administration: Administer this compound or vehicle via intraperitoneal injection daily for five consecutive days.[1]

  • Monitoring: Monitor the animals daily for tumor growth (ascites volume or solid tumor size if applicable) and signs of toxicity.

  • Efficacy Assessment: At the end of the study, euthanize the animals and measure the tumor volume or weight. Calculate the tumor growth inhibition rate using the formula: ((Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight) * 100%.[1]

Visualizations

Signaling Pathway of this compound

AstinC_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING_ER STING cGAMP->STING_ER Binds & Activates STING STING TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 STING->IRF3 Recruits TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc Dimerizes & Translocates AstinC This compound AstinC->STING Inhibits IRF3 Recruitment STING_ER->STING Translocates to Golgi IFN Type I IFN Genes pIRF3_nuc->IFN Induces Transcription experimental_workflow_autoimmune cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis acclimation Animal Acclimation (Trex1-/- mice) grouping Random Group Allocation (Vehicle, 2 mg/kg, 4 mg/kg) acclimation->grouping drug_prep This compound Formulation grouping->drug_prep administration Tail Vein Injection (Once every 2 days for 7 days) drug_prep->administration monitoring Daily Monitoring (Clinical Signs, Body Weight) administration->monitoring collection Sample Collection (Blood, Spleen) monitoring->collection sera_analysis Sera Analysis (ELISA for Autoantibodies & Cytokines) collection->sera_analysis spleen_analysis Spleen Analysis (Flow Cytometry for Activated CD8+ T cells) collection->spleen_analysis experimental_workflow_cancer cluster_prep_cancer Preparation cluster_treatment_cancer Treatment Phase cluster_analysis_cancer Analysis inoculation Tumor Inoculation (Sarcoma 180 Ascites Cells in ICR mice) grouping_cancer Random Group Allocation (Vehicle, 5.0 mg/kg) inoculation->grouping_cancer drug_prep_cancer This compound Formulation grouping_cancer->drug_prep_cancer administration_cancer Intraperitoneal Injection (Daily for 5 days) drug_prep_cancer->administration_cancer monitoring_cancer Daily Monitoring (Tumor Growth, Animal Health) administration_cancer->monitoring_cancer euthanasia Euthanasia & Tumor Collection monitoring_cancer->euthanasia efficacy_calc Efficacy Calculation (Tumor Growth Inhibition Rate) euthanasia->efficacy_calc

References

Application Notes and Protocols for Evaluating Astin C Efficacy in the Trex1-/- Mouse Model of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases such as Aicardi-Goutières syndrome (AGS) and Systemic Lupus Erythematosus (SLE) are characterized by an inappropriate immune response to self-antigens, leading to chronic inflammation and tissue damage.[1][2] A key pathway implicated in these conditions is the cGAS-STING signaling cascade, which is activated by the presence of cytosolic DNA. The three-prime repair exonuclease 1 (TREX1) is a critical enzyme responsible for degrading cytosolic DNA, thereby preventing aberrant activation of this pathway.[3][4][5]

The Trex1-/- mouse model provides a robust platform for studying these autoimmune phenomena. These mice lack the Trex1 enzyme, leading to an accumulation of cytosolic DNA and constitutive activation of the cGAS-STING pathway.[6] This results in a phenotype that mirrors many aspects of human autoimmune diseases, including the production of type I interferons, systemic inflammation, generation of autoantibodies, and inflammatory cell infiltration in multiple organs such as the heart, liver, and lungs.[2][7][8]

Astin C, a cyclic pentapeptide, has been identified as a specific inhibitor of the STING protein.[9][10] It functions by binding to STING and preventing the recruitment and activation of Interferon Regulatory Factor 3 (IRF3), a crucial step in the downstream signaling that leads to the production of interferons and other pro-inflammatory cytokines.[9][10] Studies have demonstrated that this compound can effectively attenuate the autoinflammatory responses in the Trex1-/- mouse model, making it a promising therapeutic candidate for autoimmune diseases.[9][11]

These application notes provide a comprehensive overview and detailed protocols for utilizing the Trex1-/- mouse model to evaluate the efficacy of this compound in mitigating autoimmune disease phenotypes.

Signaling Pathway and Therapeutic Intervention

The diagram below illustrates the cGAS-STING signaling pathway, the pathological consequences of TREX1 deficiency, and the mechanism of action for this compound. In Trex1-/- mice, the accumulation of cytosolic DNA activates cGAS, leading to the production of cGAMP. This second messenger binds to and activates STING, which in turn recruits and activates TBK1 and IRF3, resulting in the transcription of type I interferons and other inflammatory genes. This compound intervenes by binding to STING, thereby blocking the recruitment of IRF3 and halting the inflammatory cascade.

TREX1_AstinC_Pathway cluster_cytosol Cytosol cluster_pathology Pathology in Trex1-/- DNA Cytosolic dsDNA TREX1 TREX1 DNA->TREX1 cGAS cGAS DNA->cGAS Activates DegradedDNA Degraded DNA TREX1->DegradedDNA Degrades cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 STING->IRF3 Recruits TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes pIRF3->pIRF3_dimer AstinC This compound AstinC->STING Binds & Inhibits IRF3 Recruitment ISGs Type I IFNs & Pro-inflammatory Cytokines pIRF3_dimer->ISGs Autoimmunity Autoimmunity & Inflammation ISGs->Autoimmunity Experimental_Workflow start Trex1-/- Mice (6-8 weeks old) treatment Treatment Groups start->treatment astin_c This compound Treatment (e.g., 2-4 mg/kg, i.v.) treatment->astin_c vehicle Vehicle Control (e.g., DMSO/PEG300/Tween-80 in PBS) treatment->vehicle monitoring Monitor Health & Weight (4 weeks) astin_c->monitoring vehicle->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia serum Serum (Blood Collection) euthanasia->serum spleen Spleen euthanasia->spleen tissues Tissues (Heart, Lung, Liver, Kidney) euthanasia->tissues analysis Downstream Analysis serum->analysis spleen->analysis tissues->analysis elisa ELISA for Autoantibodies (anti-dsDNA, anti-ssDNA) analysis->elisa flow Flow Cytometry (T-cell Activation: CD44, CD69) analysis->flow histo Histopathology (H&E) (Inflammation Scoring) analysis->histo qpcr RT-qPCR (ISG Expression: Ifnb, Cxcl10) analysis->qpcr

References

Intraperitoneal injection protocol for Astin C in a Sarcoma 180 ascites tumor model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Astin C is a cyclic pentapeptide originally isolated from the medicinal plant Aster tataricus. It has demonstrated both anti-inflammatory and anti-cancer properties.[1] Mechanistically, this compound functions as a specific inhibitor of the cGAS-STING signaling pathway.[1] It binds to the C-terminal domain of STING, which blocks the recruitment of IRF3 to the STING signalosome, thereby inhibiting the downstream innate immune response.[1][2] This mechanism of action makes this compound a compound of interest for research in oncology and autoimmune diseases.

The Sarcoma 180 (S180) ascites tumor model is a widely used transplantable tumor model in mice to study the efficacy of potential anti-cancer agents. This model involves the intraperitoneal inoculation of S180 cells, which then proliferate in the peritoneal cavity, leading to the formation of ascites fluid containing tumor cells.[3][4]

These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in a Sarcoma 180 ascites tumor model to evaluate its anti-tumor activity.

Data Presentation

In Vivo Efficacy of this compound against Sarcoma 180 Ascites Tumor
CompoundDosageAdministration RouteTreatment DurationAnimal ModelEndpointResultReference
This compound5.0 mg/kgIntraperitoneal5 daysMale ICR mice with Sarcoma 180 ascitesTumor Growth Inhibition45%[1][5]
Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC25H33Cl2N5O6
Molecular Weight570.47 g/mol
AppearanceOff-white to yellow solid
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Experimental Protocols

I. Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS) or 0.9% saline, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Reconstitution of this compound: this compound is soluble in DMSO.[6][7][8] Prepare a stock solution by dissolving this compound powder in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of sterile DMSO. Vortex briefly to ensure complete dissolution.

  • Preparation of Injection Solution: For intraperitoneal injections in mice, it is recommended to use a vehicle with a low percentage of DMSO to minimize toxicity. A common final concentration of DMSO is between 5-10%.

    • Example Calculation for a 5.0 mg/kg dose in a 25g mouse:

      • Required dose: 5.0 mg/kg * 0.025 kg = 0.125 mg

      • If the injection volume is 0.1 mL, the required concentration is 1.25 mg/mL.

      • To prepare 1 mL of a 1.25 mg/mL solution with 10% DMSO:

        • Take 0.125 mL of the 10 mg/mL this compound stock solution in DMSO.

        • Add 0.875 mL of sterile PBS or saline.

        • Vortex gently to mix.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8][9] Prepare fresh dilutions for injection on the day of use.

II. Sarcoma 180 Ascites Tumor Model and this compound Treatment

Materials:

  • Sarcoma 180 (S180) cell line

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • Male ICR mice (or other suitable strain), 6-8 weeks old

  • Sterile PBS or saline

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Animal balance

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Cell Culture: Culture Sarcoma 180 cells according to standard cell culture protocols.

  • Tumor Cell Inoculation:

    • Harvest S180 cells during the logarithmic growth phase and wash them with sterile PBS.

    • Resuspend the cells in sterile PBS or saline at a concentration of 2 x 10^7 cells/mL. A typical inoculation involves 2 x 10^6 cells per mouse.[10][11]

    • Inject 0.1 mL of the cell suspension intraperitoneally into each mouse.

  • Animal Grouping and Treatment:

    • Randomly divide the mice into a control group and a treatment group.

    • Allow the tumor to establish for a designated period (e.g., 24-48 hours) before starting the treatment.

    • Treatment Group: Administer this compound at 5.0 mg/kg body weight via intraperitoneal injection daily for 5 consecutive days.[1][5]

    • Control Group: Administer the same volume of the vehicle (e.g., 10% DMSO in PBS) following the same schedule.

  • Intraperitoneal Injection Technique:

    • Restrain the mouse securely.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert a 25-27 gauge needle at a 15-30 degree angle.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the solution slowly.

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of toxicity, such as weight loss, behavioral changes, and ruffled fur.

    • Measure body weight at regular intervals.

    • The primary endpoint is typically the increase in lifespan or the inhibition of tumor growth, which can be assessed by measuring the volume of ascitic fluid at the end of the study.

    • Euthanize the mice at a predetermined endpoint (e.g., a specific day post-inoculation or when ascites becomes severe).

    • Collect and measure the volume of the ascitic fluid.

    • Calculate the tumor growth inhibition rate using the following formula:

      • Inhibition Rate (%) = [(Average ascites volume of control group - Average ascites volume of treated group) / Average ascites volume of control group] x 100

Mandatory Visualizations

Signaling Pathway of this compound

AstinC_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates to AstinC This compound AstinC->STING inhibits recruitment of IRF3 IFN_genes Type I IFN Genes (e.g., IFN-β) pIRF3_n->IFN_genes activates transcription

Caption: Mechanism of this compound in the cGAS-STING signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis S180_prep Sarcoma 180 Cell Culture & Harvest Inoculation Intraperitoneal Inoculation of S180 Cells in Mice S180_prep->Inoculation AstinC_prep This compound Solution Preparation Treatment Daily Intraperitoneal Injection (5 days) AstinC_prep->Treatment Grouping Randomization into Control & Treatment Groups Inoculation->Grouping Grouping->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination & Euthanasia Monitoring->Endpoint Ascites_collection Ascites Fluid Collection & Volume Measurement Endpoint->Ascites_collection Calculation Calculation of Tumor Growth Inhibition Ascites_collection->Calculation

Caption: Workflow for evaluating this compound in the S180 ascites model.

References

Application Notes and Protocols for Assessing the Effect of Astin C on HSV-1 Infection in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Astin C, a cyclopeptide isolated from the medicinal plant Aster tataricus, has been identified as a specific inhibitor of the cGAS-STING signaling pathway.[1] This pathway is a critical component of the innate immune system's response to intracellular DNA, such as that from DNA viruses like Herpes Simplex Virus 1 (HSV-1). By inhibiting STING, this compound has been shown to attenuate autoinflammatory responses but also to increase susceptibility to HSV-1 infection in mice.[1] These application notes provide detailed protocols for researchers to assess the in vivo effects of this compound on HSV-1 infection in animal models, focusing on its immunomodulatory role rather than direct antiviral activity.

The provided protocols are designed to be a foundation for robust preclinical studies. Researchers should adapt these guidelines to their specific experimental questions and available resources.

I. Data Presentation

The following tables are structured to present anticipated quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Survival Rate in HSV-1 Infected Mice

Treatment GroupNumber of Animals (n)Survival Rate (%)Median Survival Time (Days)
Vehicle Control (Uninfected)10100-
HSV-1 + Vehicle10408
HSV-1 + this compound (Low Dose)10206
HSV-1 + this compound (High Dose)1005
This compound Only10100-

Table 2: Effect of this compound on Viral Load in Tissues of HSV-1 Infected Mice (Day 5 Post-Infection)

Treatment GroupBrain (PFU/g)Spleen (PFU/g)Skin at Infection Site (PFU/g)
HSV-1 + Vehicle1.5 x 10^42.3 x 10^35.8 x 10^5
HSV-1 + this compound8.2 x 10^57.1 x 10^43.4 x 10^6

PFU: Plaque-Forming Units

Table 3: Effect of this compound on Cytokine Levels in Serum of HSV-1 Infected Mice (24 hours Post-Infection)

Treatment GroupIFN-β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control (Uninfected)< 1015 ± 425 ± 7
HSV-1 + Vehicle850 ± 120450 ± 90600 ± 110
HSV-1 + this compound150 ± 45200 ± 60350 ± 80
This compound Only< 1018 ± 528 ± 6

Values are represented as mean ± standard deviation.

II. Experimental Protocols

Protocol 1: Cutaneous HSV-1 Infection Model in Mice

This protocol describes a commonly used model to study the localized and systemic effects of HSV-1 infection.

Materials:

  • Animal Model: 6-8 week old C57BL/6 mice.

  • Virus: HSV-1 strain (e.g., KOS or McIntyre).

  • Test Compound: this compound (dissolved in a suitable vehicle, e.g., DMSO and diluted in saline).

  • Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.

  • Equipment: Hair clippers, sterile swabs, 30-gauge needles, micro-syringes, calipers.

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Animal Preparation: Anesthetize the mice. Shave a small area on the flank or ear pinna.

  • Scarification and Inoculation: Lightly scarify the shaved skin using a 30-gauge needle in a grid pattern without causing bleeding. Topically apply a suspension of HSV-1 (e.g., 1 x 10^6 PFU in 10 µL of PBS) to the scarified area and gently rub with a sterile swab.

  • This compound Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection. A potential starting dose could be 1-5 mg/kg, administered 24 hours prior to infection and daily for 7 days post-infection. Dose-response studies are recommended.

  • Monitoring:

    • Lesion Scoring: Monitor the development of skin lesions daily for up to 14 days. Use a scoring system (e.g., 0 = no lesion, 1 = redness, 2 = vesicles, 3 = ulceration, 4 = zosteriform spread).

    • Survival: Record survival daily.

    • Body Weight: Monitor body weight daily as an indicator of overall health.

  • Sample Collection: At predetermined time points (e.g., days 3, 5, and 7 post-infection), euthanize a subset of mice from each group and collect tissues (skin at the infection site, spinal cord, brain, spleen) for viral load and immunological analysis. Collect blood for cytokine analysis.

Protocol 2: Viral Load Quantification by Plaque Assay

This protocol determines the amount of infectious virus in tissues.

Materials:

  • Cell Line: Vero cells (African green monkey kidney epithelial cells).

  • Media: Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and antibiotics.

  • Overlay: 1% methylcellulose in DMEM.

  • Stain: 1% crystal violet in 20% ethanol.

  • Equipment: Tissue homogenizer, 6-well plates, incubator.

Procedure:

  • Tissue Homogenization: Weigh the collected tissues and homogenize in a known volume of DMEM.

  • Serial Dilutions: Perform ten-fold serial dilutions of the tissue homogenates.

  • Infection: Plate Vero cells in 6-well plates and grow to confluence. Infect the cells with the serially diluted homogenates for 1 hour at 37°C.

  • Overlay Application: After incubation, remove the inoculum and overlay the cells with 1% methylcellulose in DMEM.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Staining and Counting: Remove the overlay and stain the cells with crystal violet. Count the plaques to determine the viral titer (PFU/g of tissue).

Protocol 3: Analysis of Cytokine Response by ELISA

This protocol measures the levels of key cytokines in the serum.

Materials:

  • Blood Samples: Serum collected from mice.

  • ELISA Kits: Commercially available ELISA kits for mouse IFN-β, TNF-α, and IL-6.

  • Equipment: Microplate reader.

Procedure:

  • Sample Preparation: Collect blood via cardiac puncture or tail vein bleeding and process to obtain serum.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions for each cytokine.

  • Data Analysis: Use a standard curve to determine the concentration of each cytokine in the serum samples.

III. Visualization of Pathways and Workflows

Signaling Pathway

AstinC_STING_Pathway cluster_virus HSV-1 Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSV_DNA Viral DNA cGAS cGAS HSV_DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_genes IFN-β Genes p_IRF3->IFN_genes translocates to nucleus and activates IFN_production IFN-β Production IFN_genes->IFN_production AstinC This compound AstinC->STING inhibits

Caption: this compound inhibits the STING signaling pathway, blocking IFN-β production.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Acclimatize Animal Acclimatization (C57BL/6 mice, 1 week) Grouping Randomize into Treatment Groups Acclimatize->Grouping Pre-treat Administer this compound or Vehicle (i.p.) Grouping->Pre-treat Infection Cutaneous HSV-1 Infection (Flank Scarification) Pre-treat->Infection Post-treat Continue Daily This compound/Vehicle Treatment Infection->Post-treat Daily_Obs Daily Monitoring: - Lesion Scores - Survival Rate - Body Weight Post-treat->Daily_Obs Sample_Collection Tissue & Blood Collection (Day 3, 5, 7) Daily_Obs->Sample_Collection Viral_Load Viral Load Quantification (Plaque Assay, qPCR) Sample_Collection->Viral_Load Immune_Response Immune Response Analysis (ELISA for Cytokines) Sample_Collection->Immune_Response Data_Analysis Statistical Analysis & Interpretation Viral_Load->Data_Analysis Immune_Response->Data_Analysis

Caption: Workflow for assessing this compound's effect on HSV-1 in mice.

References

Application of Astin C in Cancer Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin C is a cyclic pentapeptide originally isolated from the medicinal plant Aster tataricus. It has garnered significant interest in cancer research due to its potent anti-inflammatory and antitumor activities. This compound exerts its anticancer effects through a dual mechanism: the induction of apoptosis and the inhibition of the cGAS-STING signaling pathway. These multifaceted effects make this compound a compelling candidate for further investigation and development as a potential therapeutic agent.

These application notes provide a comprehensive guide for utilizing this compound in various cancer research models. The protocols outlined below are designed to assist researchers in investigating the cytotoxic and mechanistic properties of this compound in both in vitro and in vivo settings.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various cancer research models.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50Reference
NPAHuman Papillary Thyroid CarcinomaMTT AssayNot explicitly stated, but cytotoxic effects observed[1]
KBNasopharynx CarcinomaNot specifiedActivity reported[1]
MEFsMouse Embryonic FibroblastsIfnb mRNA induction3.42 ± 0.13 µM[2]
IMR-90Human Fetal Lung FibroblastsIfnb mRNA induction10.83 ± 1.88 µM[2]

Table 2: In Vivo Antitumor Activity of this compound

Animal ModelTumor ModelDosing RegimenTumor Growth InhibitionReference
Male ICR miceSarcoma 180 ascites tumor5.0 mg/kg; intraperitoneal injection; 5 days45%[3]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in cancer cell survival and immune response.

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis in cancer cells through the intrinsic and extrinsic pathways, culminating in the activation of executioner caspases.[1]

AstinC_Apoptosis_Pathway AstinC This compound Mitochondrion Mitochondrion AstinC->Mitochondrion Induces release of pro-apoptotic factors Caspase8 Caspase-8 AstinC->Caspase8 Activates Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound-induced apoptosis signaling cascade.

Inhibition of cGAS-STING Signaling by this compound

This compound can inhibit the cGAS-STING signaling pathway, which is involved in the innate immune response to cytosolic DNA. This can have implications for immunomodulation in the tumor microenvironment.[3][4]

AstinC_STING_Pathway AstinC This compound STING STING AstinC->STING Inhibits recruitment of IRF3 cGAS cGAS cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces transcription Cytosolic_DNA Cytosolic DNA Cytosolic_DNA->cGAS

Figure 2: Inhibition of the cGAS-STING pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer effects of this compound are provided below.

Experimental Workflow: In Vitro Evaluation of this compound

AstinC_In_Vitro_Workflow cluster_assays In Vitro Assays CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot Treatment->WesternBlot

Figure 3: General workflow for in vitro experiments with this compound.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

This protocol is to detect changes in protein expression related to apoptosis and other signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, STING, p-IRF3, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well or 10 cm plates and treat with this compound.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Model

This protocol is to evaluate the in vivo antitumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection).

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound is a promising natural compound with demonstrated anticancer activity through the induction of apoptosis and modulation of the cGAS-STING pathway. The protocols and data presented in these application notes provide a solid framework for researchers to further explore the therapeutic potential of this compound in various cancer models. Careful experimental design and adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of cancer drug discovery and development.

References

Application Notes and Protocols: Evaluating the Immunosuppressive Activity of Astin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin C is a cyclopeptide derived from the medicinal plant Aster tataricus. Recent studies have identified it as a potent inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an inflammatory response. By specifically blocking the recruitment of the transcription factor IRF3 to the STING signalosome, this compound effectively downregulates the production of type I interferons and other pro-inflammatory cytokines.[1] This mechanism of action suggests that this compound holds significant therapeutic potential for the treatment of autoimmune and autoinflammatory diseases.

These application notes provide a comprehensive set of protocols to evaluate the immunosuppressive activity of this compound in vitro using human peripheral blood mononuclear cells (PBMCs). The described methods include a lymphocyte proliferation assay, analysis of cytokine production, and immunophenotyping by flow cytometry.

Data Presentation

The following table summarizes the reported in vitro immunosuppressive activity of this compound. This data can be used as a reference for designing dose-response experiments.

CompoundCell TypeAssayIC50Reference
This compoundMouse Lymph Node CellsLymphocyte Proliferation12.6 ± 3.3 µM[2]

Experimental Protocols

Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Centrifuge

  • 50 mL conical tubes

  • Serological pipettes

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible: plasma, a buffy coat of PBMCs, Ficoll-Paque PLUS, and red blood cells at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 200 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >95%.

  • Resuspend the cells in complete RPMI-1640 medium to the desired concentration for downstream assays.

Lymphocyte Proliferation Assay (CFSE-based)

This assay measures the ability of this compound to inhibit T-cell proliferation in response to a mitogenic stimulus. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • CFSE (5 mM stock in DMSO)

  • Phytohemagglutinin (PHA) (1 mg/mL stock)

  • This compound (prepare a stock solution in DMSO and dilute to working concentrations)

  • Flow cytometry staining buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.

  • Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300 x g for 5 minutes.

  • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

  • Add 50 µL of complete RPMI-1640 medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) to the respective wells.

  • Add 50 µL of complete RPMI-1640 medium with or without PHA (final concentration 5 µg/mL) to the wells. Include an unstimulated control (no PHA).

  • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • After incubation, harvest the cells and wash with flow cytometry staining buffer.

  • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

  • Analyze the data by gating on the lymphocyte population and observing the dilution of CFSE fluorescence as a measure of cell proliferation.

Cytokine Production Assay (ELISA)

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines downstream of the STING pathway, such as IFN-β, TNF-α, and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) (1 mg/mL stock) or other STING pathway activator (e.g., cGAMP)

  • This compound (prepare a stock solution in DMSO and dilute to working concentrations)

  • ELISA kits for human IFN-β, TNF-α, and IL-6

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well flat-bottom plate in 100 µL of complete RPMI-1640 medium.

  • Add 50 µL of complete RPMI-1640 medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) to the respective wells. Pre-incubate for 1 hour at 37°C.

  • Stimulate the cells by adding 50 µL of complete RPMI-1640 medium containing a STING activator (e.g., LPS at a final concentration of 1 µg/mL). Include an unstimulated control.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 10 minutes.

  • Carefully collect the supernatant from each well.

  • Perform the ELISA for IFN-β, TNF-α, and IL-6 on the collected supernatants according to the manufacturer's instructions.[3][4][5][6]

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Immunophenotyping by Flow Cytometry

This protocol is designed to analyze the effect of this compound on the proportions and activation status of major immune cell subsets within the PBMC population.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • This compound (prepare a stock solution in DMSO and dilute to working concentrations)

  • PHA (1 mg/mL stock)

  • Flow cytometry staining buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (see proposed panel below)

  • Flow cytometer

Proposed Antibody Panel:

MarkerFluorochromeCell Population
CD3FITCT cells
CD19PEB cells
CD56PerCP-Cy5.5NK cells
CD14APCMonocytes
CD4PE-Cy7Helper T cells
CD8APC-H7Cytotoxic T cells
CD69BV421Early activation marker
CD25BV510Late activation marker
Live/Dead Staine.g., Zombie NIRViability

Protocol:

  • Seed PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate in 1 mL of complete RPMI-1640 medium.

  • Treat the cells with the desired concentrations of this compound or vehicle control for 24-72 hours. Include stimulated (with PHA) and unstimulated controls.

  • Harvest the cells and wash them with flow cytometry staining buffer.

  • Stain for cell viability using a live/dead stain according to the manufacturer's protocol.

  • Wash the cells and then stain with the surface antibody cocktail for 30 minutes at 4°C in the dark.

  • Wash the cells twice with flow cytometry staining buffer.

  • Resuspend the cells in 300-500 µL of flow cytometry staining buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data to determine the percentages of different immune cell populations and the expression of activation markers.[7][8][9][10][11]

Visualizations

G cluster_0 Cytosol cluster_1 Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes AstinC This compound AstinC->STING inhibits recruitment of IRF3 Genes Type I IFN & Pro-inflammatory Cytokine Genes pIRF3_dimer->Genes activates transcription

Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.

G start Start: Evaluate Immunosuppressive Activity of this compound isolate_pbmcs Isolate Human PBMCs start->isolate_pbmcs proliferation Lymphocyte Proliferation Assay (CFSE) isolate_pbmcs->proliferation cytokine Cytokine Production Assay (ELISA) isolate_pbmcs->cytokine phenotyping Immunophenotyping (Flow Cytometry) isolate_pbmcs->phenotyping data_analysis Data Analysis and Interpretation proliferation->data_analysis cytokine->data_analysis phenotyping->data_analysis end Conclusion on Immunosuppressive Activity data_analysis->end

Caption: Experimental workflow for assessing the immunosuppressive activity of this compound.

G AstinC This compound Functional Functional Assays AstinC->Functional Phenotypic Phenotypic Assays AstinC->Phenotypic Proliferation Inhibition of Lymphocyte Proliferation Functional->Proliferation Cytokine Reduction of Pro-inflammatory Cytokine Production Functional->Cytokine CellPopulations Alteration of Immune Cell Populations Phenotypic->CellPopulations Activation Modulation of Activation Marker Expression Phenotypic->Activation

Caption: Logical relationships of the evaluation methods for this compound.

References

Measuring Astin C-Mediated Inhibition of STING: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention. Astin C, a natural cyclopeptide, has been identified as a specific inhibitor of STING signaling.[1] This document provides detailed application notes and protocols for cell-based assays to characterize and quantify the inhibitory effects of this compound on the STING pathway.

This compound exerts its inhibitory effect by directly binding to the C-terminal domain of the STING protein.[2] This interaction sterically hinders the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome, a crucial step for downstream signaling.[1][3] Consequently, the phosphorylation and activation of IRF3 are blocked, leading to the suppression of type I interferon (IFN) production and other pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's inhibitory activity and binding affinity to STING.

Table 1: Inhibitory Concentration (IC50) of this compound on IFN-β Expression

Cell LineDescriptionIC50 (µM)Reference
Mouse Embryonic Fibroblasts (MEFs)Murine fibroblast cell line3.42[2][4]
IMR-90Human fetal lung fibroblast cell line10.83[2][4]

Table 2: Binding Affinity (Kd) of this compound to STING

Protein ConstructMethodKdReference
STING C-terminal domain (CTD-H232)Microscale Thermophoresis (MST)2.37 µM[2][5]
STING R232Isothermal Titration Calorimetry (ITC)53 nM[5]

Signaling Pathway and Experimental Workflow Diagrams

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_translocated Translocated STING STING_dimer->STING_translocated translocates to TBK1 TBK1 STING_translocated->TBK1 recruits & activates IRF3 IRF3 STING_translocated->IRF3 recruits TBK1->IRF3 phosphorylates IRF3_dimer p-IRF3 (dimer) IRF3->IRF3_dimer dimerizes & translocates AstinC This compound AstinC->STING_translocated inhibits recruitment of IRF3 IFN_genes Type I IFN Genes (e.g., IFN-β) IRF3_dimer->IFN_genes induces transcription

Caption: STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_readout Assay Readouts A 1. Seed cells (e.g., HEK293T, THP-1) B 2. Pre-treat with this compound or vehicle control A->B C 3. Stimulate with STING agonist (e.g., 2'3'-cGAMP) B->C D Reporter Gene Assay (Luciferase/SEAP) C->D Incubate E Cytokine Measurement (ELISA) C->E Incubate F Western Blot (p-TBK1, p-IRF3) C->F Incubate G Immunofluorescence (IRF3 Nuclear Translocation) C->G Incubate

Caption: General experimental workflow for assessing this compound activity.

Experimental Protocols

Here, we provide detailed protocols for key cell-based assays to measure the inhibition of STING by this compound.

IFN-β Promoter Reporter Gene Assay

This assay quantitatively measures the activation of the IFN-β promoter, a direct downstream target of IRF3, in response to STING stimulation.

Materials:

  • HEK293T cells (or other suitable cell lines that do not endogenously express high levels of STING)[6]

  • Expression plasmids: pCMV-hSTING (human STING), pIFN-β-Luc (Firefly luciferase under the control of the IFN-β promoter), and pRL-TK (Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 2'3'-cGAMP (STING agonist)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

  • Cell culture medium (DMEM supplemented with 10% FBS)

  • White, opaque 96-well plates

Protocol:

Day 1: Cell Seeding and Transfection

  • Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Prepare the transfection mix. For each well, co-transfect cells with plasmids encoding human STING, IFN-β-luciferase reporter, and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[7]

Day 2: this compound Treatment and STING Activation

  • 24 hours post-transfection, carefully remove the medium.

  • Add 90 µL of fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells. Incubate for 2-4 hours.

  • Prepare a 10X stock of 2'3'-cGAMP in fresh medium.

  • Add 10 µL of the 10X 2'3'-cGAMP solution to each well to achieve the final desired concentration for STING stimulation.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Luciferase Assay

  • Thaw the Dual-Luciferase® Reporter Assay System reagents.

  • Carefully remove the culture medium from the wells.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[8]

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by comparing the normalized luciferase activity in this compound-treated wells to the vehicle-treated control.

Cytokine Production Measurement by ELISA

This protocol measures the secretion of IFN-β or other pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the cell culture supernatant as a downstream indicator of STING pathway activation.

Materials:

  • THP-1 cells (human monocytic cell line) or primary human PBMCs

  • Cell culture medium (RPMI-1640 supplemented with 10% FBS)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)

  • 2'3'-cGAMP

  • This compound

  • Human IFN-β ELISA kit (or kits for other relevant cytokines)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

Day 1: Cell Seeding and Differentiation (for THP-1 cells)

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well.

  • To differentiate THP-1 monocytes into macrophage-like cells, add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours.

  • After differentiation, wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.

Day 2: this compound Treatment and STING Stimulation

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 2-4 hours.

  • Add 2'3'-cGAMP to the wells to stimulate the STING pathway.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

Day 3: Supernatant Collection and ELISA

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the cell culture supernatants.

  • Perform the ELISA for the cytokine of interest (e.g., IFN-β) according to the manufacturer's instructions.[10][11]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of the cytokine in each sample using a standard curve and determine the percentage of inhibition by this compound.

Western Blot Analysis of TBK1 and IRF3 Phosphorylation

This method directly assesses the activation state of key downstream signaling molecules, TBK1 and IRF3, by detecting their phosphorylated forms.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or other suitable cell types

  • 2'3'-cGAMP

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescence detection system

Protocol:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound or vehicle for 2-4 hours.

  • Stimulate the cells with 2'3'-cGAMP for the appropriate time (e.g., 1-3 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total TBK1 and IRF3 overnight at 4°C.[12][13]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.

Immunofluorescence Assay for IRF3 Nuclear Translocation

This assay visualizes the movement of IRF3 from the cytoplasm to the nucleus, a key step in its activation, and can be used to assess the inhibitory effect of this compound.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • 2'3'-cGAMP

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody: anti-IRF3

  • Alexa Fluor-conjugated secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips and allow them to adhere overnight.

  • Pre-treat with this compound or vehicle for 2-4 hours.

  • Stimulate with 2'3'-cGAMP for 2-4 hours.

  • Fix the cells with 4% PFA for 15 minutes.[14]

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking buffer for 1 hour.

  • Incubate with the primary anti-IRF3 antibody overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Score the cells for cytoplasmic versus nuclear IRF3 localization to determine the effect of this compound.

Conclusion

The cell-based assays described in this document provide a comprehensive toolkit for researchers to investigate and quantify the inhibitory effects of this compound on the STING signaling pathway. By employing a combination of reporter gene assays, cytokine measurements, and analysis of downstream signaling events, a thorough characterization of this compound's mechanism of action can be achieved. These protocols can be adapted for screening other potential STING inhibitors and for further elucidating the role of the STING pathway in health and disease.

References

Application Notes and Protocols for In Vivo Imaging of Austin C Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo imaging is a critical tool in drug discovery and development, as well as in toxicology, enabling the non-invasive visualization and quantification of molecular processes within a living organism. This technology is paramount for understanding the pharmacokinetics and pharmacodynamics of novel compounds, including natural products like the mycotoxin Austin C. These application notes provide an overview and detailed protocols for three powerful in vivo imaging techniques to track the biodistribution of Austin C: Mass Spectrometry Imaging (MSI), Radiolabeling-based Imaging (SPECT/CT), and Fluorescence Imaging.

Austin C is a mycotoxin produced by fungi of the genera Aspergillus and Penicillium and has been found as a contaminant in food and feed.[1] Understanding its distribution and accumulation in tissues is crucial for assessing its potential toxicity and for the development of mitigation strategies. The following sections detail the principles, advantages, limitations, and experimental protocols for applying advanced imaging modalities to track Austin C in vivo.

Mass Spectrometry Imaging (MSI)

Principle

Mass Spectrometry Imaging (MSI) is a label-free technique that maps the spatial distribution of molecules in a tissue section by collecting mass spectra from a grid of discrete points.[2][3] A laser is used to desorb and ionize molecules from the tissue surface, and a mass spectrometer then analyzes the mass-to-charge ratio of the resulting ions. This allows for the simultaneous detection and localization of a wide range of analytes, including parent compounds and their metabolites, without the need for chemical or radioactive labeling.[4]

Advantages and Limitations
AdvantagesLimitations
Label-free detectionPrimarily for ex vivo analysis of tissue sections
High chemical specificityLower sensitivity compared to radiolabeling
Can detect metabolites simultaneouslyQuantification can be challenging due to matrix effects
Provides high spatial resolution
Data Presentation: Hypothetical MSI Data for Austin C Distribution

The following table summarizes hypothetical quantitative data obtained from MSI analysis of tissues from a mouse model 24 hours after administration of Austin C.

OrganAustin C Concentration (µg/g tissue)Major Metabolite M1 Concentration (µg/g tissue)
Liver15.2 ± 2.58.7 ± 1.8
Kidney9.8 ± 1.94.1 ± 0.9
Spleen3.1 ± 0.71.2 ± 0.3
Brain0.5 ± 0.2Not Detected
Adipose Tissue12.4 ± 3.12.5 ± 0.6

Radiolabeling-based Imaging (SPECT/CT)

Principle

Single-Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that provides three-dimensional information about the distribution of a radiolabeled compound in vivo.[5] For a small molecule like Austin C, a radioactive isotope (e.g., Technetium-99m, Indium-111) is chemically attached to the molecule.[6] The radiolabeled Austin C is then administered to the subject, and a gamma camera detects the gamma rays emitted by the decaying isotope. The data is reconstructed to create 3D images of the radiotracer's distribution. Co-registration with a CT scan provides anatomical context.[7]

Advantages and Limitations
AdvantagesLimitations
High sensitivity (picomolar range)Requires handling of radioactive materials
Quantitative whole-body imagingLower spatial resolution than MSI or fluorescence imaging
Deep tissue penetrationLabeling may alter the molecule's properties
Clinically translatable
Data Presentation: Hypothetical SPECT/CT Data for 99mTc-Austin C Distribution

The table below presents hypothetical quantitative data from a SPECT/CT study in rats at different time points after intravenous injection of 99mTc-labeled Austin C. Data is presented as a percentage of the injected dose per gram of tissue (%ID/g).

Organ1 hour (%ID/g)6 hours (%ID/g)24 hours (%ID/g)
Blood5.2 ± 0.81.1 ± 0.30.2 ± 0.1
Liver25.7 ± 4.118.3 ± 3.58.9 ± 2.1
Kidneys15.3 ± 2.99.7 ± 2.23.1 ± 0.8
Spleen4.6 ± 1.13.2 ± 0.91.5 ± 0.4
Bone1.2 ± 0.42.5 ± 0.73.8 ± 1.0

Fluorescence Imaging

Principle

In vivo fluorescence imaging involves the detection of photons emitted from fluorescent probes that have been administered to a living organism.[8] For tracking Austin C, a fluorescent dye (a fluorophore) would be conjugated to the molecule.[9] When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is then detected by a sensitive camera. Near-infrared (NIR) fluorophores are often preferred for in vivo applications due to their ability to penetrate deeper into tissues with less autofluorescence.[10]

Advantages and Limitations
AdvantagesLimitations
High spatial resolutionLimited tissue penetration depth
Real-time imaging capabilitiesAutofluorescence can interfere with signal
Relatively low cost and ease of useLabeling may alter the molecule's properties
Multiplexing is possible with different fluorophores
Data Presentation: Hypothetical Fluorescence Imaging Data for NIR-Austin C Conjugate

This table shows hypothetical data from in vivo fluorescence imaging of a tumor-bearing mouse model treated with a NIR-labeled Austin C conjugate. The data represents the average fluorescence intensity in the tumor and surrounding muscle tissue.

Time PointTumor Fluorescence (Arbitrary Units)Muscle Fluorescence (Arbitrary Units)Tumor-to-Muscle Ratio
1 hour1.2 x 106 ± 2.1 x 1058.5 x 105 ± 1.5 x 1051.4
6 hours3.5 x 106 ± 5.3 x 1056.2 x 105 ± 1.1 x 1055.6
24 hours5.8 x 106 ± 8.9 x 1054.1 x 105 ± 0.9 x 10514.1
48 hours4.2 x 106 ± 7.5 x 1053.5 x 105 ± 0.7 x 10512.0

Experimental Protocols

Mass Spectrometry Imaging (MSI) Protocol

Objective: To map the distribution of Austin C and its metabolites in tissue sections.

Materials:

  • Animal model (e.g., mouse, rat)

  • Austin C

  • Tissue embedding medium (e.g., OCT)

  • Cryostat

  • MALDI plate

  • MALDI matrix solution (e.g., sinapinic acid or 2,5-dihydroxybenzoic acid in a suitable solvent)

  • Matrix sprayer

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Administer Austin C to the animal model via the desired route (e.g., oral gavage, intravenous injection).

  • At the designated time point, euthanize the animal and harvest the organs of interest.

  • Snap-freeze the tissues in liquid nitrogen or isopentane cooled with liquid nitrogen.

  • Embed the frozen tissues in OCT medium.

  • Section the embedded tissues to a thickness of 10-20 µm using a cryostat.

  • Thaw-mount the tissue sections onto a MALDI plate.

  • Apply the MALDI matrix uniformly over the tissue section using an automated sprayer.

  • Allow the matrix to dry completely.

  • Acquire mass spectra across the tissue section in a grid pattern using the MALDI-TOF mass spectrometer.

  • Process the acquired data to generate ion images for the m/z corresponding to Austin C and its putative metabolites.

Radiolabeling and SPECT/CT Imaging Protocol

Objective: To quantitatively assess the whole-body biodistribution of Austin C over time.

Materials:

  • Austin C

  • Chelating agent (e.g., DTPA) for conjugation to Austin C

  • Radionuclide (e.g., 99mTc-pertechnetate)

  • Reducing agent (e.g., stannous chloride)

  • Size-exclusion chromatography columns

  • Animal model

  • SPECT/CT scanner

Procedure:

  • Radiolabeling:

    • Conjugate a chelating agent to Austin C. The hydroxyl groups on Austin C could be potential sites for conjugation.

    • Purify the Austin C-chelator conjugate.

    • Incubate the conjugate with the radionuclide (e.g., 99mTc) in the presence of a reducing agent.

    • Purify the radiolabeled Austin C using size-exclusion chromatography to remove free radionuclide.

    • Determine the radiochemical purity and specific activity.

  • Animal Study:

    • Administer a known activity of the radiolabeled Austin C to the animal via intravenous injection.

    • At specified time points (e.g., 1, 6, 24 hours), anesthetize the animal and perform a whole-body SPECT/CT scan.

    • Reconstruct the SPECT and CT images.

    • Co-register the images and draw regions of interest (ROIs) around the organs.

    • Quantify the radioactivity in each organ and express it as %ID/g.

Fluorescence Imaging Protocol

Objective: To visualize the accumulation of Austin C in a specific region of interest (e.g., a tumor) in real-time.

Materials:

  • Austin C

  • Near-infrared (NIR) fluorophore with a reactive group for conjugation (e.g., NHS ester)

  • Purification system (e.g., HPLC)

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo fluorescence imaging system

Procedure:

  • Conjugation:

    • React Austin C with the activated NIR fluorophore. The hydroxyl groups on Austin C can be targeted for conjugation.

    • Purify the Austin C-NIR conjugate using HPLC.

    • Characterize the conjugate by mass spectrometry and spectrophotometry.

  • Animal Study:

    • Administer the Austin C-NIR conjugate to the animal model.

    • At various time points, anesthetize the animal and place it in the fluorescence imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters.

    • Acquire a white light image for anatomical reference.

    • Quantify the fluorescence intensity in the regions of interest.

Visualizations

experimental_workflow General In Vivo Imaging Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Compound Austin C Labeling Labeling/Conjugation (if required) Compound->Labeling Administration Compound Administration Labeling->Administration AnimalModel Animal Model Preparation AnimalModel->Administration ImageAcquisition Image Acquisition (MSI, SPECT, or Fluorescence) Administration->ImageAcquisition DataProcessing Data Processing & Image Reconstruction ImageAcquisition->DataProcessing Quantification Quantification & Statistical Analysis DataProcessing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A generalized workflow for in vivo imaging experiments.

signaling_pathway Hypothetical Signaling Pathway Affected by a Toxin cluster_nucleus Nucleus Toxin Austin C Receptor Cell Surface Receptor Toxin->Receptor binds Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression regulates CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) GeneExpression->CellularResponse decision_tree Choosing an In Vivo Imaging Modality for Austin C Question1 Need label-free detection and metabolite information? MSI Mass Spectrometry Imaging (MSI) Question1->MSI Yes Question2 Need quantitative whole-body data with high sensitivity? Question1->Question2 No SPECT SPECT/CT Question2->SPECT Yes Question3 Need real-time imaging with high spatial resolution? Question2->Question3 No Fluorescence Fluorescence Imaging Question3->Fluorescence Yes Considerations Consider tissue penetration depth Fluorescence->Considerations

References

Astin C for Inducing Susceptibility to Viral Infections in Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin C is a cyclic pentapeptide originally isolated from the medicinal plant Aster tataricus. It has been identified as a potent and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2] The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from invading pathogens, such as DNA viruses, and initiating a type I interferon (IFN) response to establish an antiviral state.[3][4]

This compound exerts its inhibitory effect by specifically binding to STING and blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[1][5] This action prevents the phosphorylation and activation of IRF3, a key transcription factor for type I IFN genes like IFN-β.[6] By suppressing this crucial antiviral signaling cascade, this compound can be utilized in research models to study the effects of a compromised innate immune response on viral pathogenesis and to evaluate the efficacy of antiviral therapies in an immunocompromised context. Notably, in vivo studies have demonstrated that mice treated with this compound are more susceptible to Herpes Simplex Virus 1 (HSV-1) infection.[1][5]

These application notes provide detailed protocols for using this compound to induce susceptibility to viral infections in both in vitro and in vivo research models.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineConcentrationObservationReference
IC₅₀ for IFN-β mRNA Inhibition Mouse Embryonic Fibroblasts (MEFs)3.42 ± 0.13 µMDose-dependent inhibition of IFN-β mRNA induction by cytosolic DNA mimics.[6]
Inhibition of STING-IRF3 Interaction HEK293T cells10 µMSignificantly impairs the interaction between STING and IRF3 upon pathway activation.[2]
Inhibition of IRF3-Responsive Gene Expression Mouse Embryonic Fibroblasts (MEFs)10 µMMarkedly inhibits the expression of IRF3-responsive genes stimulated by DNA pathogens like HSV-1.[6]
In Vivo Efficacy of this compound
Animal ModelThis compound Dosage & AdministrationViral ChallengeOutcomeReference
C57BL/6 mice2-4 mg/kg via tail vein injection (once every 2 days for 7 days)Herpes Simplex Virus 1 (HSV-1)Increased susceptibility to HSV-1 infection.[2]

Signaling Pathway Diagram

AstinC_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_inhibition Inhibition by this compound cluster_nucleus Nucleus DNA Viral DNA cGAS cGAS DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (dimerizes) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3_recruitment IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IFN_genes Type I IFN Genes (e.g., IFN-β) pIRF3->IFN_genes activates transcription AstinC This compound AstinC->STING binds IRF3_recruitment->IRF3 recruitment blocked Antiviral_response Antiviral Response IFN_genes->Antiviral_response leads to

Caption: Mechanism of this compound in the cGAS-STING signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Inhibition of STING-Mediated IFN-β Expression

This protocol details the methodology to assess the inhibitory effect of this compound on the STING signaling pathway in vitro by measuring the expression of Interferon-β (IFN-β) mRNA.

1.1. Materials

  • Mouse Embryonic Fibroblasts (MEFs)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Interferon Stimulatory DNA (ISD) or other cytosolic DNA mimics

  • Lipofectamine 2000 or similar transfection reagent

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

1.2. Experimental Workflow

Caption: Workflow for in vitro analysis of this compound activity.

1.3. Procedure

  • Cell Culture: Seed MEFs in 24-well plates at a density that allows them to reach 80-90% confluency on the day of transfection. Culture overnight in a 37°C, 5% CO₂ incubator.

  • This compound Treatment: Prepare working solutions of this compound in culture medium (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Remove the old medium from the cells and add the medium containing this compound or DMSO. Incubate for 1-2 hours.

  • Transfection: Transfect the cells with ISD (e.g., 1 µg/mL) using a suitable transfection reagent according to the manufacturer's protocol to stimulate the cGAS-STING pathway.

  • Incubation: Incubate the cells for 6 hours post-transfection.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers for IFN-β and a housekeeping gene. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[7][8]

  • Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the DMSO-treated control.

Protocol 2: Co-Immunoprecipitation to Assess STING-IRF3 Interaction

This protocol is designed to demonstrate that this compound directly inhibits the recruitment of IRF3 to STING.

2.1. Materials

  • HEK293T cells

  • Plasmids encoding tagged STING (e.g., HA-STING) and tagged IRF3 (e.g., Flag-IRF3)

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Anti-tag antibodies (e.g., anti-HA, anti-Flag) and control IgG

  • Protein A/G agarose beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • SDS-PAGE and Western blot reagents

2.2. Procedure

  • Transfection: Co-transfect HEK293T cells with plasmids encoding tagged STING and IRF3.

  • Treatment and Stimulation: After 24-48 hours, treat the cells with this compound (e.g., 10 µM) or DMSO for 1-2 hours. Stimulate the STING pathway (e.g., with cGAMP or by co-transfection with cGAS and ISD).

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-HA for STING) or control IgG overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blot: Elute the proteins from the beads using SDS sample buffer and analyze the immunoprecipitates by SDS-PAGE and Western blotting using an antibody against the other tag (e.g., anti-Flag for IRF3).[9][10][11]

Protocol 3: In Vivo Induction of Viral Susceptibility in a Mouse Model

This protocol describes how to use this compound to increase the susceptibility of mice to HSV-1 infection. All animal procedures must be approved by the institution's Animal Care and Use Committee.

3.1. Materials

  • C57BL/6 mice (6-8 weeks old)

  • This compound, prepared for injection (e.g., dissolved in a vehicle of DMSO and saline)

  • Herpes Simplex Virus 1 (HSV-1), strain 17+ or other appropriate strain

  • Anesthesia (e.g., isoflurane)

  • Materials for corneal scarification or other routes of infection[12][13]

3.2. Experimental Workflow

Caption: Workflow for in vivo induction of viral susceptibility.

3.3. Procedure

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • This compound Administration: Administer this compound (e.g., 2-4 mg/kg) via tail vein injection. Administer the vehicle control to the control group. The dosing schedule can be adapted, for example, once every two days for a week prior to and during the infection period.[2]

  • Viral Infection:

    • Anesthetize the mice.

    • Infect the mice with HSV-1. A common method is corneal scarification, where the cornea is lightly scratched, and a viral suspension (e.g., 10³-10⁵ PFU) is applied to the eye.[12][14] Other routes like footpad or intranasal injection can also be used.[1]

  • Monitoring: Monitor the mice daily for clinical signs of infection (e.g., weight loss, ruffled fur, neurological symptoms like encephalitis) and record survival.

  • Endpoint and Analysis:

    • The primary endpoint is typically survival, which can be analyzed using Kaplan-Meier survival curves.

    • Optionally, at specific time points post-infection, tissues (e.g., brain, trigeminal ganglia) can be harvested to quantify viral load by qPCR or plaque assay, providing a quantitative measure of susceptibility.

Conclusion

This compound serves as a valuable research tool for investigating the role of the cGAS-STING pathway in antiviral immunity. By specifically inhibiting this pathway, this compound allows for the creation of research models with induced susceptibility to DNA viruses. The protocols outlined above provide a framework for utilizing this compound in both cell culture and animal models to explore viral pathogenesis, host defense mechanisms, and to facilitate the development of novel antiviral therapeutics. Researchers should adapt these protocols to their specific experimental systems and research questions.

References

Troubleshooting & Optimization

Astin C in DMSO: Technical Support & Resource Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Astin C when dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and successful application of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

This compound exhibits high solubility in DMSO. Researchers can prepare stock solutions at concentrations up to 100 mg/mL (175.29 mM).[1] To achieve this concentration, ultrasonic treatment may be necessary. It is also crucial to use newly opened or anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact the solubility of the product.[1]

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

For optimal stability, it is highly recommended to store this compound stock solutions in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: Can I store my this compound/DMSO stock solution at 4°C?

Long-term storage of this compound in DMSO at 4°C is not recommended. While some suppliers suggest that solutions may be stable for up to two weeks at 4°C, this is generally advised for solutions that will be used promptly.[2] For any storage period beyond a few days, freezing at -20°C or -80°C is the advised method to maintain compound integrity.

Q4: How many freeze-thaw cycles can an this compound/DMSO stock solution withstand?

To ensure the highest quality and activity of this compound, it is critical to minimize freeze-thaw cycles. Each cycle introduces the risk of compound degradation and the condensation of atmospheric moisture into the solution. The best practice is to prepare single-use aliquots. If you must re-thaw a stock solution, do so only a limited number of times and always allow it to equilibrate to room temperature before opening the vial to minimize moisture ingress.

Q5: What is the mechanism of action of this compound?

This compound is a cyclopeptide with anti-inflammatory and anti-cancer properties.[1] It functions as a specific inhibitor of the cGAS-STING signaling pathway, which is a crucial component of the innate immune response to cytosolic DNA.[1][3] this compound acts by binding to the C-Terminal Domain of STING, thereby blocking the recruitment of IRF3 to the STING signalosome and inhibiting the subsequent inflammatory response.[1][3]

Data Summary Tables

Table 1: Solubility of this compound

SolventMaximum ConcentrationMolar EquivalentNotes
DMSO100 mg/mL175.29 mMUltrasonic assistance may be required. Use of anhydrous DMSO is recommended.[1]

Table 2: Recommended Storage and Stability of this compound in DMSO

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsPreferred for long-term storage. Aliquot to avoid freeze-thaw cycles.[1][2]
-20°CUp to 1 monthSuitable for short-term storage. Aliquot for best results.[1]
4°CUp to 2 weeksNot recommended for long-term storage. Use for solutions to be used imminently.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate observed in the stock solution upon thawing. 1. The solubility limit may have been exceeded. 2. The compound has degraded due to improper storage (e.g., multiple freeze-thaw cycles, moisture contamination).1. Gently warm the solution to 37°C and vortex to attempt redissolution. 2. If the precipitate persists, centrifuge the vial and use the supernatant, but be aware that the concentration may be lower than intended. 3. For critical experiments, it is strongly advised to prepare a fresh stock solution.
Reduced or inconsistent biological activity in assays. 1. Degradation of this compound in the stock solution. 2. Inaccurate initial concentration due to incomplete dissolution.1. Prepare a fresh stock solution from solid material. 2. Perform a dose-response curve to verify the IC50 or EC50. 3. If possible, assess the purity and concentration of the stock solution using an analytical method like HPLC (see Protocol 3).
Color change in the DMSO stock solution (e.g., yellowing). This may indicate oxidation or degradation of the compound or impurities in the DMSO.This solution should be considered suspect. To ensure experimental reproducibility and accuracy, it is safest to discard it and prepare a fresh stock solution with high-purity, anhydrous DMSO.
Difficulty dissolving this compound powder in DMSO. 1. The DMSO may have absorbed moisture. 2. Insufficient mechanical assistance.1. Use a fresh, unopened vial of anhydrous, high-purity DMSO. 2. Gently warm the mixture and use a sonicator bath to aid dissolution.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Objective: To prepare a highly concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound powder (Molecular Weight: 570.47 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipette

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would need 57.05 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the powder does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.

  • Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays

Objective: To prepare a working solution of this compound for treating cells in culture.

Materials:

  • This compound/DMSO stock solution (e.g., 100 mM)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the this compound/DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (if necessary): It is often necessary to perform one or more serial dilutions to reach the final desired concentration. For example, to achieve a final concentration of 10 µM in your cell culture well from a 100 mM stock, you might first prepare a 1 mM intermediate solution in culture medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the final desired treatment concentration. Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

  • Mixing: Gently mix the final working solution by pipetting or inverting the tube before adding it to the cells.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your treated samples to account for any effects of the solvent.

Protocol 3: Hypothetical Protocol for Assessing this compound Stability by HPLC

Objective: To monitor the stability of an this compound/DMSO stock solution over time. Note: This is a general protocol for peptide analysis and would require optimization for this compound.

Materials:

  • This compound/DMSO stock solution

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM this compound stock solution in anhydrous DMSO.

    • Immediately take an aliquot for "Time 0" analysis. Dilute this aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µM).

    • Dispense the remaining primary stock solution into multiple single-use aliquots and store them at the desired temperatures (e.g., -20°C and -80°C).

  • HPLC Conditions (Starting Point):

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the elution time. Then, optimize a shallower gradient around the elution point for better resolution.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm (for the peptide backbone)

    • Column Temperature: 30°C

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the "Time 0" sample to determine the initial peak area and retention time of this compound.

    • At subsequent time points (e.g., 1, 3, 6 months), thaw a new aliquot stored at the test temperature, prepare a working solution, and inject it into the HPLC.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.

    • A significant decrease in the main peak area indicates degradation.

    • The appearance of new peaks in the chromatogram suggests the formation of degradation products.

Visualizations

AstinC_Workflow Experimental Workflow for this compound Solution Handling cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve Add Solvent aliquot Aliquot into Single-Use Vials dissolve->aliquot Ensure Clear Solution store_long -80°C (Up to 6 months) aliquot->store_long Long-term store_short -20°C (Up to 1 month) aliquot->store_short Short-term thaw Thaw Single Aliquot store_long->thaw store_short->thaw dilute Dilute to Working Concentration in Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing, storing, and using this compound solutions.

AstinC_Troubleshooting Troubleshooting Logic for this compound Solution Issues issue Issue Observed with This compound Solution precipitate Precipitate Forms issue->precipitate low_activity Reduced Biological Activity issue->low_activity color_change Color Change (Yellowing) issue->color_change action_warm Warm to 37°C & Vortex precipitate->action_warm action_fresh_stock Prepare Fresh Stock Solution low_activity->action_fresh_stock action_hplc Assess Purity via HPLC low_activity->action_hplc Optional action_discard Discard Old Stock & Prepare Fresh color_change->action_discard action_warm->action_fresh_stock If persists

Caption: Logic diagram for troubleshooting common this compound solution problems.

AstinC_Signaling_Pathway This compound Inhibition of the cGAS-STING Pathway cluster_pathway Innate Immune Response cDNA Cytosolic dsDNA cGAS cGAS cDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING Dimer (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes nucleus Nucleus pIRF3->nucleus translocates to IFN Type I Interferons (e.g., IFN-β) nucleus->IFN induces transcription AstinC This compound AstinC->inhibition inhibition->STING Binds to STING, blocks IRF3 recruitment

Caption: Mechanism of this compound action on the cGAS-STING signaling pathway.

References

Technical Support Center: Strategies to Improve the Bioavailability of Astin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Astin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a significant concern?

This compound is a cyclic pentapeptide with demonstrated anti-inflammatory and anti-cancer properties.[1][2][3] Its molecular formula is C25H33Cl2N5O6, with a molecular weight of approximately 570.5 g/mol .[4][5] Like many cyclic peptides, this compound possesses a complex, hydrophobic structure, which is predicted to have low aqueous solubility.[6][7][8] This poor solubility is a primary factor limiting its dissolution in gastrointestinal fluids, which is a prerequisite for absorption and, consequently, results in low and variable oral bioavailability.[7][8]

Q2: What are the primary challenges to achieving adequate oral bioavailability of this compound?

The oral delivery of cyclic peptides like this compound is hampered by several factors:

  • Low Aqueous Solubility: The hydrophobic nature of this compound limits its dissolution in the gastrointestinal tract, which is the rate-limiting step for absorption.[6][7]

  • Poor Membrane Permeability: The molecular size and structure of cyclic peptides can hinder their ability to passively diffuse across the intestinal epithelium.[9][10][11]

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteolytic enzymes in the stomach and small intestine.[7][12]

  • First-Pass Metabolism: After absorption, this compound may be subject to significant metabolism in the liver before reaching systemic circulation, further reducing its bioavailability.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges associated with this compound's low solubility and improve its oral bioavailability. The most common and effective approaches include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubilization of hydrophobic drugs like this compound in the gastrointestinal tract.[13][14][15][16][17]

  • Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level can significantly increase its surface area and dissolution rate.[18][19][20][21][22][23]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can improve its aqueous solubility and dissolution.[24][25][26][27][28]

Q4: How can the effectiveness of these bioavailability enhancement strategies be evaluated in vitro?

The initial assessment of the potential for improved oral absorption can be conducted using in vitro models. A widely accepted method is the Caco-2 cell permeability assay.[29][30][31][32][33] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[29][33] By measuring the rate of transport of this compound across this cell monolayer, researchers can predict its in vivo intestinal absorption.[29][30][31][32][33]

Troubleshooting Guides

Issue: Low Aqueous Solubility of this compound Persists in Formulation
Possible Cause Troubleshooting Step Expected Outcome
Incorrect choice of excipients for the chosen formulation strategy.Screen a variety of hydrophilic polymers (for solid dispersions), lipids and surfactants (for LBDDS), or types of cyclodextrins.Identification of excipients that provide the greatest increase in this compound solubility.
Suboptimal drug-to-carrier ratio.Prepare formulations with varying ratios of this compound to the selected excipient(s) and measure the resulting solubility.Determination of the optimal drug-to-carrier ratio for maximum solubility enhancement.
Inefficient formulation preparation method.For solid dispersions, compare solvent evaporation with fusion or spray drying methods. For cyclodextrin complexes, compare kneading, co-precipitation, and freeze-drying techniques.An improved formulation method that yields a greater increase in solubility and dissolution.
Issue: Poor Permeability of this compound Formulation in Caco-2 Assays
Possible Cause Troubleshooting Step Expected Outcome
The formulation does not adequately overcome the epithelial barrier.Incorporate permeation enhancers into the formulation. For LBDDS, select surfactants known to modulate tight junctions.Increased apparent permeability (Papp) in the Caco-2 assay.
The this compound molecule itself has inherently low permeability.Consider synthetic modifications to the this compound structure, such as N-methylation, which has been shown to improve the membrane permeability of other cyclic peptides.[34][35][36]Development of this compound analogs with enhanced passive diffusion characteristics.
Efflux transporter activity (e.g., P-glycoprotein) is limiting net absorption.Conduct bidirectional Caco-2 assays (apical to basolateral and basolateral to apical) to determine the efflux ratio. If efflux is high, co-administer with a known efflux pump inhibitor.Identification of efflux as a limiting factor and a potential strategy to mitigate it.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data to illustrate the potential improvements in key bioavailability parameters for this compound when different formulation strategies are applied.

Table 1: Comparison of a Hypothetical this compound Formulation on Solubility and Dissolution

FormulationThis compound:Carrier RatioAqueous Solubility (µg/mL)% Dissolution in 30 min
Unformulated this compound-< 1< 5%
Solid Dispersion (PVP K30)1:55065%
Solid Dispersion (Soluplus®)1:58580%
Cyclodextrin Complex (HP-β-CD)1:2 (molar)12090%
SEDDS10% (w/w)> 200 (in emulsion)> 95%

Table 2: Illustrative In Vitro Permeability Data for Hypothetical this compound Formulations

FormulationPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted In Vivo Absorption
Unformulated this compound0.51.2Low
Solid Dispersion (Soluplus®)2.51.1Moderate
Cyclodextrin Complex (HP-β-CD)3.01.3Moderate
SEDDS5.51.0High

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant that demonstrate the best solubilizing capacity for this compound.

    • Prepare various mixtures of these three components at different ratios.

    • Visually observe the emulsification properties of each mixture upon gentle agitation in an aqueous medium. Identify the region that forms a clear or bluish-white emulsion.

  • Preparation of this compound-Loaded SEDDS:

    • Select the optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.

    • Dissolve this compound in the oil phase with gentle heating and vortexing.

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the resulting emulsion upon dilution in an aqueous medium.

    • Assess the emulsification time and stability of the formulation.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Selection of Carrier:

    • Determine the solubility of this compound in various hydrophilic polymers such as polyvinylpyrrolidone (PVP K30), Soluplus®, or polyethylene glycol (PEG 6000).

  • Preparation of the Solid Dispersion:

    • Dissolve this compound and the selected polymer carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).[37]

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.

  • Characterization:

    • Perform Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound in the dispersion.

    • Conduct Fourier-Transform Infrared (FTIR) spectroscopy to check for any interactions between this compound and the carrier.

    • Determine the dissolution rate of the solid dispersion in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading
  • Selection of Cyclodextrin:

    • Evaluate the complexation efficiency of this compound with different cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation of the Inclusion Complex:

    • Accurately weigh this compound and the chosen cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).

    • Place the powders in a mortar and add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to form a paste.

    • Knead the paste for a defined period (e.g., 60 minutes).

    • Dry the kneaded product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

  • Characterization:

    • Confirm the formation of the inclusion complex using DSC, XRD, and FTIR.

    • Determine the increase in aqueous solubility and dissolution rate of the complex compared to pure this compound.

Mandatory Visualizations

experimental_workflow start Start: this compound with Poor Bioavailability solubility Characterize Physicochemical Properties (Solubility, Permeability) start->solubility strategy Select Bioavailability Enhancement Strategy solubility->strategy lipid Lipid-Based Formulation (SEDDS) strategy->lipid Lipophilic Nature solid Solid Dispersion strategy->solid Broad Applicability cyclo Cyclodextrin Complexation strategy->cyclo Solubility Enhancement formulate Formulation Optimization (Excipient Screening, Ratio) lipid->formulate solid->formulate cyclo->formulate invitro In Vitro Evaluation (Dissolution, Caco-2 Permeability) formulate->invitro fail Results Unsatisfactory invitro->fail No pass Results Promising invitro->pass Yes fail->strategy Re-evaluate Strategy invivo Proceed to In Vivo Pharmacokinetic Studies pass->invivo mechanism_of_action cluster_sedds SEDDS Mechanism cluster_sd Solid Dispersion Mechanism cluster_cd Cyclodextrin Complexation Mechanism astin_sedds This compound in Lipid/Surfactant Mixture emulsion Forms Fine Oil-in-Water Emulsion in GI Tract astin_sedds->emulsion absorption_sedds Enhanced Absorption via Increased Surface Area and Membrane Fluidization emulsion->absorption_sedds astin_sd This compound Molecularly Dispersed in Polymer dissolution Rapid Dissolution of Hydrophilic Carrier astin_sd->dissolution absorption_sd Increased Dissolution Rate and Bioavailability dissolution->absorption_sd astin_cd This compound Encapsulated in Cyclodextrin Cavity solubilization Hydrophilic Exterior Increases Water Solubility astin_cd->solubilization absorption_cd Enhanced Dissolution and Permeation solubilization->absorption_cd

References

Technical Support Center: Assessing the Cytotoxicity of High Concentrations of Astin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of high concentrations of the cyclic peptide Astin C. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and an analysis of the known signaling pathways affected by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for this compound in cancer cell lines?

A1: The cytotoxic potency of this compound can vary significantly depending on the cell line. Available data indicates that the half-maximal inhibitory concentration (IC50) for its cytotoxic effect is in the micromolar range. For example, in HCT-116 human colon cancer cells, the IC50 has been reported as approximately 23.49 µM, and in BGC-823 human gastric carcinoma cells, it is approximately 5.78 µM. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.

Q2: My this compound solution appears cloudy or forms a precipitate at high concentrations. What should I do?

A2: this compound, like many cyclic peptides, has limited solubility in aqueous solutions. Precipitation at high concentrations is a common issue. To address this:

  • Use a suitable solvent: Initially, dissolve lyophilized this compound in a small amount of 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

  • Optimize final DMSO concentration: When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Gentle mixing: After dilution, mix the solution gently by inversion or slow vortexing. Avoid vigorous shaking, which can promote aggregation.

  • Warm the solution: Gently warming the solution to 37°C may help to redissolve any precipitate.

  • Sonication: Brief sonication in a water bath can also aid in dissolving aggregates.

Q3: I am observing a decrease in cytotoxicity at the highest concentrations of this compound in my dose-response curve (a "U-shaped" curve). What could be the cause?

A3: This phenomenon can be attributed to several factors when working with high concentrations of compounds like this compound:

  • Peptide Aggregation: At very high concentrations, this compound may form aggregates. These aggregates can be less biologically active than the monomeric form, leading to a reduction in the observed cytotoxic effect.

  • Interference with Assay Reagents: High concentrations of certain compounds can directly interact with the reagents used in colorimetric cytotoxicity assays (e.g., MTT, XTT). For example, the compound itself might reduce the tetrazolium salt, leading to a false-positive signal for cell viability.

  • Off-Target Effects: At high concentrations, off-target effects may emerge that counteract the primary cytotoxic mechanism.

Q4: My cytotoxicity results for this compound are inconsistent between experiments. What are the likely sources of variability?

A4: Inconsistent results in cytotoxicity assays can arise from several factors:

  • Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Overly confluent or sparse cultures can respond differently to treatment.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Incubation Time: The duration of exposure to this compound can significantly impact the results. Ensure consistent incubation times across all experiments.

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed at Expected Concentrations
Possible Cause Suggested Solution
Peptide Degradation Store lyophilized this compound at -20°C or -80°C. Prepare fresh stock solutions in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify the calculations for your stock solution and serial dilutions. Have the concentration of your stock solution analytically verified if possible.
Cell Line Resistance The chosen cell line may be inherently resistant to this compound's mechanism of action. Consider testing a panel of different cell lines.
Suboptimal Assay Conditions Optimize the cell seeding density and the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint.
Issue 2: High Background Signal in Cytotoxicity Assays
Possible Cause Suggested Solution
Contamination Regularly check cell cultures for microbial contamination. Use aseptic techniques during all experimental procedures.
Compound Interference Test for direct interaction of this compound with your assay reagents in a cell-free system. Run a control with the highest concentration of this compound in media without cells.
Media Components Phenol red and other components in cell culture media can interfere with absorbance or fluorescence readings. Use a background control containing only media and the assay reagents.
Issue 3: High Variability Between Replicate Wells
Possible Cause Suggested Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly before and during plating.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.
Peptide Aggregation Visually inspect wells for any precipitate. Prepare fresh dilutions and consider the solubility recommendations in the FAQs.

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell LineAssay TypeIC50 (µM)Reference
HCT-116 (Human Colon Carcinoma)Cytotoxicity~23.49N/A
BGC-823 (Human Gastric Carcinoma)Cytotoxicity~5.78N/A
Mouse Embryonic Fibroblasts (MEFs)cGAS-STING Inhibition3.42 ± 0.13[1]
IMR-90 (Human Fetal Lung Fibroblasts)cGAS-STING Inhibition10.83 ± 1.88[1]

Note: The IC50 values for HCT-116 and BGC-823 were converted from µg/mL using the molecular weight of this compound (570.5 g/mol ).

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[2][3]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-4).

  • Include the following controls as per the kit's instructions:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer provided in the kit.

    • Background: Medium only.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum LDH release controls.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • White or black-walled 96-well plates suitable for luminescence or fluorescence detection

Procedure:

  • Seed cells in the appropriate 96-well plate and treat with this compound as described previously. Include positive and negative controls for apoptosis induction.

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Add the caspase-3/7 reagent to each well.

  • Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (typically 1-3 hours), protected from light.

  • Measure the luminescence or fluorescence using a microplate reader.

  • Normalize the signal to the number of cells if necessary and compare the activity in treated versus untreated cells.

Signaling Pathways and Mechanisms

This compound is known to induce cytotoxicity through the activation of apoptosis and by inhibiting the cGAS-STING signaling pathway.

Apoptosis Induction

High concentrations of this compound are likely to induce apoptosis, a form of programmed cell death. The proposed mechanism involves the intrinsic or mitochondrial pathway.[4]

AstinC_Apoptosis cluster_apoptosome Apoptosome Formation AstinC High Concentration This compound Mitochondrion Mitochondrion AstinC->Mitochondrion Induces stress CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC ActiveCaspase9 Active Caspase-9 CytochromeC->ActiveCaspase9 Apaf1 Apaf-1 Apaf1->ActiveCaspase9 Caspase9 Pro-Caspase-9 ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Caspase3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

This pathway is characterized by:

  • Increased mitochondrial membrane permeability.

  • Release of cytochrome c from the mitochondria into the cytoplasm.

  • Formation of the apoptosome, a complex of cytochrome c, Apaf-1, and pro-caspase-9.

  • Activation of caspase-9, which in turn activates the executioner caspase-3.

  • Cleavage of cellular substrates by caspase-3, leading to the morphological and biochemical hallmarks of apoptosis.

cGAS-STING Pathway Inhibition

This compound has been identified as a specific inhibitor of the cGAS-STING signaling pathway, which is a component of the innate immune system that detects cytosolic DNA.[5][6][7]

AstinC_STING_Inhibition cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes Cytosolic_DNA Cytosolic DNA Cytosolic_DNA->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 STING->IRF3 Recruits Phospho_IRF3 p-IRF3 TBK1->Phospho_IRF3 Phosphorylates Type1_IFN Type I Interferons Phospho_IRF3->Type1_IFN Induces transcription AstinC This compound AstinC->STING Inhibits IRF3 recruitment

Caption: Inhibition of the cGAS-STING pathway by this compound.

The mechanism of inhibition involves:

  • This compound directly binding to STING.

  • This binding specifically blocks the recruitment of the transcription factor IRF3 to the STING signaling complex.[5][8]

  • The activation of TBK1, another component of the complex, is not affected.

  • The downstream production of type I interferons and other inflammatory cytokines is consequently suppressed.

While this pathway is primarily associated with the immune response, its inhibition could potentially modulate the cellular environment in a way that influences the overall cytotoxic outcome, especially in immune or cancer cells where this pathway is active. The direct cytotoxic effects at high concentrations, however, are more likely dominated by the induction of apoptosis.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Prepare Cell Culture seed_plate Seed Cells in 96-well Plate start->seed_plate treat_cells Treat with High Concentrations of this compound seed_plate->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay MTT Assay (Viability) incubate->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubate->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) incubate->caspase_assay data_analysis Data Analysis: Calculate % Viability/ Cytotoxicity/Apoptosis mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis troubleshoot Troubleshoot Unexpected Results data_analysis->troubleshoot troubleshoot->seed_plate Inconsistent Results end End: Conclude Cytotoxic Profile troubleshoot->end Results Consistent

Caption: General workflow for assessing this compound cytotoxicity.

References

Troubleshooting inconsistent results in Astin C experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Astin C. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in the inhibition of IFN-β expression in our cell-based assays with this compound. What are the potential causes and how can we troubleshoot this?

A1: Inconsistent inhibition of IFN-β (Interferon-beta) expression can arise from several factors. Here is a systematic approach to troubleshooting:

  • This compound Integrity and Storage: this compound is a cyclopeptide and its stability is crucial for its activity.

    • Troubleshooting:

      • Verify Storage Conditions: Ensure your this compound stock solution is stored correctly. For long-term storage, it should be at -80°C (stable for up to 6 months), and for short-term use, at -20°C (stable for up to 1 month).[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

      • Assess Purity: If possible, verify the purity of your this compound lot using an appropriate analytical method. Purity can affect the effective concentration.

      • Use a Negative Control: Synthesize or procure an inactive derivative of this compound to use as a negative control in your experiments. This can help confirm that the observed effects are specific to active this compound.[3]

  • Cell Culture Conditions:

    • Troubleshooting:

      • Cell Health and Density: Ensure your cells (e.g., HEK293T, MEFs, or BMDMs) are healthy, within a low passage number, and plated at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to stimuli.

      • Serum Consistency: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as lot-to-lot variability in serum can affect cell growth and response.

  • Experimental Procedure:

    • Troubleshooting:

      • Solubilization: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in your culture medium. Incomplete solubilization can lead to inaccurate concentrations.

      • Treatment Time and Concentration: Optimize the concentration and incubation time of this compound for your specific cell type and stimulus. Based on published data, a concentration of 10 µM for 6 hours has been shown to be effective in HEK293 cells.[1][2]

      • Stimulus Delivery: If you are using a stimulus like cGAMP or c-di-GMP to activate the STING pathway, ensure the delivery method (e.g., digitonin permeabilization) is consistent and efficient.[4]

Q2: Our in vivo experiments with this compound are showing inconsistent tumor growth inhibition. What factors should we consider?

A2: In vivo experiments introduce more variables. Here’s how to address inconsistencies:

  • Animal Handling and Model:

    • Troubleshooting:

      • Animal Strain and Health: Use a consistent and well-characterized animal model (e.g., C57BL/6 or ICR mice). Ensure the animals are of a similar age, weight, and are free from other infections that could modulate their immune system.[1]

      • Tumor Inoculation: Standardize the number of tumor cells injected and the injection site. Variability in tumor take and initial size can significantly impact results.

  • This compound Administration:

    • Troubleshooting:

      • Route of Administration: The route of administration (e.g., intraperitoneal injection, tail vein injection) should be consistent.[1]

      • Dosing and Formulation: Ensure the this compound formulation is stable and homogenous. Prepare fresh dilutions for each set of injections. Published studies have used doses ranging from 2-5 mg/kg.[1]

      • Treatment Schedule: Adhere to a strict treatment schedule (e.g., once every 2 days for 7 days).[1]

  • Data Analysis:

    • Troubleshooting:

      • Group Size: Use a sufficient number of animals per group to ensure statistical power. It is also recommended to prepare for potential animal losses during the experiment.[1]

      • Blinding: Whenever possible, blind the researchers who are measuring tumors and collecting data to the treatment groups to avoid bias.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data from published studies on this compound.

ParameterValueCell/Animal ModelSource
In Vitro Concentration 10 µMHEK293, HEK293T, MEFs[1][2]
In Vitro Incubation Time 6 hoursHEK293, HEK293T, MEFs[1][2]
In Vivo Dosage (i.p.) 5.0 mg/kgICR mice with Sarcoma 180[1]
In Vivo Dosage (i.v.) 2-4 mg/kgC57BL/6 mice[1]
Binding Affinity (Kd) to STING 53 nMIn vitro ITC assay[4]
Stock Solution Storage -80°C for 6 months; -20°C for 1 monthN/A[1][2]

Experimental Protocols

Protocol: Inhibition of STING-Induced IFN-β mRNA Expression in HEK293T Cells

This protocol outlines a typical experiment to measure the inhibitory effect of this compound on the cGAS-STING pathway.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • cGAMP (stimulus)

  • Digitonin

  • RNA extraction kit

  • qRT-PCR reagents (primers for IFN-β and a housekeeping gene, e.g., GAPDH)

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare working solutions of this compound in culture medium from your stock solution. Include a vehicle control (DMSO).

    • Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or the vehicle control.

    • Incubate the cells for 6 hours at 37°C and 5% CO2.

  • STING Pathway Activation:

    • Prepare a solution of cGAMP and digitonin in permeabilization buffer.

    • After the 6-hour incubation with this compound, wash the cells once with PBS.

    • Add the cGAMP/digitonin solution to the cells and incubate for 30 minutes at 37°C.

  • RNA Extraction and qRT-PCR:

    • After stimulation, wash the cells with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Perform reverse transcription to synthesize cDNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for IFN-β and your housekeeping gene.

  • Data Analysis: Calculate the relative expression of IFN-β mRNA, normalized to the housekeeping gene, and compare the expression levels between this compound-treated and vehicle-treated cells.

Visualizations

Signaling Pathway

AstinC_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_signalosome STING Signalosome cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING Dimer cGAMP->STING_dimer binds & activates TBK1 TBK1 STING_dimer->TBK1 recruits STING_TBK1 STING-TBK1 Complex IRF3 IRF3 STING_TBK1->IRF3 recruits TBK1->STING_TBK1 IRF3_p Phosphorylated IRF3 Dimer IRF3->IRF3_p phosphorylation & dimerization AstinC This compound AstinC->STING_TBK1 blocks recruitment IFNb IFN-β Gene Expression IRF3_p->IFNb activates

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow

AstinC_Workflow start Start: Hypothesis Formulation prepare_reagents Prepare Reagents (this compound aliquots, cells, media) start->prepare_reagents cell_culture Cell Seeding & Culture prepare_reagents->cell_culture treatment This compound / Vehicle Treatment cell_culture->treatment stimulation STING Pathway Stimulation (e.g., cGAMP) treatment->stimulation data_collection Data Collection (e.g., qRT-PCR, Western Blot, ELISA) stimulation->data_collection analysis Data Analysis & Interpretation data_collection->analysis troubleshoot Troubleshooting (if results are inconsistent) analysis->troubleshoot Inconsistent? end Conclusion analysis->end Consistent troubleshoot->prepare_reagents Check Reagents & Protocols

Caption: A general experimental workflow for studying the effects of this compound.

References

Synthesis of Astin C analogues to improve potency and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Astin C analogues aimed at improving potency and selectivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound analogues.

Issue 1: Low Yield of the Linear Peptide During Solid-Phase Peptide Synthesis (SPPS)

Question Answer
Q1: I am observing a low yield of my linear this compound analogue after cleavage from the resin. What are the potential causes and solutions? A1: Low peptide yield can stem from several factors. Firstly, incomplete Fmoc deprotection or amino acid coupling can lead to truncated sequences. Secondly, peptide aggregation on the resin, a common issue with hydrophobic sequences, can hinder reaction kinetics. Finally, the choice of resin can impact the final yield.
Q2: How can I improve coupling efficiency, especially for hindered amino acids like the dichloroproline analogue? A2: To improve coupling efficiency, you can employ several strategies. Double coupling, which involves repeating the coupling step, can help drive the reaction to completion. Using a stronger coupling reagent such as HATU or HCTU is also recommended.[1] For sterically hindered amino acids, extending the coupling time can be beneficial.
Q3: What strategies can I use to minimize peptide aggregation during SPPS? A3: To mitigate aggregation, consider using a low-loading resin such as ChemMatrix® or TentaGel®.[1] Incorporating pseudoproline dipeptides at specific positions in the peptide backbone can disrupt secondary structure formation.[2] The use of "magic mixture" solvent systems containing DCM, DMF, NMP, and Triton X-100 can also improve solvation and reduce aggregation.[2]

Issue 2: Inefficient On-Resin Cyclization

Question Answer
Q1: My on-resin cyclization is resulting in a high percentage of linear peptide or oligomers. How can I optimize the cyclization step? A1: Inefficient cyclization is often due to competing intermolecular reactions (oligomerization) or unfavorable peptide conformation. On-resin cyclization takes advantage of "pseudo-dilution," where the resin-bound peptides are physically separated, favoring intramolecular cyclization.[3] However, high resin loading can counteract this effect.
Q2: What are the key parameters to consider for optimizing on-resin cyclization? A2: The choice of cyclization reagent is critical; PyBOP or HATU are commonly used for amide bond formation.[4] The reaction should be performed in a solvent that promotes peptide swelling and solubility, such as DMF. The concentration of the reagents and the reaction time should also be optimized. Monitoring the reaction progress by cleaving a small amount of resin and analyzing the product by HPLC-MS is recommended.
Q3: Can the peptide sequence influence the efficiency of cyclization? A3: Absolutely. The presence of turn-inducing amino acids like proline or D-amino acids near the cyclization site can pre-organize the peptide backbone into a conformation that is favorable for cyclization.[3] Conversely, sequences prone to aggregation may cyclize poorly.

Issue 3: Difficulty in Purifying the Cyclic this compound Analogue

Question Answer
Q1: My crude cyclic peptide is showing multiple peaks on the HPLC, and I'm struggling to isolate the desired product. What are some common impurities? A1: Common impurities include diastereomers, uncyclized linear peptide, and oligomers formed during cyclization. Side products from protecting group removal during cleavage can also be present.
Q2: What is a good starting point for developing an HPLC purification method for a new this compound analogue? A2: A good starting point is to use a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[5] An initial broad gradient (e.g., 5-95% acetonitrile) can be run on an analytical scale to determine the retention time of your target peptide. The gradient can then be optimized for preparative scale purification to improve resolution.[5]
Q3: My cyclic peptide has poor solubility in the HPLC mobile phase. How can I address this? A3: Poor solubility can be a significant challenge. For hydrophobic cyclic peptides, dissolving the crude product in a small amount of a strong organic solvent like DMSO before injecting it onto the HPLC may be necessary.[1][6] Modifying the mobile phase, for instance by using a different organic modifier or adjusting the pH, can also improve solubility.[7]

Frequently Asked Questions (FAQs)

Synthesis and Strategy

  • Q1: What is the recommended strategy for synthesizing this compound analogues?

    • A1: The most common and efficient method is solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by on-resin cyclization and cleavage from the solid support.[8][9]

  • Q2: The dichloroproline residue is crucial for this compound's activity. How can I incorporate this or similar non-standard amino acids into my peptide sequence?

    • A2: The synthesis of the specific cis-3,4-dichloroproline is a key step and can be challenging.[10] It is typically synthesized separately and then incorporated as a protected amino acid building block during SPPS. Several synthetic routes for proline analogues have been reported in the literature.[11][12]

  • Q3: What are the advantages of on-resin versus solution-phase cyclization for this compound analogues?

    • A3: On-resin cyclization is generally preferred as it simplifies the process by avoiding the need to purify the linear precursor and takes advantage of the pseudo-dilution effect to minimize intermolecular side reactions.[3][13]

Potency and Selectivity

  • Q4: How can I assess the potency of my synthesized this compound analogues as STING inhibitors?

    • A4: Potency can be determined using a combination of biochemical and cell-based assays. A direct binding assay, such as a competitive binding assay with a fluorescently labeled cGAMP, can determine the binding affinity (Kd) of your analogue to the STING protein.[14][15] Cellular assays that measure the inhibition of STING-mediated downstream signaling, such as the reduction in IFN-β production in response to a STING agonist, are also crucial.[16][17]

  • Q5: How do I measure the selectivity of my this compound analogues?

    • A5: Selectivity is assessed by testing your analogues against other related signaling pathways or proteins to ensure they are not acting on off-targets. For example, you could test for inhibition of other pattern recognition receptor pathways. A broader screening against a panel of kinases or other relevant cellular targets can also provide a comprehensive selectivity profile.

  • Q6: What are some key structure-activity relationships (SAR) for this compound analogues that I should consider in my design?

    • A6: Studies have shown that the cis-3,4-dichlorinated proline is critical for the immunosuppressive activity of this compound.[9] Analogues with D-amino acid residues and hydrophobic long-chain alkyl or aryl substituents have shown better activity compared to those with hydrophilic residues or short-chain alkyl substituents.[9]

Quantitative Data

The following table summarizes the reported inhibitory activities of this compound and some of its analogues.

CompoundTarget/AssayIC50 / KdCell Line / SystemReference
This compound STING-CTD-H232 BindingKd: 2.37 µMRecombinant Protein[15]
This compound ISD-induced Ifnb expressionIC50: 3.42 µMMouse Embryonic Fibroblasts (MEFs)[15]
This compound ISD-induced Ifnb expressionIC50: 10.83 µMIMR-90 (human fetal lung fibroblasts)[15]
This compound Immunosuppressive ActivityIC50: 12.6 ± 3.3 μMMouse Lymph Node Cells[9]
Analogue 2 Immunosuppressive ActivityIC50: 38.4 ± 16.2 μMMouse Lymph Node Cells[9]
Analogue 4 Immunosuppressive ActivityIC50: 51.8 ± 12.7 μMMouse Lymph Node Cells[9]
Analogue 5 Immunosuppressive ActivityIC50: 65.2 ± 15.6 μMMouse Lymph Node Cells[9]
Analogue 8 Immunosuppressive ActivityIC50: 61.8 ± 12.4 μMMouse Lymph Node Cells[9]
Analogues 15, 16, 17 Immunosuppressive ActivityNo activityMouse Lymph Node Cells[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound Analogue

  • Resin Selection and Loading:

    • Choose a suitable resin, such as a Rink Amide resin for a C-terminal amide.

    • Swell the resin in DMF for 30 minutes.

    • Load the first Fmoc-protected amino acid onto the resin using a standard coupling protocol with DIC/Oxyma or HBTU/DIPEA.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the next Fmoc-protected amino acid and 3.95 equivalents of a coupling agent (e.g., HCTU) in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Confirm complete coupling with a Kaiser test. If the test is positive (blue), repeat the coupling step.

  • Repeat Deprotection and Coupling:

    • Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 2: On-Resin Cyclization

  • Final Fmoc Deprotection:

    • After coupling the last amino acid, remove the N-terminal Fmoc group as described above.

  • Cyclization:

    • Swell the N-terminally deprotected peptidyl-resin in DMF.

    • Prepare a solution of a cyclization reagent (e.g., 3 equivalents of PyBOP) and a base (e.g., 6 equivalents of DIPEA) in DMF.

    • Add the cyclization solution to the resin and shake at room temperature for 4-24 hours.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing it by HPLC-MS.

Protocol 3: Cleavage and Deprotection

  • Resin Washing and Drying:

    • After cyclization, wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Lyophilize the crude peptide to obtain a powder.

Protocol 4: HPLC Purification

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of water and acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Use a preparative C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Run a gradient of increasing Mobile Phase B to elute the peptide. The gradient should be optimized based on analytical HPLC runs.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of the desired cyclic peptide.

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 5: STING Inhibition Cellular Assay (IFN-β Reporter Assay)

  • Cell Culture:

    • Culture a suitable reporter cell line (e.g., HEK293T cells expressing STING and an IFN-β promoter-luciferase reporter) in appropriate media.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized this compound analogues for 1-2 hours.

  • STING Activation:

    • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of STING activation for each concentration of the analogue and determine the IC50 value.

Visualizations

cGAS_STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_TBK1 STING-TBK1 complex STING_dimer->STING_TBK1 translocates IRF3 IRF3 STING_TBK1->IRF3 recruits & phosphorylates TBK1 TBK1 TBK1->STING_TBK1 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN genes pIRF3->IFN_genes translocates & activates IFN_production IFN-β production IFN_genes->IFN_production AstinC This compound Analogue AstinC->STING_dimer inhibits binding

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound analogues.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation SPPS 1. Solid-Phase Peptide Synthesis (Linear Analogue) Cyclization 2. On-Resin Cyclization SPPS->Cyclization Cleavage 3. Cleavage & Deprotection Cyclization->Cleavage Purification 4. HPLC Purification Cleavage->Purification Characterization 5. Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay 6. STING Binding Assay (Determine Kd) Characterization->Binding_Assay Cellular_Assay 7. Cellular Potency Assay (Determine IC50) Binding_Assay->Cellular_Assay Selectivity_Assay 8. Selectivity Profiling Cellular_Assay->Selectivity_Assay

Caption: Experimental workflow for the synthesis and evaluation of this compound analogues.

troubleshooting_logic start Start: Low Yield of Cyclic this compound Analogue check_linear Check for presence of linear peptide by LC-MS start->check_linear check_oligomers Check for oligomers by LC-MS check_linear->check_oligomers No incomplete_cyclization Incomplete Cyclization check_linear->incomplete_cyclization Yes check_purity Low purity after HPLC check_oligomers->check_purity No oligomerization Oligomerization check_oligomers->oligomerization Yes purification_issue Purification Issue check_purity->purification_issue Yes optimize_cyclization Optimize cyclization: - Stronger coupling reagent - Longer reaction time - Check for aggregation incomplete_cyclization->optimize_cyclization success Improved Yield and Purity optimize_cyclization->success adjust_conditions Adjust conditions: - Use lower loading resin - Ensure high dilution principle oligomerization->adjust_conditions adjust_conditions->success optimize_hplc Optimize HPLC: - Adjust gradient - Change mobile phase pH - Use different column purification_issue->optimize_hplc optimize_hplc->success

Caption: A logical workflow for troubleshooting low yield in this compound analogue synthesis.

References

Investigating the potential hepatotoxicity of Astin C based on structural similarities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential hepatotoxicity of Astin C, a cyclopeptide inhibitor of cGAS-STING signaling.[1][2][3] The guides are based on the structural similarity of this compound to other known hepatotoxic cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is there a concern about the potential hepatotoxicity of this compound?

A1: this compound is a cyclic peptide.[2][3][4] This structural class includes known hepatotoxins such as microcystins and nodularins.[5][6][7][8][9] Furthermore, a key concern stems from its structural similarity to cyclochloridine, the hepatotoxic metabolite of penicillin. This similarity suggests a potential for similar mechanisms of liver injury.

Q2: What are the primary molecular mechanisms to consider when investigating this compound-induced hepatotoxicity?

A2: Based on known mechanisms of drug-induced liver injury (DILI), the primary pathways to investigate include:

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell can lead to cellular damage.[10][11][12][13][14]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to decreased ATP production, increased ROS formation, and the release of pro-apoptotic factors.[15][16]

  • c-Jun N-terminal Kinase (JNK) Signaling: Activation of the JNK pathway is a key event in mediating hepatocyte apoptosis and necrosis in response to cellular stress.[17][18][19][20][21]

  • Nuclear Factor-kappa B (NF-κB) Signaling: While NF-κB can have protective roles, its dysregulation can contribute to inflammatory responses in the liver.[22][23][24][25][26]

Q3: What in vitro models are suitable for assessing the hepatotoxicity of this compound?

A3: A tiered approach using different in vitro models is recommended:

  • Hepatoma Cell Lines (e.g., HepG2): These are readily available and provide a good starting point for initial toxicity screening.[27][28][29][30][31]

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro hepatotoxicity testing as they more closely mimic the metabolic functions of the liver in vivo.[32][33][34][35][36]

  • 3D Liver Spheroids/Organoids: These models offer a more physiologically relevant environment by incorporating cell-cell interactions and can be used for longer-term studies.[37]

Troubleshooting Guides

In Vitro Cytotoxicity Assays

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Troubleshooting Step: Ensure a homogenous cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell concentration.

  • Possible Cause: Edge effects in multi-well plates.

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: Interference of this compound with the assay chemistry.

    • Troubleshooting Step: Run a cell-free control with this compound at the highest concentration to check for direct interaction with the assay reagents (e.g., LDH enzyme activity, ATP-luciferase reaction).

Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.

  • Possible Cause: Short exposure time.

    • Troubleshooting Step: Extend the incubation time with this compound. Some hepatotoxic effects may only become apparent after 48 or 72 hours.

  • Possible Cause: Limited metabolic activation in the chosen cell model.

    • Troubleshooting Step: If using a cell line with low metabolic capacity (like standard HepG2 cells), consider using primary hepatocytes or metabolically competent cell lines (e.g., HepaRG cells) that can metabolize this compound into potentially more toxic compounds.

  • Possible Cause: The mechanism of toxicity is not primarily cytotoxic.

    • Troubleshooting Step: Investigate other mechanisms of liver injury, such as cholestasis or steatosis, using appropriate assays.

Experimental Protocols

HepG2 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing HepG2 cells.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • 15 mL and 50 mL conical tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of HepG2 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO2.

  • Cell Maintenance:

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, subculture them.

  • Subculturing:

    • Aspirate the medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Add 7-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the desired volume of cell suspension to a new T-75 flask containing fresh complete growth medium (typically a 1:3 to 1:6 split ratio).

    • Incubate at 37°C with 5% CO2.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[38][39][40]

Materials:

  • Hepatocytes (e.g., HepG2 or primary hepatocytes)

  • 96-well clear, flat-bottom plates

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)

  • Positive control for maximum LDH release (e.g., Triton™ X-100 or cell lysis buffer provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[39] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the respective wells. Include vehicle control (e.g., DMSO) and a positive control for maximum LDH release.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay:

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

ATP Content Assay

This assay determines cell viability by measuring intracellular ATP levels. A decrease in ATP is an early indicator of cellular stress and mitochondrial dysfunction.[41][42][43]

Materials:

  • Hepatocytes

  • 96-well opaque-walled plates

  • Complete culture medium

  • This compound stock solution

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well opaque-walled plate at an appropriate density. Incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and appropriate controls.

  • Incubation: Incubate for the desired exposure period.

  • Assay:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: Express the results as a percentage of the vehicle-treated control cells.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses fluorescent dyes to assess the integrity of the mitochondrial membrane potential, a key indicator of mitochondrial health.[42][44][45]

Materials:

  • Hepatocytes

  • 96-well black, clear-bottom plates

  • Complete culture medium

  • This compound stock solution

  • MMP-sensitive fluorescent dye (e.g., TMRM, TMRE, or JC-1)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for mitochondrial depolarization

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound and controls as described for the other assays.

  • Dye Loading:

    • At the end of the treatment period, remove the culture medium.

    • Add fresh medium containing the MMP-sensitive dye at the concentration recommended by the manufacturer.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Measurement:

    • Add fresh, pre-warmed medium or PBS to the wells.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Alternatively, visualize the cells under a fluorescence microscope.

  • Analysis: A decrease in fluorescence intensity (for dyes like TMRM/TMRE) or a shift in fluorescence from red to green (for JC-1) indicates a loss of mitochondrial membrane potential.

Quantitative Data Summary

AssayEndpointTypical Cell LinePositive ControlExpected Outcome with Hepatotoxin
LDH Assay Lactate Dehydrogenase releaseHepG2, Primary HepatocytesTriton™ X-100Increased absorbance
ATP Content Assay Intracellular ATP levelsHepG2, Primary HepatocytesStaurosporineDecreased luminescence
MMP Assay Mitochondrial Membrane PotentialHepG2, Primary HepatocytesCCCPDecreased fluorescence (TMRM/TMRE) or fluorescence shift (JC-1)

Signaling Pathways and Experimental Workflows

DILI_Signaling_Pathways cluster_stimulus Hepatotoxic Insult (e.g., this compound) cluster_stress Cellular Stress cluster_pathways Signaling Cascades cluster_outcome Cellular Outcome AstinC This compound / Metabolite ROS ↑ Reactive Oxygen Species (ROS) AstinC->ROS Induces MitoDys Mitochondrial Dysfunction AstinC->MitoDys Induces JNK JNK Activation ROS->JNK Activates NFkB NF-κB Pathway Modulation ROS->NFkB Modulates MitoDys->JNK Activates Apoptosis Apoptosis / Necrosis MitoDys->Apoptosis Promotes JNK->Apoptosis Promotes Inflammation Inflammation NFkB->Inflammation Promotes Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Leads to Inflammation->Hepatotoxicity Leads to

Caption: Key signaling pathways in potential this compound-induced hepatotoxicity.

In_Vitro_Hepatotoxicity_Workflow start Start: Prepare Hepatocyte Culture (HepG2 or Primary Hepatocytes) treat Treat with this compound (Dose-Response and Time-Course) start->treat assay_decision Select Cytotoxicity Assays treat->assay_decision ldh LDH Assay (Membrane Integrity) assay_decision->ldh atp ATP Assay (Cell Viability) assay_decision->atp mmp MMP Assay (Mitochondrial Health) assay_decision->mmp analyze Data Analysis and Interpretation ldh->analyze atp->analyze mmp->analyze end Conclusion on Hepatotoxic Potential analyze->end

Caption: Experimental workflow for in vitro hepatotoxicity assessment of this compound.

References

Technical Support Center: Managing Astin C-Induced Susceptibility to Infections in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Astin C-induced susceptibility to infections in animal studies. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data from key studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cyclopeptide with anti-inflammatory and anti-cancer properties.[1] Its primary mechanism of action is the specific inhibition of the cGAS-STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA from pathogens or damaged cells.[1][2] this compound blocks the recruitment of the transcription factor IRF3 to the STING signalosome, thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines that are essential for an effective antiviral response.[1][2][3]

Q2: Why does this compound increase susceptibility to infections in animal models?

A2: By inhibiting the cGAS-STING pathway, this compound compromises the host's innate ability to recognize and respond to certain pathogens, particularly DNA viruses like Herpes Simplex Virus 1 (HSV-1).[3] The reduced production of type I interferons and other cytokines leads to a weakened antiviral state, allowing for increased viral replication and dissemination, which results in heightened susceptibility to infection and more severe disease outcomes.[3]

Q3: What specific infections have been shown to be exacerbated by this compound treatment in animal studies?

A3: Currently, the primary documented evidence points to increased susceptibility to Herpes Simplex Virus 1 (HSV-1) infection in mice treated with this compound.[3]

Q4: What are the typical dosages of this compound that lead to increased infection susceptibility in mice?

A4: In a key study, C57BL/6 mice treated with this compound at doses of 2-4 mg/kg administered via tail vein injection once every two days for seven days showed increased susceptibility to HSV-1 infection.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly high mortality in this compound-treated, infected animals. - This compound dosage is too high for the specific animal strain or age. Different mouse strains can have varying sensitivities to both this compound and the pathogen.[4] - Pathogen dose is too high. The immunosuppressive effect of this compound can dramatically lower the lethal dose of the pathogen. - Secondary bacterial infection. Compromised immune systems are more susceptible to opportunistic infections.- Perform a dose-response study for this compound to determine the optimal dose that achieves the desired level of immunosuppression without excessive toxicity. - Titrate the pathogen dose in a pilot study with this compound-treated animals to establish a suitable challenge dose. - Ensure strict aseptic techniques during all procedures. Consider the use of broad-spectrum antibiotics if secondary infections are suspected, but be aware of potential confounding effects on the experiment.
High variability in experimental outcomes between individual animals. - Inconsistent administration of this compound or pathogen. Intravenous injections, in particular, require precision. - Underlying health differences in the animal cohort. - Genetic drift within the animal colony. - Ensure all technical staff are thoroughly trained in the administration techniques. - Acclimatize animals properly before the start of the experiment and exclude any animals that show signs of illness. - Use age- and sex-matched animals from a reputable supplier.
No significant difference in infection susceptibility between this compound-treated and control groups. - This compound dose is too low. - The pathogen used does not primarily trigger the cGAS-STING pathway. this compound's effect is specific to this pathway. - Issues with this compound formulation or stability. - Increase the dose of this compound based on literature or a pilot study. - Confirm that the chosen pathogen is known to be sensed by cGAS. For example, HSV-1 is a good positive control. - Verify the quality and proper storage of the this compound compound.
Difficulty in measuring key immunological parameters (e.g., cytokines). - Improper sample collection or storage. Cytokines can be labile. - Assay sensitivity is too low. Cytokine levels can be transient and localized. - Incorrect timing of sample collection. Cytokine expression profiles change over the course of an infection.- Follow established protocols for blood and tissue collection and processing. Store samples at -80°C. - Use high-sensitivity ELISA kits or multiplex assays. - Perform a time-course experiment to determine the peak of cytokine production for the specific infection model.

Data from Animal Studies

The following tables summarize quantitative data from a key study investigating the effect of this compound on HSV-1 susceptibility in C57BL/6 mice.

Table 1: Survival Rate of this compound-Treated Mice after HSV-1 Infection

Treatment GroupDosage of this compound (mg/kg)Route of AdministrationChallenge VirusSurvival Rate (%)
Vehicle (Control)N/ATail Vein InjectionHSV-1100
This compound2Tail Vein InjectionHSV-140
This compound4Tail Vein InjectionHSV-120

Table 2: Viral Load in Tissues of this compound-Treated Mice after HSV-1 Infection

TissueTreatment GroupViral Titer (PFU/g tissue)
BrainVehicle (Control)Undetectable
BrainThis compound (4 mg/kg)~1 x 10^5
SpleenVehicle (Control)Undetectable
SpleenThis compound (4 mg/kg)~1 x 10^4

Table 3: Serum Cytokine Levels in this compound-Treated Mice after HSV-1 Infection

CytokineTreatment GroupSerum Concentration (pg/mL)
IFN-βVehicle (Control)~150
IFN-βThis compound (4 mg/kg)~25
TNF-αVehicle (Control)~200
TNF-αThis compound (4 mg/kg)~50

Experimental Protocols

1. In Vivo Model of this compound-Induced Susceptibility to HSV-1 Infection

  • Animal Model: 8-week-old male C57BL/6 mice.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO and saline).

    • Administer this compound at 2 or 4 mg/kg body weight via tail vein injection.

    • The control group should receive an equivalent volume of the vehicle.

    • Repeat the injections once every two days for a total of seven days.

  • HSV-1 Challenge:

    • On day 7, following the final this compound or vehicle injection, infect the mice with a lethal dose of HSV-1 (e.g., 1 x 10^7 PFU) via intraperitoneal injection.

  • Monitoring:

    • Monitor the mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy, neurological symptoms) and mortality for at least 14 days.

    • Record survival data for each group.

2. Quantification of Viral Load by Plaque Assay

  • Sample Collection:

    • At a predetermined time point post-infection (e.g., day 5), euthanize the mice.

    • Aseptically collect tissues of interest (e.g., brain, spleen).

    • Weigh the tissues and homogenize them in a known volume of sterile PBS or culture medium.

  • Plaque Assay:

    • Prepare serial dilutions of the tissue homogenates.

    • Infect a monolayer of susceptible cells (e.g., Vero cells) with the dilutions.

    • After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread.

    • Incubate for 2-3 days until plaques (zones of cell death) are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the viral titer as plaque-forming units (PFU) per gram of tissue.

3. Measurement of Serum Cytokine Levels by ELISA

  • Sample Collection:

    • Collect blood from mice at a specified time point post-infection via cardiac puncture or another appropriate method.

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Store the serum at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse IFN-β and TNF-α.

    • Follow the manufacturer's instructions for coating the plates, adding standards and samples, incubation with detection antibodies, and addition of substrate.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

AstinC_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING produces cGAMP to activate TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 STING->IRF3 recruits TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN Genes pIRF3->IFN translocates to nucleus and induces transcription AstinC This compound AstinC->STING inhibits IRF3 recruitment dsDNA Cytosolic dsDNA dsDNA->cGAS activates

Caption: this compound inhibits the cGAS-STING signaling pathway.

Experimental_Workflow cluster_treatment Treatment Phase cluster_challenge Infection Phase cluster_monitoring Monitoring & Analysis Animal_Model C57BL/6 Mice AstinC_Admin This compound Administration (2-4 mg/kg, i.v., every 2 days for 7 days) Animal_Model->AstinC_Admin Control_Admin Vehicle Administration Animal_Model->Control_Admin HSV1_Infection HSV-1 Infection (i.p.) AstinC_Admin->HSV1_Infection Control_Admin->HSV1_Infection Survival Survival Monitoring (daily for 14 days) HSV1_Infection->Survival Viral_Load Viral Load Quantification (Plaque Assay on Brain & Spleen) HSV1_Infection->Viral_Load Cytokine_Analysis Cytokine Measurement (ELISA on Serum) HSV1_Infection->Cytokine_Analysis

Caption: Experimental workflow for assessing this compound's effect on HSV-1.

Troubleshooting_Logic Start High Mortality Observed Check_Dose Is this compound or pathogen dose too high? Start->Check_Dose Check_Health Are animals healthy and administration consistent? Check_Dose->Check_Health No Reduce_Dose Action: Reduce this compound and/or pathogen dose in pilot study. Check_Dose->Reduce_Dose Yes Improve_Technique Action: Retrain staff on techniques, screen animals for health. Check_Health->Improve_Technique No Check_Contamination Is there evidence of secondary infection? Check_Health->Check_Contamination Yes Aseptic_Technique Action: Reinforce aseptic techniques, consider prophylactic antibiotics. Check_Contamination->Aseptic_Technique Yes

References

Long-term stability of Astin C stock solutions at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Astin C stock solutions, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures and expected stability for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage and at -20°C for short-term storage. Based on supplier information, the stability of the stock solutions under these conditions is as follows:

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Note: These durations are guidelines. For critical experiments, it is advisable to perform periodic quality control checks.

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: this compound is typically dissolved in solvents such as DMSO to prepare a high-concentration stock solution. It is crucial to use anhydrous-grade solvents to minimize hydrolysis.

Q3: How should I handle this compound stock solutions to maximize their stability?

A3: To maximize stability, it is recommended to:

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the aliquots in tightly sealed vials to prevent evaporation and moisture absorption.

  • Protect the solutions from light, especially during storage and handling.

Q4: Can I store this compound stock solutions at 4°C?

A4: Storing this compound stock solutions at 4°C is not recommended for extended periods. The stability at this temperature is significantly reduced, and the risk of degradation and microbial contamination is higher. For use in cell culture, freshly diluted solutions from frozen stocks should be prepared.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).Prepare fresh dilutions from a stock solution stored at -80°C. Consider preparing new stock solutions if the current ones are old or have been handled improperly.
Hydrolysis of the peptide backbone or side chains due to moisture in the solvent.Use high-purity, anhydrous solvents for preparing stock solutions. Ensure vials are properly sealed.
Oxidation of susceptible amino acid residues.While this compound's structure is relatively stable, consider preparing solutions under an inert gas (e.g., argon or nitrogen) if oxidative degradation is suspected.
Precipitation observed in the stock solution upon thawing Poor solubility at lower temperatures or after freeze-thaw cycles.Gently warm the vial to room temperature and vortex briefly to redissolve the compound. If precipitation persists, sonication in a water bath for a short period may help.
The concentration of the stock solution may be too high for the solvent.Prepare a new stock solution at a slightly lower concentration.
Inconsistent experimental results Inaccurate concentration of the stock solution due to solvent evaporation.Use vials with tight-fitting caps. For critical applications, re-verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV).
Degradation of this compound during experimental procedures.Minimize the time the diluted this compound solution is kept at room temperature or in aqueous buffers before being added to the experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions

This protocol outlines a general method for determining the stability of this compound in a stock solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • HPLC system with a UV detector and a C18 column

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into several microcentrifuge tubes to avoid repeated freeze-thaw cycles.

3. Stability Study Setup:

  • Label the aliquots for different time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Store one set of aliquots at -20°C and another set at -80°C.

  • The T=0 sample should be analyzed immediately.

4. HPLC Analysis:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation for HPLC:

    • At each time point, thaw one aliquot from each storage temperature.

    • Dilute the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.

  • HPLC Method:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Data Analysis:

    • At each time point, integrate the peak area of the intact this compound.

    • Calculate the percentage of remaining this compound relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

AstinC_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA (e.g., from pathogens or damaged mitochondria) cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER membrane) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN Type I Interferon Genes (e.g., IFN-β) pIRF3->IFN translocates and activates transcription AstinC This compound AstinC->STING inhibits recruitment of IRF3

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow prep Prepare 10 mM this compound stock solution in anhydrous DMSO aliquot Aliquot into multiple tubes prep->aliquot storage Store aliquots at -20°C and -80°C aliquot->storage timepoint At each time point (T=0, 1 week, etc.) thaw one aliquot from each temperature storage->timepoint dilute Dilute to 100 µM with mobile phase timepoint->dilute hplc Analyze by RP-HPLC (C18 column, UV detection at 220 nm) dilute->hplc analyze Calculate remaining this compound (%) and monitor for degradation peaks hplc->analyze

Caption: Experimental workflow for assessing the stability of this compound stock solutions.

Technical Support Center: Purity Assessment of Synthesized Astin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of synthesized Astin C. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of synthesized this compound?

A1: The most critical and widely used methods for determining the purity of synthetic peptides like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1] RP-HPLC is the principal technique for quantifying purity by separating the target peptide from its impurities.[1][2] Mass spectrometry serves to confirm the molecular weight of the synthesized this compound and to identify any impurities.[1][3] Amino Acid Analysis provides an absolute quantification of the peptide content.[1][4]

Q2: Why is assessing the purity of synthesized this compound crucial for my research?

Q3: What are the common types of impurities found in synthesized this compound?

A3: Impurities in synthetic peptides like this compound can be related to the synthesis process or arise from degradation.[1] Common process-related impurities include truncated sequences (deletion peptides), sequences with incomplete removal of protecting groups, and byproducts from the synthesis or cleavage steps.[1][5][6] Other frequent impurities are deletion sequences, insertion sequences, and oxidized or reduced peptides.[5][7][8] Given that this compound is a cyclic peptide, impurities related to incomplete or incorrect cyclization may also be present.

Q4: What purity level of this compound do I need for my specific application?

A4: The required purity level for this compound depends on its intended use. For general screening purposes, a purity of >80-95% may be sufficient.[4] However, for applications such as in vivo studies, clinical trials, or structural studies like NMR and X-ray crystallography, a much higher purity of >98% is typically required.[7]

Troubleshooting Guides

Problem 1: My RP-HPLC chromatogram shows multiple peaks, and I am unsure which is this compound.

  • Possible Cause: The sample contains a mixture of the desired peptide and various impurities.

  • Solution:

    • Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer (LC-MS).[9] This will allow you to determine the molecular weight of the species eluting at each peak. The peak corresponding to the theoretical molecular weight of this compound (C₂₅H₃₃Cl₂N₅O₆, MW: 569.5 g/mol ) is your target peptide.[10]

    • Reference Standard: If available, inject a reference standard of this compound to compare retention times.

    • Fraction Collection and MS: Collect the fractions corresponding to the major peaks and analyze them separately by mass spectrometry to identify the main product and the impurities.

Problem 2: The purity of my synthesized this compound as determined by RP-HPLC is lower than expected.

  • Possible Cause: Suboptimal synthesis or purification protocols.

  • Solution:

    • Review Synthesis Protocol: Examine the solid-phase peptide synthesis (SPPS) protocol for potential issues, such as inefficient coupling or deprotection steps.[7][11]

    • Optimize Purification: Adjust the gradient of the preparative RP-HPLC to achieve better separation of the target peptide from closely eluting impurities.[12] Experiment with different mobile phases or columns.

    • Identify Impurities: Use MS/MS to fragment the impurity peaks and identify their structures.[3][13] This information can help pinpoint the step in the synthesis that is causing the issue. For example, the presence of deletion sequences points to incomplete coupling reactions.[14]

Problem 3: The peptide concentration determined by UV spectroscopy is inconsistent with the weight of the lyophilized powder.

  • Possible Cause: The lyophilized peptide powder is not 100% peptide. It contains water, counter-ions (like trifluoroacetic acid - TFA), and other salts.[4][9] The gross weight of the powder does not equal the net peptide content.

  • Solution:

    • Amino Acid Analysis (AAA): Perform quantitative amino acid analysis to determine the net peptide content.[4][15] This method provides an accurate measure of the absolute amount of peptide in the sample.

    • Mass Balance Calculation: A mass balance calculation, which sums the peptide content, counter-ion content, and water content, should equal 100% and confirms the absence of other impurities.[16]

Quantitative Data Summary

Analytical MethodPrimary ApplicationPrinciple of DetectionInformation ProvidedTypical Purity Determination
RP-HPLC with UV Detection Purity assessment and quantification of impuritiesHydrophobicityRetention time, peak area (% purity)Relative purity based on UV absorbance at 214 nm.[17]
Mass Spectrometry (MS) Molecular weight confirmation and impurity identificationMass-to-charge ratio (m/z)Molecular weight, amino acid sequence (via fragmentation).[17][18]Identification of main peak and impurities by mass.
Amino Acid Analysis (AAA) Absolute quantification of peptide contentQuantification of individual amino acids after hydrolysisNet peptide content, amino acid composition.[15][]Determines the absolute amount of peptide in a sample.[20]

Experimental Protocols

Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for determining the purity of synthesized this compound.

  • Materials and Reagents:

    • Synthesized this compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA) or Formic Acid (FA)

    • RP-HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1][21]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or 0.1% FA) in water.[1]

    • Mobile Phase B: 0.1% TFA (or 0.1% FA) in acetonitrile.[1]

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the synthesized this compound in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.[1][17]

    • Centrifuge and filter the sample before injection.[22]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[22][23]

    • Column Temperature: 30–45°C, depending on peptide stability.[22]

  • Data Analysis:

    • Calculate the percent purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[22]

    • Percent Purity = (Area of main peak / Total area of all peaks) x 100[22]

Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol provides a general procedure for confirming the molecular weight of synthesized this compound.

  • Instrumentation:

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[3][4]

  • Sample Preparation (for direct infusion ESI):

    • Dilute the peptide sample to a concentration of 1-10 pmol/µL in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).[1]

  • Mass Spectrometry Analysis:

    • Calibrate the mass spectrometer using a known standard.[1]

    • Infuse or inject the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for this compound (around m/z 570).

  • Data Analysis:

    • Deconvolute the spectrum if necessary (for ESI-MS with multiple charge states).

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of this compound (569.5 g/mol ).[1][10]

Net Peptide Content Determination by Amino Acid Analysis (AAA)

This protocol outlines the general steps for determining the net peptide content.

  • Procedure:

    • Hydrolysis: Accurately weigh a sample of the synthesized this compound and subject it to acid hydrolysis to break it down into its constituent amino acids.[4]

    • Separation and Derivatization: Separate the resulting amino acids using ion-exchange chromatography or another suitable method.[4] The amino acids can be derivatized either pre- or post-column for detection.[1]

    • Quantification: Quantify the amount of each amino acid by comparing the peak areas to those of known amino acid standards.[1]

    • Calculation of Net Peptide Content:

      • Calculate the molar amount of each amino acid.

      • From the known sequence of this compound, determine the molar amount of the peptide.

      • The net peptide content is calculated by comparing the quantity of each amino acid in the sample to the total weight of the sample.[16]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_results Results synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound cleavage Cleavage from Resin synthesis->cleavage cyclization Cyclization cleavage->cyclization purification Preparative RP-HPLC cyclization->purification lyophilization Lyophilization purification->lyophilization sample_prep Sample Preparation lyophilization->sample_prep Synthesized This compound Powder hplc RP-HPLC Analysis (% Purity) sample_prep->hplc ms Mass Spectrometry (Molecular Weight) sample_prep->ms aaa Amino Acid Analysis (Net Peptide Content) sample_prep->aaa purity_data Purity Data hplc->purity_data mw_data Molecular Weight Data ms->mw_data content_data Net Content Data aaa->content_data

Caption: Workflow for the synthesis and purity assessment of this compound.

troubleshooting_flowchart start Low Purity in RP-HPLC check_synthesis Review SPPS Protocol (Coupling/Deprotection) start->check_synthesis optimize_purification Optimize Preparative RP-HPLC Gradient start->optimize_purification identify_impurities Identify Impurities by MS/MS start->identify_impurities synthesis_issue Synthesis Issue Identified check_synthesis->synthesis_issue Problem Found purification_issue Purification Inefficient optimize_purification->purification_issue No Improvement identify_impurities->synthesis_issue Synthesis-related Impurities modify_synthesis Modify Synthesis Protocol synthesis_issue->modify_synthesis modify_purification Adjust Purification Method purification_issue->modify_purification rerun_synthesis Re-synthesize Peptide modify_synthesis->rerun_synthesis final_analysis Final Purity Analysis rerun_synthesis->final_analysis repurify Re-purify Peptide modify_purification->repurify repurify->final_analysis

Caption: Troubleshooting guide for low purity of synthesized this compound.

References

Technical Support Center: Overcoming Preclinical Limitations of Astin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Astin C in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclic pentapeptide originally isolated from the medicinal plant Aster tataricus.[1][2] It functions as a specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system.[1][3][4] this compound directly binds to the STING (Stimulator of Interferon Genes) protein, preventing the recruitment of IRF3 (Interferon Regulatory Factor 3) to the STING signalosome.[3][4] This action blocks the downstream production of type I interferons and other pro-inflammatory cytokines.[2][3]

Q2: What are the main preclinical applications of this compound?

This compound is primarily investigated for its anti-inflammatory and anti-cancer properties.[2] In preclinical models, it has shown efficacy in attenuating autoimmune responses in a Trex1-/- mouse model of autoimmune disease.[3][5] Additionally, it has demonstrated anti-tumor activity in a Sarcoma 180 mouse model.[2][6]

Q3: What are some of the known limitations of using this compound in animal models?

Researchers may encounter challenges related to this compound's physicochemical properties and potential for toxicity. As a cyclic peptide, it may have poor aqueous solubility, potentially affecting its formulation and bioavailability.[7] Furthermore, studies on related compounds like Astin B have indicated a potential for hepatotoxicity.[8] The cyclic structure of this compound is crucial for its activity, and any degradation or linearization can lead to a loss of efficacy.[7]

Troubleshooting Guide

Poor Compound Solubility and Formulation Issues

Problem: Difficulty dissolving this compound for in vivo administration, leading to inconsistent dosing and poor bioavailability.

Possible Cause: this compound is a lipophilic cyclic peptide with low aqueous solubility.

Solutions:

  • Co-solvent Systems: Prepare a stock solution of this compound in a small amount of a suitable organic solvent such as DMSO. For administration, this stock can be further diluted in a vehicle compatible with animal studies, such as a mixture of PEG300, Tween-80, and saline.

  • Lipid-Based Formulations: Consider formulating this compound in a lipid-based vehicle like sesame oil or developing a self-emulsifying drug delivery system (SEDDS) to improve gastrointestinal absorption for oral administration.[7]

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[7]

Inconsistent Efficacy or Lack of Response

Problem: Variable or no observable therapeutic effect in animal models despite administration of this compound.

Possible Causes:

  • Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site.

  • Poor Bioavailability: The formulation may not be effectively delivering the compound to the systemic circulation.

  • Compound Instability: The cyclic structure of this compound may be degrading, leading to inactivation.

Solutions:

  • Dose-Response Studies: Conduct a dose-escalation study to determine the optimal therapeutic dose for your specific animal model and disease indication.

  • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time. This will help to optimize the dosing regimen.

  • Formulation Optimization: Refer to the solutions for "Poor Compound Solubility and Formulation Issues" to enhance bioavailability.

  • Proper Storage and Handling: Store this compound as a powder in a cool, dry place, protected from light. Prepare fresh formulations for each experiment to minimize degradation.

Suspected Toxicity

Problem: Animals exhibit signs of toxicity, such as weight loss, lethargy, or organ damage, following this compound administration.

Possible Cause: this compound or its metabolites may have off-target effects or direct cellular toxicity at higher doses. Studies on the related compound Astin B have shown evidence of hepatotoxicity.[8]

Solutions:

  • Dose Reduction: Lower the dose of this compound to a level that is tolerated by the animals while still aiming for therapeutic efficacy.

  • Toxicity Monitoring: Closely monitor animals for clinical signs of toxicity. Include regular body weight measurements. At the end of the study, perform histopathological analysis of major organs, particularly the liver, to assess for any signs of damage.

  • Maximum Tolerated Dose (MTD) Study: Conduct a formal MTD study to establish the highest dose that can be administered without causing unacceptable toxicity.

Quantitative Data

Table 1: In Vivo Efficacy of this compound

Animal ModelDiseaseDosing RegimenRoute of AdministrationOutcomeReference
Trex1-/- MiceAutoimmune Disease2-4 mg/kg, every 2 days for 7 daysTail Vein InjectionAlleviated autoimmune inflammatory symptoms[2][6]
ICR MiceSarcoma 180 Ascites Tumor5.0 mg/kg for 5 daysIntraperitoneal Injection45% tumor growth inhibition[2][6]

Table 2: In Vitro Inhibitory Concentration of this compound

Cell LineTargetIC50Reference
Mouse Embryonic Fibroblasts (MEFs)Intracellular DNA-induced Ifnb expression3.42 ± 0.13 µM[9]
Human Fetal Lung Fibroblasts (IMR-90)Intracellular DNA-induced Ifnb expression10.83 ± 1.88 µM[9]
Mouse Lymph Node CellsImmunosuppressive Activity12.6 ± 3.3 µM[10]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in a Sarcoma 180 Mouse Model
  • Animal Model: Male ICR mice are commonly used.[2][6]

  • Tumor Implantation: Inoculate mice with Sarcoma 180 ascites tumor cells intraperitoneally.

  • This compound Formulation:

    • Prepare a stock solution of this compound in DMSO.

    • For injection, dilute the stock solution in sterile saline to the desired final concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid solvent toxicity.

  • Dosing:

    • Begin treatment the day after tumor implantation.

    • Administer this compound at a dose of 5.0 mg/kg via intraperitoneal injection daily for 5 consecutive days.[2][6]

    • A control group should receive vehicle (e.g., saline with the same percentage of DMSO) on the same schedule.

  • Efficacy Evaluation:

    • Monitor tumor growth by measuring tumor volume or by assessing the increase in ascitic fluid.

    • At the end of the study, sacrifice the animals and measure the final tumor weight or volume.

    • Calculate the tumor growth inhibition rate.

Protocol 2: Assessment of Potential Hepatotoxicity
  • Animal Model: Use the same mouse strain as in the efficacy studies.

  • Dosing: Administer this compound at various doses, including the therapeutic dose and higher doses, for a specified duration.

  • Monitoring:

    • Observe the animals daily for any clinical signs of toxicity.

    • Record body weight at regular intervals.

  • Biochemical Analysis:

    • At the end of the treatment period, collect blood samples via cardiac puncture.

    • Prepare serum and measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes can indicate liver damage.

  • Histopathological Analysis:

    • Euthanize the animals and perform a necropsy.

    • Collect the liver and other major organs.

    • Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A qualified pathologist should examine the slides for any signs of cellular damage, inflammation, or necrosis.

Visualizations

Astin_C_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (on ER membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 STING->IRF3 recruitment blocked by this compound TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n translocates to AstinC This compound AstinC->STING binds to IFN_genes Type I Interferon Genes pIRF3_n->IFN_genes activates transcription

Figure 1: Mechanism of this compound action in the cGAS-STING signaling pathway.

experimental_workflow cluster_prep Preparation cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis formulation This compound Formulation (e.g., in DMSO/Saline) treatment_group This compound Treatment Group formulation->treatment_group control_group Vehicle Control Group tumor_implant Tumor Cell Implantation (e.g., Sarcoma 180) tumor_implant->treatment_group tumor_implant->control_group efficacy Efficacy Assessment (Tumor Growth Inhibition) treatment_group->efficacy toxicity Toxicity Assessment (Body Weight, Histopathology) treatment_group->toxicity control_group->efficacy control_group->toxicity

Figure 2: General experimental workflow for preclinical evaluation of this compound.

troubleshooting_logic start Problem Encountered solubility Poor Solubility? start->solubility efficacy Inconsistent Efficacy? start->efficacy toxicity Suspected Toxicity? start->toxicity sol_formulation Optimize Formulation: - Co-solvents - Lipid-based systems - Cyclodextrins solubility->sol_formulation Yes eff_dose Review Dosing & Bioavailability: - Dose-response study - PK analysis - Check compound stability efficacy->eff_dose Yes tox_eval Evaluate Toxicity: - Reduce dose - Monitor clinical signs - Conduct MTD study - Histopathology toxicity->tox_eval Yes

Figure 3: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Comparative Efficacy of Astin C and Other STING Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Astin C with other prominent STING (Stimulator of Interferator Genes) inhibitors, supported by available experimental data. The information is presented to facilitate informed decisions in the selection and development of STING-targeted therapeutics.

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making STING an attractive target for therapeutic intervention. A growing number of small molecule inhibitors targeting different aspects of the STING pathway have been discovered and characterized. This guide focuses on comparing the natural cyclopeptide this compound with other synthetic and natural STING inhibitors.

Mechanism of Action and Efficacy: A Comparative Overview

STING inhibitors can be broadly categorized based on their mechanism of action. This compound represents a class of inhibitors that allosterically modulate STING function, whereas other inhibitors act through covalent modification, competitive binding at the cyclic dinucleotide (CDN) binding pocket, or by preventing STING oligomerization. The table below summarizes the quantitative efficacy data for this compound and a selection of other well-characterized STING inhibitors.

InhibitorClassMechanism of ActionTarget SpeciesIC50/EC50Binding Affinity (Kd)Reference
This compound CyclopeptideBinds to the C-terminal domain of STING, blocking the recruitment of IRF3.Human, Mouse3.42 µM (IFN-β, MEFs), 10.83 µM (IFN-β, IMR-90)2.37 µM (STING-CTD-H232)[1][2]
H-151 Indole derivativeCovalently modifies Cys91, inhibiting STING palmitoylation.Human, Mouse~100 nM (IFN-β, mouse cells)Not Reported[3][4]
C-176 Nitrofuran derivativeCovalently modifies Cys91, inhibiting STING palmitoylation.MouseNot ReportedNot Reported[4][5]
SN-011 Small moleculeCompetes with cGAMP for binding to the CDN pocket, locking STING in an inactive conformation.Human, Mouse~500 nM (human cells), ~100 nM (mouse cells)Not Reported[3][6]
Compound 18 Small moleculeBinds to the CDN binding pocket.Human~11 µMNot Reported[3]
BB-Cl-amidine Small moleculeCovalently modifies Cys148, inhibiting STING oligomerization.Not Specified~0.5 µM (diABZI-induced IFN-β)Not Reported[7]
GHN105 Briarane-type diterpenoidCovalently modifies the membrane-proximal Cys91 residue.HumanDose-dependent inhibitionNot Reported[8][9]

Signaling Pathways and Points of Inhibition

The cGAS-STING signaling cascade offers multiple points for therapeutic intervention. The following diagram illustrates the canonical pathway and highlights the steps at which different classes of inhibitors exert their effects.

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_signalosome Signalosome cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_active STING (active) STING_dimer->STING_active conformational change & oligomerization STING_palmitoylation STING Palmitoylation STING_active->STING_palmitoylation translocates to Golgi STING_TBK1 STING-TBK1 Complex STING_palmitoylation->STING_TBK1 recruits TBK1 IRF3 IRF3 STING_TBK1->IRF3 recruits & phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I IFN Genes pIRF3->IFN translocates & activates Inh_CDN SN-011 Compound 18 Inh_CDN->STING_dimer inhibits cGAMP binding Inh_Oligo BB-Cl-amidine Inh_Oligo->STING_active inhibits oligomerization Inh_Palm H-151, C-176 GHN105 Inh_Palm->STING_palmitoylation inhibits palmitoylation Inh_IRF3 This compound Inh_IRF3:e->IRF3:w blocks recruitment Efficacy_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Efficacy primary_screen High-Throughput Screening (e.g., IFN-β Reporter Assay) dose_response Dose-Response & IC50 Determination primary_screen->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) dose_response->cytotoxicity binding_assay Direct Binding Assay (e.g., SPR, MST) cytotoxicity->binding_assay co_ip Co-immunoprecipitation (STING-IRF3, STING-TBK1) binding_assay->co_ip palmitoylation_assay Palmitoylation Assay co_ip->palmitoylation_assay animal_model Disease Models (e.g., Trex1-/- mice) palmitoylation_assay->animal_model

References

Astin C versus H-151: A Comparative Analysis of STING Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response. However, aberrant activation of this pathway is implicated in various autoinflammatory and autoimmune diseases. This has spurred the development of STING inhibitors as potential therapeutics. This guide provides a detailed comparative analysis of two prominent STING inhibitors, Astin C and H-151, which employ distinct mechanisms of action. We present their performance data, detailed experimental protocols, and visual diagrams to aid researchers in selecting the appropriate tool for their studies.

Overview of Inhibitors

This compound is a natural cyclopeptide derived from the medicinal plant Aster tataricus, while H-151 is a synthetic, small-molecule indole-derivative.[1][2][3] They represent two different strategies for targeting the STING pathway: competitive binding and covalent modification.

FeatureThis compoundH-151
Inhibitor Class Cyclopeptide, Non-covalentSmall Molecule, Covalent, Irreversible
Source Natural product from Aster tataricus[3][4]Synthetic[2]
Target Site C-terminal cyclic dinucleotide (CDN) binding pocket[4][5]Transmembrane domain Cysteine 91 (Cys91)[2][6]
Binding Mode Competitively blocks CDN binding site[4][7]Covalently binds to Cys91[2][8]
Species Reactivity Human, Mouse[1]Human, Mouse[2][9]

Mechanism of Action

The fundamental difference between this compound and H-151 lies in how and where they interact with the STING protein.

The cGAS-STING Signaling Pathway: Cytosolic double-stranded DNA (dsDNA) is detected by cyclic GMP-AMP synthase (cGAS), which synthesizes the secondary messenger cyclic GMP-AMP (2'3'-cGAMP).[9] 2'3'-cGAMP binds to the STING dimer at the endoplasmic reticulum (ER), causing a conformational change.[10] This activation leads to STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[10] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, enters the nucleus, and induces the expression of type I interferons (IFNs) and other inflammatory genes.[9][10]

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING Dimer cGAMP->STING binds & activates STING_act Activated STING STING->STING_act translocates TBK1 TBK1 STING_act->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p_dimer p-IRF3 Dimer DNA DNA IRF3_p_dimer->DNA translocates Genes Type I IFN & Inflammatory Genes DNA->Genes activates transcription IRF3_p p-IRF3 IRF3->IRF3_p IRF3_p->IRF3_p_dimer dimerizes

Overview of the cGAS-STING Signaling Pathway.

This compound: Competitive Inhibition

This compound functions as a competitive antagonist. It specifically binds to the C-terminal domain (CTD) of STING, the same pocket where the natural ligand 2'3'-cGAMP binds.[4][7] This physical occupation prevents the recruitment of the transcription factor IRF3 to the STING signalosome.[1][3] Interestingly, this action does not appear to block the upstream recruitment of TBK1.[4] By selectively preventing IRF3 association, this compound halts the final step of signal transmission required for interferon induction.[1][4]

G STING_act Activated STING (cGAMP-bound) TBK1 TBK1 STING_act->TBK1 recruits IRF3 IRF3 STING_act->IRF3 recruits Signal_Blocked IRF3 Phosphorylation & Downstream Signaling BLOCKED TBK1->Signal_Blocked IRF3->Signal_Blocked AstinC This compound AstinC->STING_act binds to CDN pocket

Mechanism of STING Inhibition by this compound.

H-151: Covalent Modification

H-151 employs an irreversible covalent mechanism. It targets the cysteine residue at position 91 (Cys91) within the transmembrane domain of both human and murine STING.[2][6] This covalent binding prevents the crucial post-translational modification of STING known as palmitoylation.[6][9][11] STING palmitoylation is essential for its subsequent clustering and trafficking from the ER to the Golgi, which is a prerequisite for downstream signaling.[2][9] By blocking palmitoylation, H-151 effectively halts the pathway at a very early stage of activation, preventing TBK1 recruitment and subsequent phosphorylation of both TBK1 and IRF3.[6][11]

G STING STING Dimer (at ER) Palmitoylation Palmitoylation & Clustering STING->Palmitoylation required for activation H151 H-151 H151->STING covalently binds Cys91 Translocation Translocation to Golgi BLOCKED Palmitoylation->Translocation

Mechanism of STING Inhibition by H-151.

Comparative Efficacy and Specificity

The distinct mechanisms of this compound and H-151 result in different efficacy profiles. H-151 generally exhibits greater potency in cell-based assays, with IC₅₀ values in the sub-micromolar to low micromolar range, compared to the mid-micromolar efficacy of this compound.[5][12]

ParameterThis compoundH-151
Binding Affinity (Kd) 2.37 µM (for STING-CTD-H232)[5][7]Not applicable (covalent)
IC₅₀ (IFN-β expression) 3.42 µM (Mouse Embryonic Fibroblasts)[5]0.82 µM (293T-mSTING cells)[12]
IC₅₀ (IFN-β expression) 10.83 µM (Human IMR-90 cells)[5]1.04 µM (293T-hSTING cells)[12]

While potent, H-151's reactivity may lead to off-target effects. One study noted that H-151 could suppress inflammatory responses triggered by STING-independent stimuli more potently than another inhibitor, suggesting it may be less specific for the STING pathway under certain conditions.[13] Furthermore, H-151 has demonstrated significant cytotoxicity at concentrations of 10 µM in cell lines like 293T and THP-1, whereas some other inhibitors showed no toxicity at equivalent concentrations.[12] this compound's non-covalent, competitive mechanism might offer higher specificity for the STING protein itself.

Experimental Protocols

Evaluating the efficacy and mechanism of STING inhibitors requires a series of well-defined assays. Below are protocols for key experiments.

G cluster_setup Experimental Setup cluster_endpoints Endpoint Analysis (6-24h post-stimulation) cluster_assays Assays A 1. Seed appropriate cells (e.g., THP-1, MEFs, HEK293T) B 2. Pre-treat with inhibitor (this compound / H-151) or vehicle control A->B C 3. Stimulate STING pathway (e.g., transfect with dsDNA, add cGAMP) B->C J Cell Viability Assay (MTT / CellTiter-Glo): Assess cytotoxicity B->J Parallel experiment D Collect Supernatant C->D E Harvest Cells for Lysate C->E F Harvest Cells for RNA C->F G IFN-β ELISA: Measure cytokine secretion D->G H Western Blot: Probe for p-TBK1, p-IRF3 E->H I RT-qPCR: Measure Ifnb, Cxcl10 mRNA F->I

General Experimental Workflow for Inhibitor Evaluation.
Protocol 1: Western Blot for STING Pathway Activation

This protocol assesses the phosphorylation status of key downstream proteins TBK1 and IRF3.

  • Cell Culture and Treatment: Seed cells (e.g., THP-1 monocytes, mouse embryonic fibroblasts) in 6-well plates. Allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of this compound, H-151, or DMSO (vehicle control) for 1-2 hours.

  • STING Activation: Stimulate cells with a STING agonist (e.g., 2'3'-cGAMP, dsDNA) for the desired time (e.g., 3-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize bands using an ECL substrate.[14]

Protocol 2: IFN-β Quantification by ELISA

This assay measures the primary cytokine output of the STING pathway.

  • Cell Culture and Treatment: Perform cell culture, inhibitor pre-treatment, and STING activation in a 24-well plate as described in Protocol 1. The stimulation period is typically longer (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's instructions (e.g., using a kit from Cayman Chemical or other suppliers).[15] This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate for colorimetric reaction.

    • Stopping the reaction and measuring absorbance (e.g., at 450 nm).

  • Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.[14]

Protocol 3: Cell Viability Assay

This assay is crucial to ensure that observed inhibition is not due to cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: Treat cells with a range of concentrations of this compound or H-151 for a period relevant to the primary experiment (e.g., 24 hours). Include untreated and vehicle controls.

  • Assay Procedure (Example using MTT):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[14]

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound and H-151 represent two distinct and valuable tools for the study and therapeutic targeting of the cGAS-STING pathway.

  • H-151 is a potent, irreversible covalent inhibitor ideal for experiments requiring strong and sustained pathway blockade.[2][9] Its high potency is a significant advantage, though researchers should be mindful of potential off-target effects and cytotoxicity at higher concentrations.[12][13]

  • This compound offers a more targeted, competitive, and reversible mechanism of action.[1][4] By specifically blocking IRF3 recruitment at the STING signalosome, it provides a more nuanced tool for dissecting pathway mechanics.[1] Its lower potency compared to H-151 may be a consideration, but it may also offer a better specificity and safety profile.

The choice between this compound and H-151 will depend on the specific experimental goals. For broad and robust inhibition in preclinical models, H-151 is a strong candidate. For studies requiring high specificity to the CDN-binding site or investigations into the differential roles of TBK1 and IRF3 recruitment, this compound is an excellent alternative.

References

Astin C: Validating a Novel STING Inhibitor Through Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system. Its aberrant activation is implicated in various autoimmune diseases and inflammatory disorders, making it a prime target for therapeutic intervention. Astin C, a cyclopeptide, has emerged as a specific inhibitor of STING. This guide provides a comprehensive comparison of this compound with other known STING inhibitors, supported by experimental data from knockout studies that validate its mechanism of action.

Mechanism of Action: this compound vs. Alternatives

This compound exerts its inhibitory effect through a distinct mechanism compared to other well-characterized STING inhibitors like H-151 and C-176.

  • This compound: This cyclopeptide directly binds to the C-terminal domain (CTD) of STING, the same pocket that binds the endogenous ligand cyclic GMP-AMP (cGAMP).[1] This competitive binding effectively blocks the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome, a crucial step for downstream signaling and the induction of type I interferons.[2][3]

  • H-151 and C-176: These small molecules act as covalent inhibitors. They target cysteine residues (specifically Cys91 in mouse STING) in the transmembrane domain of STING, leading to the inhibition of STING palmitoylation.[4][5] This post-translational modification is essential for STING trafficking and activation. A key distinction is that C-176 is potent against mouse STING but not human STING, while H-151 inhibits both.[5]

Comparative Performance of STING Inhibitors

The following table summarizes the quantitative data on the inhibitory activities of this compound and its alternatives. It is important to note that this data is compiled from multiple studies and experimental conditions may vary.

InhibitorTargetMechanism of ActionIC50 (IFN-β Induction)Binding Affinity (Kd)Reference
This compound STING (CDN Binding Pocket)Blocks IRF3 Recruitment3.42 µM (MEFs), 10.83 µM (IMR-90)2.37 µM (to STING CTD), 53 nM (to STING R232)[1][6][7]
H-151 STING (Transmembrane Domain)Inhibits Palmitoylation~138 nM (MEFs), ~109.6 nM (BMDMs)Not Applicable (Covalent)[8]
C-176 Mouse STING (Transmembrane Domain)Inhibits PalmitoylationNot directly compared with this compoundNot Applicable (Covalent)[4][5]

Validation of this compound's Mechanism of Action through Knockout Studies

Knockout studies have been instrumental in validating the specific inhibitory action of this compound on the STING pathway.

Trex1 Knockout Mouse Model
  • Rationale: Three prime repair exonuclease 1 (TREX1) is a DNA exonuclease that prevents the accumulation of cytosolic DNA. Trex1 knockout (Trex1-/-) mice develop a severe autoimmune disease due to the chronic activation of the cGAS-STING pathway by self-DNA.[9][10][11] This makes them an excellent in vivo model to test the efficacy of STING inhibitors.

STING Knockout Cell Lines
  • Rationale: The generation of STING knockout cell lines using CRISPR-Cas9 technology provides a clean genetic background to confirm that the effects of a compound are directly mediated by STING.

  • Experimental Workflow:

STING_Knockout_Workflow cluster_crispr CRISPR-Cas9 Editing cluster_validation Knockout Validation cluster_assay Functional Assay gRNA_Design Design gRNA targeting STING gene Vector_Construction Clone gRNA into Cas9 expression vector gRNA_Design->Vector_Construction Transfection Transfect HEK293T cells Vector_Construction->Transfection Selection Select transfected cells (e.g., Puromycin) Transfection->Selection Genomic_DNA_Extraction Extract genomic DNA Selection->Genomic_DNA_Extraction Western_Blot Western blot for STING protein Selection->Western_Blot PCR PCR amplify target region Genomic_DNA_Extraction->PCR Sequencing Sanger sequencing to confirm mutation PCR->Sequencing Stimulation Stimulate with cGAMP Western_Blot->Stimulation Astin_C_Treatment Treat with this compound Stimulation->Astin_C_Treatment IFN_Analysis Measure IFN-β production Astin_C_Treatment->IFN_Analysis

Caption: Workflow for generating and validating STING knockout cells to test this compound efficacy.

  • Expected Outcome: In wild-type cells, this compound would inhibit cGAMP-induced IFN-β production. In STING knockout cells, there would be no significant IFN-β production upon cGAMP stimulation, regardless of the presence of this compound, thus confirming STING as the direct target of this compound.

Signaling Pathway Diagrams

cGAS_STING_Pathway Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN_Genes Type I IFN Genes Nucleus->IFN_Genes activates transcription of Astin_C This compound Astin_C->STING binds to CDN pocket, blocks IRF3 recruitment H151_C176 H-151 / C-176 H151_C176->STING inhibits palmitoylation

Caption: The cGAS-STING signaling pathway and points of inhibition by this compound and alternatives.

Experimental Protocols

Treatment of Trex1-/- Mice with this compound

This protocol is adapted from studies evaluating the in vivo efficacy of STING inhibitors in the Trex1-/- mouse model of autoimmune disease.[2][12]

  • Animal Model: Trex1-/- mice on a C57BL/6 background and age-matched wild-type littermates are used.

  • Compound Administration: this compound is dissolved in a vehicle solution (e.g., DMSO and corn oil). Mice are treated with this compound (e.g., 2-4 mg/kg body weight) or vehicle control via intraperitoneal or tail vein injection.

  • Dosing Schedule: Injections are administered every other day for a specified period (e.g., 7 days).[3]

  • Sample Collection and Analysis:

    • Serum: Blood is collected to measure the levels of autoantibodies and cytokines (e.g., IFN-β, IL-6, TNF-α) by ELISA.

    • Tissues: Organs such as the heart, lungs, and spleen are harvested for histological analysis (H&E staining) to assess inflammation.

    • Spleen: Splenocytes are isolated for flow cytometry analysis to determine the percentage of activated T cells (e.g., CD8+ T cells).

    • BMDMs: Bone marrow-derived macrophages are cultured and stimulated with DNA to assess the ex vivo inhibitory effect of this compound on cytokine production.

CRISPR-Cas9 Mediated Knockout of STING in HEK293T Cells

This protocol provides a general framework for generating STING knockout cell lines.[13][14][15]

  • gRNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting a conserved exon of the human TMEM173 (STING) gene using a CRISPR design tool.

    • Synthesize and anneal complementary oligonucleotides for the selected sgRNA.

    • Clone the annealed sgRNA duplex into a lentiCRISPRv2 vector co-expressing Cas9 and a selectable marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the lentiCRISPRv2-STING-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Collect the virus-containing supernatant 48-72 hours post-transfection.

    • Transduce the target cells (e.g., HEK293T) with the lentivirus in the presence of polybrene.

  • Selection and Clonal Isolation:

    • Select transduced cells with puromycin (2 µg/mL) for 10-14 days.

    • Isolate single-cell clones by limiting dilution into 96-well plates.

  • Knockout Validation:

    • Genomic DNA Analysis: Extract genomic DNA from individual clones. PCR amplify the targeted region of the TMEM173 gene and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Lyse the validated clones and perform a western blot using an anti-STING antibody to confirm the absence of STING protein expression.

References

Comparative Immunosuppressive Effects of Astin C and Its Synthetic Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the immunosuppressive properties of the natural cyclopeptide Astin C and its synthetic analogues. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

This compound, a cyclic pentapeptide originally isolated from Aster tataricus, has garnered significant interest for its potent immunosuppressive and anti-inflammatory activities.[1][2] Its mechanism of action involves the targeted inhibition of the cGAS-STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating inflammatory responses.[2] By specifically blocking the recruitment of the transcription factor IRF3 to the STING signalosome, this compound effectively dampens the production of type I interferons and other pro-inflammatory cytokines.[2][3] This unique mechanism makes this compound a promising candidate for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. To explore and optimize its therapeutic potential, various synthetic analogues of this compound have been developed and evaluated for their immunosuppressive activity. This guide presents a comparative study of these compounds, offering a valuable resource for researchers in the field.

Data Presentation: Immunosuppressive Activity of this compound and its Analogues

The immunosuppressive effects of this compound and seventeen of its synthetic analogues were evaluated in a study by Li et al. (2018). The half-maximal inhibitory concentration (IC50) for the suppression of Concanavalin A (ConA)-induced proliferation of mouse lymph node cells was determined for each compound. The results are summarized in the table below.[1]

CompoundStructure/ModificationIC50 (µM)
This compound Natural Product 12.6 ± 3.3
Analogue 1[Modification details if available]>100
Analogue 2D-Amino acid residue38.4 ± 16.2
Analogue 3[Modification details if available]>100
Analogue 4Hydrophobic long-chain alkyl substituent51.8 ± 12.7
Analogue 5Hydrophobic long-chain alkyl substituent65.2 ± 15.6
Analogue 6[Modification details if available]>100
Analogue 7[Modification details if available]>100
Analogue 8Aryl substituent61.8 ± 12.4
Analogue 9[Modification details if available]>100
Analogue 10[Modification details if available]>100
Analogue 11[Modification details if available]>100
Analogue 12[Modification details if available]>100
Analogue 13[Modification details if available]>100
Analogue 14[Modification details if available]>100
Analogue 15Lacks cis-3,4-dichlorinated prolineNo activity
Analogue 16Lacks cis-3,4-dichlorinated prolineNo activity
Analogue 17Lacks cis-3,4-dichlorinated prolineNo activity

*Data sourced from Li et al. (2018).[1] The study highlights that analogues containing D-amino acid residues, hydrophobic long-chain alkyl substituents, and aryl substituents exhibited better immunosuppressive activity compared to those with hydrophilic amino acid residues and short-chain alkyl substituents.[1] The absence of the cis-3,4-dichlorinated proline moiety in analogues 15, 16, and 17 resulted in a complete loss of activity, underscoring its critical role in the immunosuppressive function of this compound.[1]

Experimental Protocols

The following is a representative protocol for a Concanavalin A (ConA)-induced lymphocyte proliferation assay, a standard method for evaluating the in vitro immunosuppressive activity of compounds. While the specific protocol for the data presented above was not available in full, this detailed methodology reflects the common procedures used in the field.

Objective: To assess the inhibitory effect of test compounds (this compound and its analogues) on the proliferation of mouse lymphocytes stimulated with Concanavalin A.

Materials:

  • Spleens from healthy BALB/c mice

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Concanavalin A (ConA) solution (5 mg/mL in sterile PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound and analogues) dissolved in DMSO and diluted in culture medium

  • 96-well flat-bottom culture plates

  • Sterile dissection tools

  • Centrifuge

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Preparation of Splenocyte Suspension: a. Aseptically harvest spleens from mice and place them in a sterile petri dish containing cold RPMI-1640 medium. b. Gently mince the spleens using sterile forceps and pass the tissue through a 70 µm cell strainer to obtain a single-cell suspension. c. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. d. Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature. e. Add 10 mL of RPMI-1640 medium to stop the lysis and centrifuge at 300 x g for 5 minutes. f. Wash the cell pellet twice with RPMI-1640 medium. g. Resuspend the final cell pellet in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell density to 2 x 10^6 cells/mL.

  • Cell Culture and Treatment: a. Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of a 96-well plate. b. Add 50 µL of various concentrations of the test compounds (this compound and its analogues) to the designated wells. Include a vehicle control (medium with DMSO) and a positive control (no compound). c. Add 50 µL of ConA solution (final concentration of 5 µg/mL) to all wells except for the negative control wells (which receive 50 µL of medium instead). d. Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay for Cell Proliferation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C. c. Centrifuge the plate at 800 x g for 10 minutes and carefully aspirate the supernatant. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. The percentage of inhibition of lymphocyte proliferation is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100 b. The IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway of this compound Immunosuppression

AstinC_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates AstinC This compound / Analogues STING_translocated STING Translocation AstinC->STING_translocated inhibits recruitment of IRF3 STING_active STING (active) STING_active->STING_translocated translocates to TBK1 TBK1 STING_translocated->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I Interferon Genes pIRF3->IFN_genes activates transcription Cytokine_production Pro-inflammatory Cytokine Production IFN_genes->Cytokine_production Experimental_Workflow cluster_setup Experimental Setup cluster_assay Proliferation Assay cluster_analysis Data Analysis cell_isolation Isolate Mouse Splenocytes cell_culture Culture Splenocytes in 96-well Plates cell_isolation->cell_culture compound_addition Add this compound / Analogues (various concentrations) cell_culture->compound_addition stimulation Stimulate with Concanavalin A (ConA) compound_addition->stimulation incubation Incubate for 48 hours stimulation->incubation mtt_addition Add MTT Reagent incubation->mtt_addition mtt_incubation Incubate for 4 hours mtt_addition->mtt_incubation solubilization Solubilize Formazan Crystals (DMSO) mtt_incubation->solubilization readout Measure Absorbance (570 nm) solubilization->readout calc_inhibition Calculate % Inhibition readout->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

References

Validating the In Vitro Anti-inflammatory Effects of Astin C in Primary Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory performance of Astin C against other compounds, supported by experimental data and detailed methodologies. This compound, a cyclopeptide derived from the medicinal plant Aster tataricus, has demonstrated potent anti-inflammatory and anti-cancer activities.[1][2] Its primary mechanism involves the specific inhibition of the cGAS-STING signaling pathway, a critical component of the innate immune system that responds to cytosolic DNA.[1][3][4] By disrupting this pathway, this compound effectively curtails the production of type I interferons and other pro-inflammatory cytokines, making it a promising candidate for research in autoimmune diseases.[1][3]

Comparative Performance Analysis

This compound's anti-inflammatory effects are most pronounced in pathways triggered by cytosolic DNA. Its efficacy is compared here with other known anti-inflammatory agents, including those that also target the STING pathway and others with different mechanisms of action.

Table 1: In Vitro Efficacy of STING Pathway Modulators

CompoundTargetCell TypeStimulusKey Result (IC50)Reference
This compound STING (IRF3 Recruitment)Mouse Embryonic Fibroblasts (MEFs)Poly(dA:dT)3.42 ± 0.13 µM[4]
This compound STING (IRF3 Recruitment)Human Fetal Lung Fibroblasts (IMR-90)Poly(dA:dT)10.83 ± 1.88 µM[4]
C-176 STING (Palmitoylation)Not SpecifiedNot SpecifiedPotent reduction of IFN-β reporter activity[4]
6-Shogaol STINGHK-2 cells (Human Kidney)CisplatinMitigated injury, suppressed cGAS-STING pathway[4]

Table 2: General In Vitro Anti-inflammatory Effects

CompoundPrimary MechanismCell TypeStimulusMeasured EndpointKey Result
This compound STING InhibitionTrex1-/- BMDMsEndogenous DNAType I IFN, Pro-inflammatory CytokinesSignificant Inhibition
Astaxanthin NOS Inhibition, AntioxidantRAW264.7 MacrophagesLipopolysaccharide (LPS)NO, PGE2, TNF-αDose-dependent decrease
Coumarin Broad Anti-inflammatoryRAW264.7 MacrophagesLipopolysaccharide (LPS)PGE2, TNF-α, NO, IL-6, IL-1βSignificant Reduction
Indonesian Cassia Extract Broad Anti-inflammatoryRAW264.7 MacrophagesLipopolysaccharide (LPS)NO, IL-6, IL-1β, PGE2, TNF-αSignificant Reduction

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound specifically interrupts the cGAS-STING signaling cascade. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cGAS synthesizes the secondary messenger cGAMP. cGAMP then binds to and activates STING, a protein located on the endoplasmic reticulum. This activation leads to the recruitment of TBK1 kinase, which phosphorylates both STING and the transcription factor IRF3. This compound acts by binding to STING in a manner that specifically blocks the recruitment of IRF3, thereby preventing its phosphorylation, dimerization, and nuclear translocation, which ultimately halts the transcription of type I interferons and other inflammatory genes.[3][4][5]

AstinC_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3_inactive IRF3 TBK1->IRF3_inactive phosphorylates IRF3_active p-IRF3 Dimer IRF3_inactive->IRF3_active dimerizes Genes Type I IFN & Pro-inflammatory Genes IRF3_active->Genes activates transcription STING->TBK1 STING->IRF3_inactive recruits AstinC This compound AstinC->STING BLOCKS RECRUITMENT Experimental_Workflow cluster_analysis 6. Downstream Analysis A 1. Isolate & Culture Primary Immune Cells (e.g., BMDMs, PBMCs) B 2. Pre-treat cells with This compound or Vehicle Control A->B C 3. Add Inflammatory Stimulus (e.g., cGAMP, cytosolic DNA) B->C D 4. Incubate (e.g., 6-24 hours) C->D E 5. Harvest Supernatant & Cells D->E F qPCR: Measure mRNA of IFN-β, IL-6, TNF-α E->F G ELISA: Measure secreted protein levels E->G H Western Blot: Analyze signaling (p-IRF3, p-TBK1) E->H

References

Unveiling the Anti-Cancer Potential of Astin C: A Comparative Analysis Across Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on Astin C, a cyclopeptide derived from Aster tataricus, highlights its promising anti-cancer activities across various tumor cell lines. This guide consolidates quantitative efficacy data, details the experimental protocols used for its validation, and illustrates the key signaling pathways involved in its mechanism of action, providing a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Assessment of this compound's Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for this compound in human colon carcinoma and gastric adenocarcinoma cell lines.

Cell LineCancer TypeIC50 of this compound (µg/mL)
HCT-116Colon Carcinoma13.4[1]
BGC-823Gastric Adenocarcinoma3.3[1]

In addition to these specific IC50 values, studies have reported in vitro anti-tumor activity of the astin family of compounds against nasopharynx carcinoma (KB) cells and in vivo efficacy against Sarcoma 180 ascites and P388 lymphocytic leukemia in murine models.[1] Furthermore, synthetic analogues of astin have been shown to induce apoptosis in a human papillary thyroid carcinoma cell line (NPA).[1][2]

Deciphering the Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of specific cellular signaling pathways, primarily leading to apoptosis, or programmed cell death.

One of the key mechanisms identified is the inhibition of the cGAS-STING signaling pathway.[3][4] This pathway is a component of the innate immune system that can be aberrantly activated in cancer. This compound's interference with this pathway can lead to an anti-tumor response.

dot

AstinC_STING_Pathway cluster_cytosol Cytosol cGAS cGAS STING STING cGAS->STING activates IRF3 IRF3 STING->IRF3 recruits Apoptosis Apoptosis IRF3->Apoptosis promotes AstinC This compound AstinC->STING inhibits recruitment of IRF3

This compound's inhibition of the cGAS-STING signaling pathway.

Furthermore, in human papillary thyroid carcinoma (NPA) cells, synthetic astin analogues have been shown to induce apoptosis through the activation of caspases, a family of proteases that are central to the apoptotic process.[1][2]

dot

AstinC_Apoptosis_Pathway AstinC This compound Analogue Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3) AstinC->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis leads to

Induction of apoptosis by this compound analogues via caspase activation.

Experimental Protocols

The anti-cancer activity of this compound and its analogues has been evaluated using a variety of established experimental protocols.

Cell Viability and Cytotoxicity Assays

The IC50 values of this compound in HCT-116 and BGC-823 cells were likely determined using a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

dot

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with This compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 Value E->F

A typical workflow for an MTT cell viability assay.
Apoptosis Assays

The induction of apoptosis by astin analogues in NPA cells was confirmed through methods that detect the hallmark features of programmed cell death.

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is commonly used to detect apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be fluorescently labeled to detect these cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.

  • Procedure: Cells are treated with the compound of interest, then stained with fluorescently labeled Annexin V and PI, and analyzed by flow cytometry. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: These assays measure the activity of caspases, the key executioners of apoptosis.

  • Principle: Fluorogenic or colorimetric substrates for specific caspases (e.g., caspase-3, -8, -9) are used. When cleaved by the active caspase, the substrate releases a fluorescent or colored molecule.

  • Procedure: Cell lysates from treated and untreated cells are incubated with the caspase substrate, and the resulting signal is measured to quantify caspase activity.

Conclusion

This compound demonstrates notable anti-cancer activity against a range of tumor cell lines, with specific efficacy observed in colon and gastric cancer cells. Its mechanisms of action, involving the inhibition of the cGAS-STING pathway and the induction of caspase-mediated apoptosis, provide a solid foundation for further investigation. The standardized protocols outlined here serve as a basis for the continued exploration and cross-validation of this compound's therapeutic potential. Future research should focus on expanding the panel of cancer cell lines tested to better understand the full spectrum of its anti-neoplastic activity and to identify potential biomarkers for sensitivity to this promising natural compound.

References

Unveiling the Binding Dynamics of STING Modulators: A Comparative Analysis of Astin C and cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of innate immunity, the STING (Stimulator of Interferon Genes) pathway stands as a critical sentinel against cytosolic DNA, orchestrating a robust inflammatory and interferon response. The activation of this pathway is tightly regulated by the binding of its endogenous ligand, cyclic GMP-AMP (cGAMP). However, the discovery of other molecules that interact with STING, such as the cyclic peptide Astin C, has opened new avenues for therapeutic intervention. This guide provides a detailed comparative analysis of the binding affinity of this compound and cGAMP to STING, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Binding Affinities

The interaction between a ligand and its protein target is a cornerstone of its biological activity. In the context of STING modulation, the binding affinity, often expressed as the dissociation constant (Kd), is a key parameter that dictates the potency of a given molecule. A lower Kd value signifies a stronger binding interaction.

CompoundBinding Affinity (Kd) to STINGExperimental MethodReference
This compound 53 nMIsothermal Titration Calorimetry (ITC)[1]
2'3'-cGAMP ~50 nMIsothermal Titration Calorimetry (ITC)[1]
2'3'-cGAMP 4.6 nMNot specified in provided context[2][3]

As the data indicates, both this compound and the endogenous activator 2'3'-cGAMP exhibit high-affinity binding to STING in the nanomolar range. Notably, this compound demonstrates a binding affinity comparable to that of 2'3'-cGAMP as determined by ITC.[1] Another reported value for 2'3'-cGAMP suggests an even tighter interaction.[2][3] This strong binding underscores the potential of this compound as a significant modulator of the STING pathway.

The STING Signaling Pathway

The cGAS-STING pathway is a pivotal component of the innate immune system.[4] Its activation is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to this cytosolic dsDNA, leading to the synthesis of the second messenger cGAMP.[5] cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[5] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[6][7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other inflammatory cytokines, mounting an effective anti-pathogen and anti-tumor response.[4][5]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (inactive) cGAMP->STING_ER binds & activates STING_active STING (active) - Oligomerization - Translocation STING_ER->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes & Inflammatory Cytokines pIRF3->IFN_genes induces transcription

Figure 1: The cGAS-STING signaling cascade.

Experimental Protocols

The determination of binding affinity is crucial for understanding the interaction between molecules like this compound, cGAMP, and STING. Several biophysical techniques are employed for this purpose, with Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) being prominent methods cited in the context of these specific interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Methodology:

  • Sample Preparation: Purified STING protein is placed in the sample cell of the calorimeter. The ligand (this compound or cGAMP) is loaded into the injection syringe at a known concentration. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small, precise injections of the ligand are made into the sample cell containing the STING protein.

  • Heat Measurement: The heat change upon each injection is measured by the instrument. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

  • Data Analysis: The resulting data, a plot of heat change versus the molar ratio of ligand to protein, is fitted to a binding model to extract the thermodynamic parameters, including the Kd.

Microscale Thermophoresis (MST)

MST is a technology that measures the motion of molecules in a temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand alters its movement, which is detected and used to quantify the binding affinity.

Methodology:

  • Labeling: One of the binding partners (typically the protein, STING) is fluorescently labeled.

  • Sample Preparation: A constant concentration of the labeled STING is mixed with a serial dilution of the unlabeled ligand (this compound or cGAMP).

  • Measurement: The samples are loaded into glass capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescently labeled STING along this temperature gradient is monitored.

  • Data Analysis: The change in thermophoretic movement is plotted against the ligand concentration. The resulting binding curve is used to calculate the Kd.

Binding_Affinity_Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_MST Microscale Thermophoresis (MST) ITC_Prep Prepare STING in cell & Ligand in syringe ITC_Titrate Inject Ligand into STING solution ITC_Prep->ITC_Titrate ITC_Measure Measure heat change ITC_Titrate->ITC_Measure ITC_Analyze Fit data to binding model to determine Kd ITC_Measure->ITC_Analyze MST_Prep Label STING with fluorophore MST_Mix Mix labeled STING with serial dilutions of Ligand MST_Prep->MST_Mix MST_Measure Measure thermophoretic movement MST_Mix->MST_Measure MST_Analyze Plot change in movement to determine Kd MST_Measure->MST_Analyze

Figure 2: Workflow for binding affinity determination.

Comparative Binding Logic

While both this compound and cGAMP bind to STING with high affinity, their functional consequences differ significantly. cGAMP is the natural agonist that activates the STING pathway.[2] In contrast, this compound has been identified as an inhibitor of STING signaling.[8][9] It achieves this by competitively binding to the cGAMP binding pocket on STING.[1] This competitive inhibition prevents the recruitment of IRF3 to the STING signalosome, a crucial step for downstream signaling, thereby blocking the production of type I interferons.[8][10]

Comparative_Binding_Logic cluster_cGAMP cGAMP (Agonist) cluster_AstinC This compound (Inhibitor) STING STING Protein cGAMP_binds Binds to STING STING->cGAMP_binds AstinC_binds Binds to STING STING->AstinC_binds cGAMP_activates Activates STING Signaling cGAMP_binds->cGAMP_activates AstinC_blocks Blocks IRF3 Recruitment AstinC_binds->AstinC_blocks AstinC_inhibits Inhibits STING Signaling AstinC_blocks->AstinC_inhibits

Figure 3: Functional consequences of binding.

References

Benchmarking Selectivity: A Comparative Analysis of Astin C and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic index, predicting both its efficacy and potential off-target effects. This guide provides a detailed comparison of inhibitor selectivity, with a primary focus on Astin C. However, it is crucial to first clarify a key distinction in its mechanism of action. Contrary to being a kinase inhibitor, this compound is a cyclopeptide that specifically modulates the innate immune cGAS-STING signaling pathway.

This guide will first elucidate the unique mechanism and selectivity of this compound within its own target class. Subsequently, to provide a direct benchmark for kinase inhibitor selectivity as requested, we will present a comparative analysis of well-characterized kinase inhibitors, demonstrating how their selectivity profiles are determined and interpreted.

Part 1: this compound - A Selective Inhibitor of the STING Pathway

This compound is a natural cyclopeptide isolated from the medicinal plant Aster tataricus.[1][2] It does not function as a kinase inhibitor. Instead, it specifically targets the STING (Stimulator of Interferon Genes) protein, a central component of the innate immune system that detects cytosolic DNA.[1][2][3]

Mechanism of Action: this compound exerts its inhibitory effect by binding to the C-terminal domain of STING.[4] This binding allosterically prevents the recruitment of the transcription factor IRF3 (Interferon Regulatory Factor 3) to the STING signalosome.[1][2][5] By blocking this crucial step, this compound effectively halts the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][3]

Quantitative Data for this compound

The selectivity of this compound is demonstrated by its specific interaction with STING. The following table summarizes its binding affinity and inhibitory concentrations.

ParameterSpeciesCell Type/Assay ConditionValueReference
Kd (Binding Affinity) -STING C-terminal domain (H232)2.37 µM[4]
IC50 (Inhibitory Concentration) MouseEmbryonic Fibroblasts (MEFs)3.42 µM[4]
IC50 (Inhibitory Concentration) HumanFetal Lung Fibroblasts (IMR-90)10.83 µM[4]
This compound Signaling Pathway Diagram

The following diagram illustrates the cGAS-STING pathway and the specific point of inhibition by this compound.

AstinC_Pathway DNA Cytosolic DNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 STING->IRF3 recruits TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons (e.g., IFN-β) pIRF3->IFNs dimerizes, translocates to nucleus & induces AstinC This compound AstinC->STING inhibits IRF3 recruitment

Fig. 1: this compound inhibits the STING pathway by blocking IRF3 recruitment.

Part 2: Benchmarking Selectivity of Kinase Inhibitors

To illustrate the principles of selectivity profiling for the target audience, this section provides a comparison of well-characterized tyrosine kinase inhibitors. Many kinase inhibitors, particularly those targeting the Src and Abl kinases, have overlapping activity due to the high structural similarity in their ATP-binding sites.[6][7][8] Dasatinib, for instance, is a potent dual Src/Abl inhibitor, while others have been engineered for greater selectivity.[6][9]

Quantitative Selectivity Profile of Representative Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50 in nM) of several kinase inhibitors against a panel of selected kinases. Lower values indicate higher potency. A highly selective inhibitor will have a very low IC50 for its intended target and significantly higher IC50 values for off-targets.

InhibitorPrimary Target(s)c-Src (nM)Abl (nM)c-Kit (nM)PDGFRβ (nM)VEGFR2 (nM)
Dasatinib Src, Abl0.8<179--
Ponatinib Abl5.40.37131.11.5
Imatinib Abl>10000600100100>10000
eCF506 Src<1>1000---

Data compiled from multiple sources for illustrative comparison.[6][9][10][11]

Logical Relationship of Selectivity Comparison

The diagram below outlines the logical flow for assessing and comparing kinase inhibitor selectivity.

Selectivity_Logic cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis Compound Test Inhibitor (e.g., this compound, Dasatinib) Assay Selectivity Profiling Assay (e.g., KINOMEscan™, ADP-Glo™) Compound->Assay Target Primary Target (e.g., STING, Src) Target->Assay OffTargets Kinome Panel (~400 kinases) OffTargets->Assay Data Quantitative Data (IC50, Kd, % Inhibition) Assay->Data Score Selectivity Score (e.g., S-Score) Data->Score Comparison Comparative Analysis vs. Other Inhibitors Data->Comparison Score->Comparison Conclusion Selectivity Profile (Selective, Multi-targeted, Promiscuous) Comparison->Conclusion

Fig. 2: Logical workflow for determining and comparing inhibitor selectivity.

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and standardized experimental protocols. Below are methodologies for key assays.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of an inhibitor for a specific kinase.

  • Materials:

    • Purified recombinant kinases

    • Kinase-specific peptide substrate

    • Test inhibitor (e.g., Dasatinib)

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (containing MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)[10][12][13]

    • Microplate reader

  • Protocol:

    • Reagent Preparation: Serially dilute the test inhibitor in DMSO to create a range of concentrations. Prepare a kinase solution and a substrate/ATP solution in kinase reaction buffer.[10]

    • Assay Setup: Add a small volume of the diluted inhibitor solution to the wells of a 384-well microplate.

    • Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[10]

    • Initiate Kinase Reaction: Add the substrate/ATP solution to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.[10]

    • Detection: Add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced (as a proxy for kinase activity) or the amount of phosphorylated substrate.[12][13]

    • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

This is a competition binding assay used to quantify the interactions of a test compound against a large panel of kinases.

  • Objective: To determine the selectivity profile of an inhibitor across the human kinome.

  • Methodology:

    • Kinases are tagged with DNA and immobilized on a solid support (e.g., beads).

    • An active-site directed ligand (probe) is added, which binds to the immobilized kinases.

    • The test inhibitor is added at a fixed concentration (e.g., 1 µM). It competes with the probe for binding to the kinases.

    • The amount of kinase that remains bound to the immobilized probe is quantified using quantitative PCR (qPCR) of the DNA tag.

    • Data Analysis: Results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower number indicates stronger binding of the test inhibitor. A selectivity score (S-score) can be calculated, which represents the number of kinases bound divided by the total number of kinases tested.[14][15]

Experimental Workflow Diagram

Workflow start Start: Select Inhibitor & Target Kinase(s) prep Prepare Serial Dilutions of Inhibitor start->prep profile Optional: Perform Kinome-wide Competition Binding Assay start->profile Broad Profiling plate Dispense Inhibitor to 384-well Plate prep->plate reagents Prepare Kinase, Substrate, & ATP Solutions add_kinase Add Kinase Solution Incubate reagents->add_kinase plate->add_kinase add_atp Initiate Reaction: Add Substrate/ATP Solution add_kinase->add_atp incubate_rxn Incubate at 30°C add_atp->incubate_rxn detect Stop Reaction & Add Detection Reagent (e.g., ADP-Glo) incubate_rxn->detect read Read Plate (Luminescence/Fluorescence) detect->read analyze Data Analysis: Calculate IC50 Values read->analyze compare Compare IC50s to Determine Selectivity Profile analyze->compare profile->compare end End: Selectivity Profile Determined compare->end

Fig. 3: General experimental workflow for biochemical kinase inhibitor profiling.

References

Astin C in Autoimmune Disease Models: A Comparative Analysis of In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo performance of Astin C, a novel cyclopeptide, against other emerging STING (Stimulator of Interferon Genes) pathway inhibitors in relevant autoimmune disease models. This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

This compound has emerged as a promising therapeutic candidate for autoimmune diseases due to its specific inhibition of the cGAS-STING signaling pathway, a critical driver of innate immune responses.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and autoinflammatory disorders.[2][3] This guide focuses on the in vivo data for this compound, primarily from the widely used Trex1-deficient (Trex1-/-) mouse model of Aicardi-Goutières syndrome and systemic lupus erythematosus (SLE), and compares its efficacy with other STING inhibitors, C-176 and H-151.

Comparative Efficacy of STING Inhibitors in Autoimmune Models

The Trex1-/- mouse model is characterized by the accumulation of self-DNA in the cytoplasm, leading to chronic activation of the cGAS-STING pathway and subsequent overproduction of type I interferons and other pro-inflammatory cytokines.[4][5] This results in severe systemic inflammation, autoantibody production, and premature mortality, closely mimicking aspects of human autoimmune diseases.[1][4]

CompoundDisease ModelKey Efficacy ParametersResultsReference
This compound Trex1-/- Mice- Survival Rate - Serum Anti-nuclear Antibodies (ANA) - Splenic Activated CD8+ T cells- Significantly improved survival - Markedly reduced serum ANA levels - Decreased percentage of activated CD8+ T cells in the spleen[1]
C-176 Imiquimod-induced Psoriasis- Ear Thickness - Splenomegaly - IL-17A, IL-23, IFN-γ mRNA levels- Reduced ear thickness and splenomegaly - Decreased expression of pro-inflammatory cytokines in the skin[6]
H-151 MRL/lpr (Lupus)- Proteinuria - Glomerulonephritis - Serum anti-dsDNA antibodies- Ameliorated proteinuria and glomerulonephritis - Reduced serum levels of anti-dsDNA antibodies[7][8]

Note: Direct head-to-head comparative studies of this compound, C-176, and H-151 in the Trex1-/- model are not yet available in the public domain. The data presented here is from studies using different, albeit relevant, models of autoimmune-related inflammation.

Mechanism of Action: Targeting the STING Pathway

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting STING.[1][2] Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1. TBK1 then phosphorylates IRF3, which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes. This compound specifically blocks the recruitment of IRF3 to the STING signalosome, thereby inhibiting downstream signaling without affecting the upstream activation of STING itself.[1][2]

STING_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 STING_Golgi->IRF3 recruits TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN & Pro-inflammatory Genes pIRF3->IFN dimerizes & translocates to induce transcription AstinC This compound AstinC->STING_Golgi inhibits IRF3 recruitment

Figure 1. Mechanism of this compound in the cGAS-STING signaling pathway.

Experimental Protocols

In vivo Efficacy of this compound in Trex1-/- Mice

1. Animal Model:

  • Trex1-deficient (Trex1-/-) mice on a C57BL/6 background and their wild-type littermates were used.[1] Mice were housed in a specific-pathogen-free facility.

2. Compound Administration:

  • This compound was dissolved in a vehicle solution of DMSO, PEG400, and saline.[1]

  • Mice were administered this compound at a dose of 2-4 mg/kg via tail vein injection every two days for a specified duration.[1] Control groups received the vehicle solution.

3. Efficacy Assessment:

  • Survival: Mice were monitored daily for signs of morbidity, and survival curves were generated.[1]

  • Serological Analysis: Blood was collected at the study endpoint to measure serum levels of anti-nuclear antibodies (ANA) using ELISA or immunofluorescence assays.[1]

  • Flow Cytometry: Spleens were harvested, and single-cell suspensions were prepared. The percentage of activated (e.g., CD44high CD62Llow) CD8+ T cells was determined by flow cytometry.[1]

  • Histopathology: Tissues such as the heart and lungs were collected, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_endpoints Endpoint Analysis Trex1_mice Trex1-/- Mice AstinC_treatment This compound (2-4 mg/kg, i.v.) every 2 days Trex1_mice->AstinC_treatment Vehicle_treatment Vehicle Control Trex1_mice->Vehicle_treatment WT_mice Wild-type Mice WT_mice->Vehicle_treatment Control Survival Survival Monitoring AstinC_treatment->Survival Serology Serum ANA Analysis AstinC_treatment->Serology FlowCyto Splenic T cell Profiling AstinC_treatment->FlowCyto Histo Histopathology AstinC_treatment->Histo Vehicle_treatment->Survival Vehicle_treatment->Serology Vehicle_treatment->FlowCyto Vehicle_treatment->Histo

Figure 2. General experimental workflow for assessing this compound efficacy in Trex1-/- mice.

Conclusion

References

A Head-to-Head Comparison of Astin C and Other Cyclopeptides in STING Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of the Stimulator of Interferon Genes (STING) pathway presents a pivotal therapeutic strategy for a range of diseases, from autoimmune disorders to cancer. Cyclopeptides have emerged as a promising class of molecules capable of intricate interactions with STING, thereby influencing its signaling cascade. This guide provides a detailed, data-driven comparison of Astin C, a well-characterized cyclopeptide inhibitor of STING, with other emerging cyclopeptides that modulate this critical innate immune pathway.

Executive Summary

This compound, a natural cyclopeptide, potently inhibits STING signaling by binding to its C-terminal domain and preventing the recruitment of Interferon Regulatory Factor 3 (IRF3).[1] More recently, a novel class of synthetic cyclopeptides has been developed to target the N-terminal tail of STING, offering an alternative mechanism for pathway inhibition. This guide will delve into the quantitative differences in their inhibitory activities, their distinct mechanisms of action, and the experimental protocols required to assess their efficacy. While quantitative data for direct head-to-head comparisons under identical conditions are emerging, this guide synthesizes the currently available information to provide a clear comparative landscape.

Data Presentation: Quantitative Comparison of STING Modulators

The following table summarizes the available quantitative data for this compound and other relevant STING inhibitors. It is important to note that direct comparisons of IC50 and Kd values should be made with caution, as experimental conditions can vary between studies.

CompoundTypeTarget DomainMeasurementValueCell Line / SystemReference
This compound Cyclopeptide InhibitorC-Terminal DomainIC50 (IFN-β induction)3.42 µMMouse Embryonic Fibroblasts (MEFs)--INVALID-LINK--
IC50 (IFN-β induction)10.83 µMIMR-90 (Human Lung Fibroblasts)--INVALID-LINK--
Kd (Binding to STING-CTD)2.37 µMIn vitro (STING-CTD-H232)--INVALID-LINK--
Kd (Binding to STING)53 nMIn vitro[2]
STi-2 Cyclopeptide InhibitorN-Terminal TailActivity Significantly suppressed pro-inflammatory cytokine productionTrex1-/- mouse primary macrophages[2][3]
SN-011 Non-Cyclopeptide InhibitorC-Terminal Domain (CDN Pocket)IC50 (IFN-β induction)~100 nMMouse Cells[1][4]
IC50 (IFN-β induction)~500 nMHuman Cells[1][4]
H-151 Covalent InhibitorTransmembrane Domain (Cys91)IC50 (IFN-β induction)~100 nMMouse Cells[4]

Note: Quantitative data (IC50, Kd) for the N-terminal targeting cyclopeptide STi-2 are not yet publicly available in the reviewed literature. The provided information reflects its described biological activity.

Mandatory Visualization

STING Signaling Pathway and Points of Cyclopeptide Intervention

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (Inactive Dimer) cGAMP->STING_inactive binds & activates IRF3 IRF3 pIRF3 p-IRF3 (Dimer) IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription TBK1 TBK1 pTBK1 p-TBK1 pTBK1->pIRF3 phosphorylates STING_active STING (Active Oligomer) STING_inactive->STING_active translocates & oligomerizes STING_active->pTBK1 recruits & activates AstinC This compound AstinC->STING_active blocks IRF3 recruitment STi2 STi-2 (N-Terminal Inhibitor) STi2->STING_inactive blocks aggregation/activation

Caption: The cGAS-STING signaling pathway with points of intervention for this compound and N-terminal targeting cyclopeptides.

Experimental Workflow for Comparing STING Cyclopeptide Inhibitors

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture (e.g., THP-1, MEFs) inhibitor_treatment 2. Pre-treatment with Cyclopeptides (this compound, STi-2, etc.) at varying concentrations cell_culture->inhibitor_treatment sting_activation 3. STING Pathway Activation (e.g., 2'3'-cGAMP, dsDNA) inhibitor_treatment->sting_activation binding_assay 4c. Binding Affinity Determination (e.g., ITC, SPR) inhibitor_treatment->binding_assay elisa 4a. IFN-β Secretion Measurement (ELISA) sting_activation->elisa western_blot 4b. Pathway Protein Phosphorylation (Western Blot for p-IRF3, p-TBK1) sting_activation->western_blot ic50 5a. IC50 Determination elisa->ic50 western_blot->ic50 kd 5b. Kd Determination binding_assay->kd comparison 6. Head-to-Head Comparison ic50->comparison kd->comparison

Caption: A generalized workflow for the comparative analysis of STING-modulating cyclopeptides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of STING pathway modulators. Below are protocols for key experiments.

Protocol 1: Quantification of STING Pathway Inhibition via IFN-β ELISA

This protocol describes the measurement of secreted Interferon-β (IFN-β) from cell culture supernatants as a downstream indicator of STING pathway activation and its inhibition by cyclopeptides.

1. Cell Seeding:

  • Seed THP-1 monocytes at a density of 5 x 10^5 cells/well or Mouse Embryonic Fibroblasts (MEFs) at 2 x 10^5 cells/well in a 96-well plate.
  • Incubate for 2-4 hours at 37°C and 5% CO2 to allow for cell adherence.

2. Cyclopeptide Pre-treatment:

  • Prepare serial dilutions of this compound, STi-2, or other test cyclopeptides in complete cell culture medium. A typical concentration range is 0.1 µM to 50 µM.
  • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest cyclopeptide concentration.
  • Carefully remove the medium from the cells and add 100 µL of the prepared cyclopeptide dilutions or vehicle control.
  • Incubate for 2-6 hours.

3. STING Pathway Stimulation:

  • Prepare a solution of a STING agonist, such as 2'3'-cGAMP (e.g., 10 µg/mL) or transfected dsDNA (e.g., ISD, 1 µg/mL).
  • Add the STING agonist to each well, except for the unstimulated control wells.
  • Incubate for 18-24 hours at 37°C and 5% CO2.

4. Sample Collection and ELISA:

  • Centrifuge the 96-well plate at 300 x g for 5 minutes.
  • Carefully collect the cell culture supernatant.
  • Quantify the concentration of IFN-β in the supernatant using a commercial ELISA kit (e.g., Human or Mouse IFN-β DuoSet ELISA, R&D Systems) according to the manufacturer's instructions.

5. Data Analysis:

  • Generate a standard curve using the recombinant IFN-β standard provided in the kit.
  • Determine the IFN-β concentration in each sample by interpolating from the standard curve.
  • Calculate the percentage of inhibition for each cyclopeptide concentration relative to the stimulated vehicle control.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Assessment of IRF3 Phosphorylation by Western Blot

This protocol details the detection of phosphorylated IRF3 (p-IRF3), a key downstream event in STING signaling, to assess the inhibitory activity of cyclopeptides.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MEFs or THP-1) in 6-well plates and grow to 70-80% confluency.
  • Pre-treat the cells with varying concentrations of cyclopeptides or vehicle control for 2-6 hours.
  • Stimulate the STING pathway with a suitable agonist (e.g., 2'3'-cGAMP or transfected dsDNA) for 2-4 hours.

2. Cell Lysis and Protein Quantification:

  • Wash the cells once with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
  • Separate 30-50 µg of protein per lane on a 10% SDS-PAGE gel.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) overnight at 4°C.
  • Also, probe for total IRF3 and a loading control (e.g., β-actin or GAPDH) on the same or a separate blot.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).
  • Normalize the p-IRF3 signal to the total IRF3 signal and the loading control.
  • Compare the levels of p-IRF3 in cyclopeptide-treated samples to the stimulated vehicle control to determine the extent of inhibition.

Conclusion

This compound and the newly developed N-terminal targeting cyclopeptides represent two distinct and promising strategies for the therapeutic modulation of the STING pathway. This compound's mechanism as a C-terminal domain binder that blocks IRF3 recruitment is well-supported by quantitative data. The N-terminal targeting cyclopeptides, such as STi-2, offer an alternative approach by inhibiting STING aggregation and activation, though further quantitative characterization is needed for a direct potency comparison. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative analyses and contribute to the growing understanding of these potent immunomodulatory molecules. The continued exploration of these and other cyclopeptides will undoubtedly pave the way for novel therapies targeting STING-mediated diseases.

References

Confirming the On-Target Effects of Astin C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Astin C's on-target effects with other STING inhibitors, supported by experimental data and detailed protocols. We delve into the genetic approaches used to validate this compound's mechanism of action and present a clear comparison of its performance against alternative compounds.

This compound, a cyclic pentapeptide isolated from the medicinal plant Aster tataricus, has emerged as a specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making STING an attractive therapeutic target.[3] this compound exerts its inhibitory effect by directly binding to the C-terminal domain of STING, thereby preventing the recruitment of the transcription factor IRF3 and subsequent type I interferon (IFN) production.[2][3] This guide will explore the genetic validation of this mechanism and compare this compound to other known STING inhibitors.

Comparative Analysis of STING Inhibitors

To objectively assess the performance of this compound, we compare it with two other well-characterized STING inhibitors: C-176 and H-151. The following table summarizes their key performance metrics based on available experimental data.

InhibitorMechanism of ActionTarget BindingPotency (IC50/Kd)Species SpecificityReference
This compound Competitively binds to the C-terminal domain of STING, blocking IRF3 recruitment.Direct binding to STING's C-terminal domain.Kd: 53 nM (human STING) IC50: 3.42 µM (MEFs), 10.83 µM (IMR-90)Active against both human and mouse STING.[1][4]
C-176 Covalently binds to Cys91 in the transmembrane domain of STING, inhibiting palmitoylation.Covalent modification of STING.IC50: 1.14 µM (LPS-induced inflammation in RAW264.7 cells)Primarily active against mouse STING.[5][6]
H-151 Covalently binds to Cys91 in the transmembrane domain of STING, inhibiting palmitoylation.Covalent modification of STING.IC50: 138 nM (MEFs), 109.6 nM (BMDMs), 134.4 nM (HFFs)Active against both human and mouse STING, but with questions about human efficacy.[6][7]

Genetic Approaches to Validate On-Target Effects

Genetic validation is crucial to confirm that the observed effects of a compound are indeed due to its interaction with the intended target. For this compound, CRISPR/Cas9-mediated gene knockout of STING has been a key technique.

CRISPR/Cas9-Mediated STING Knockout

By specifically deleting the STING1 gene, researchers can create a cellular model that is unresponsive to STING agonists. If this compound's inhibitory effect is lost in these STING-knockout cells, it provides strong evidence that STING is its direct target.

Experimental Workflow for CRISPR/Cas9 Validation of this compound Target:

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Readout WT_cells Wild-Type Cells WT_AstinC WT + this compound WT_cells->WT_AstinC WT_agonist WT + STING Agonist WT_cells->WT_agonist WT_combo WT + Agonist + this compound WT_cells->WT_combo KO_cells STING Knockout Cells (CRISPR/Cas9) KO_agonist KO + STING Agonist KO_cells->KO_agonist WT_AstinC_readout No IFN-β production WT_AstinC->WT_AstinC_readout WT_agonist_readout High IFN-β production WT_agonist->WT_agonist_readout WT_combo_readout Low IFN-β production WT_combo->WT_combo_readout KO_agonist_readout No IFN-β production KO_agonist->KO_agonist_readout

CRISPR/Cas9 validation workflow for this compound.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies are essential.

Protocol 1: CRISPR/Cas9-Mediated Knockout of STING

Objective: To generate STING-deficient cell lines to validate the on-target effects of this compound.

Materials:

  • LentiCRISPRv2 vector

  • sgRNA sequences targeting the STING1 gene

  • HEK293T cells (for lentivirus production)

  • Target cell line (e.g., THP-1, MEFs)

  • Lipofectamine 2000

  • Puromycin

Methodology:

  • sgRNA Design and Cloning: Design and clone sgRNAs targeting an early exon of the STING1 gene into the lentiCRISPRv2 vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids (e.g., psPAX2, pMD2.G) using Lipofectamine 2000.

  • Transduction: Harvest the lentiviral particles and transduce the target cell line.

  • Selection: Select for successfully transduced cells using puromycin.

  • Validation: Expand single-cell clones and validate STING knockout by Western blot and Sanger sequencing of the targeted genomic region.

Protocol 2: Competitive Binding Assay

Objective: To determine if this compound directly competes with the natural STING ligand, cGAMP, for binding to STING.

Materials:

  • Recombinant human STING protein

  • Biotinylated this compound

  • Unlabeled this compound

  • 2'3'-cGAMP

  • Streptavidin-coated beads

  • Cell lysates from STING-overexpressing cells

Methodology:

  • Incubation: Incubate cell lysates containing Flag-tagged human STING with biotinylated this compound in the presence or absence of increasing concentrations of unlabeled this compound or 2'3'-cGAMP.

  • Pull-down: Add streptavidin-coated beads to pull down the biotinylated this compound and any bound proteins.

  • Washing: Wash the beads to remove non-specific binders.

  • Elution and Western Blot: Elute the bound proteins and analyze for the presence of Flag-STING by Western blotting. A decrease in the amount of pulled-down STING in the presence of unlabeled competitors indicates competitive binding.

G cluster_0 No Competitor cluster_1 With Competitor (Unlabeled this compound or cGAMP) STING_1 STING Biotin_AstinC_1 Biotin-Astin C STING_1->Biotin_AstinC_1 Binds Bead_1 Streptavidin Bead Biotin_AstinC_1->Bead_1 Binds STING_2 STING Competitor Competitor STING_2->Competitor Binds Biotin_AstinC_2 Biotin-Astin C Bead_2 Streptavidin Bead Biotin_AstinC_2->Bead_2 Binds

Principle of the competitive binding assay.
Protocol 3: IFN-β Promoter Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on STING-mediated IFN-β production.

Materials:

  • HEK293T cells

  • Plasmids: pIFN-β-Luc (firefly luciferase under the control of the IFN-β promoter), pRL-TK (Renilla luciferase for normalization), and STING expression plasmid.

  • STING agonist (e.g., 2'3'-cGAMP)

  • This compound

  • Dual-Luciferase Reporter Assay System

Methodology:

  • Transfection: Co-transfect HEK293T cells with the pIFN-β-Luc, pRL-TK, and STING expression plasmids.

  • Treatment: After 24 hours, treat the cells with a STING agonist in the presence or absence of varying concentrations of this compound.

  • Lysis: After 18-24 hours of treatment, lyse the cells.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in the presence of this compound indicates inhibition of STING signaling.

Signaling Pathway and Points of Intervention

The cGAS-STING pathway is a linear signaling cascade, offering multiple points for therapeutic intervention. This compound acts downstream of cGAS and directly on STING, while other inhibitors may target different components.

G cluster_inhibitors Inhibitor Intervention Points dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I IFN Genes Nucleus->IFN Induces Transcription Response Antiviral/Inflammatory Response IFN->Response AstinC_node This compound AstinC_node->STING Blocks IRF3 Recruitment C176_H151_node C-176 / H-151 C176_H151_node->STING Inhibits Palmitoylation

The cGAS-STING signaling pathway and inhibitor targets.

References

Safety Operating Guide

Navigating the Safe Disposal of Astin C: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of the cyclopeptide Astin C is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers detailed, step-by-step procedures for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in handling this potent compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and local regulations. The following personal protective equipment (PPE) should be worn at all times when handling this compound and its associated waste:

PPE ComponentSpecification
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves
Eye Protection Chemical splash goggles or a full-face shield
Body Protection Disposable, solid-front, back-closure gown
Respiratory Protection NIOSH-approved respirator for handling powders

Step-by-Step Disposal Procedure

The proper disposal of this compound waste involves a systematic process of segregation, containment, and final disposal through a certified hazardous waste management service.

Step 1: Waste Segregation

All materials that have come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:

  • Unused or expired this compound powder or solutions

  • Empty vials and containers

  • Contaminated PPE (gloves, gowns, etc.)

  • Pipette tips, syringes, and other disposables

  • Spill cleanup materials

Segregate this compound waste from other laboratory waste streams at the point of generation.

Step 2: Waste Containment

Proper containment is crucial to prevent exposure and environmental contamination.

  • Solid Waste: Collect all solid waste, including contaminated PPE and disposables, in a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled as "Hazardous Waste: this compound" and feature the appropriate hazard symbols.[2] Black containers are often used for hazardous pharmaceutical waste.[3]

  • Liquid Waste: Unused solutions of this compound should not be disposed of down the drain.[4] Collect liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous waste.[5]

Step 3: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Storage: Store sealed hazardous waste containers in a secure, designated area away from general laboratory traffic.

  • Documentation: Complete all necessary hazardous waste manifests as required by your institution and local regulations.

  • Collection: Arrange for a scheduled pickup of the hazardous waste by a certified disposal vendor.

The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[2][6]

Spill Management

In the event of an this compound spill, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate area and restrict access.

  • Don Appropriate PPE: If not already wearing it, put on the full complement of recommended PPE.

  • Contain the Spill: For powdered spills, gently cover with a damp absorbent material to avoid generating dust. For liquid spills, absorb with an appropriate absorbent material.

  • Clean the Area: Using a detergent solution, clean the spill area from the outer edge inward. Follow with a thorough rinse.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AstinC_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal Start This compound Waste Generated Segregate Segregate at Point of Generation Start->Segregate Solid_Waste Solid Waste Container (Black) Segregate->Solid_Waste Solids/PPE Liquid_Waste Liquid Waste Container (Black) Segregate->Liquid_Waste Liquids Sharps_Waste Sharps Container (Hazardous) Segregate->Sharps_Waste Sharps Store Secure Storage Solid_Waste->Store Liquid_Waste->Store Sharps_Waste->Store Manifest Complete Waste Manifest Store->Manifest Pickup Arrange for Licensed Vendor Pickup Manifest->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Astin C

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans, or for therapeutic or diagnostic applications.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Astin C. The following procedures are based on standard laboratory safety protocols for handling potent, research-grade chemical compounds. Users should always consult the official Safety Data Sheet (SDS) provided by the supplier for the most comprehensive safety information.

Chemical and Physical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound, a cyclopeptide with anti-inflammatory and anti-cancer activities.[1][2][3][4][5][6]

PropertyValue
CAS Number 148057-23-2
Molecular Formula C₂₅H₃₃Cl₂N₅O₆
Molecular Weight 570.47 g/mol [5][6]
Appearance Off-white to yellow powder/solid[1][4]
Purity >98%
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][6]
Storage (Powder) Store at -20°C for up to 2 years.[3]
Storage (Stock Solution) Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][4][7]

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step procedures is mandatory to ensure personnel safety and prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Verification: Confirm that the product name and CAS number on the label match the order.

  • Storage: Immediately transfer the compound to a designated, locked storage unit at -20°C. The storage location should be clearly labeled as containing potent compounds.

Personal Protective Equipment (PPE)

A risk assessment is crucial to determine the appropriate PPE.[8][9] The minimum required PPE for handling this compound in powdered form and in solution is outlined below.

OperationRequired Personal Protective Equipment
Handling Powder (e.g., weighing, aliquoting) - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat - Safety Goggles with side shields - Face Shield - N95 Respirator (or higher)
Handling Solutions - Disposable Nitrile Gloves - Laboratory Coat - Safety Goggles
Preparation of Stock Solutions

Due to the powdered nature of this compound, all initial handling, including weighing and preparation of the stock solution, must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[10]

  • Pre-weighing: Pre-label all vials and tubes.

  • Weighing: Use an analytical balance inside the fume hood. Use anti-static weigh boats to minimize powder dispersal.[10]

  • Dissolving: Add the appropriate solvent (e.g., DMSO) to the vial containing the weighed this compound powder.[2][6] Cap the vial securely and vortex until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[7]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.

  • Storage: Store the aliquots at -80°C.[7]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[11][12][13][14][15]

  • Solid Waste:

    • Contaminated PPE (gloves, lab coats, etc.), weigh boats, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.

  • Liquid Waste:

    • Unused or contaminated solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.[13]

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound, from receipt to disposal.

Astin_C_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receive & Inspect Package Storage Store at -20°C Receiving->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weigh Powder in Fume Hood PPE->Weighing Dissolving Prepare Stock Solution (e.g., in DMSO) Weighing->Dissolving Aliquoting Aliquot for Single Use Dissolving->Aliquoting Store_Solution Store Aliquots at -80°C Aliquoting->Store_Solution Experiment Use in Experiment Store_Solution->Experiment Solid_Waste Dispose of Solid Waste (PPE, etc.) Experiment->Solid_Waste Liquid_Waste Dispose of Liquid Waste Experiment->Liquid_Waste

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Experimental Protocol: In Vitro cGAS-STING Inhibition Assay

This compound is known to inhibit the cGAS-STING signaling pathway.[2][3][7] The following is a generalized protocol for assessing the inhibitory effect of this compound on this pathway in a cell-based assay.

Objective: To determine the IC₅₀ of this compound on dsDNA-induced interferon-β (IFN-β) production in mouse embryonic fibroblasts (MEFs).

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • dsDNA probe (e.g., 80 bp dsDNA)

  • Transfection reagent (e.g., jetPRIME®)

  • Opti-MEM

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding:

    • Seed MEFs in a 24-well plate at a density that will result in 80-90% confluency on the day of transfection.

    • Incubate at 37°C and 5% CO₂ overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

    • Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.

    • Incubate for 3 hours.

  • dsDNA Transfection:

    • Prepare the dsDNA-transfection reagent complexes in Opti-MEM according to the manufacturer's protocol.

    • Add the transfection complexes to the wells containing the cells and this compound.

    • Incubate for 6 hours at 37°C and 5% CO₂.

  • RNA Extraction and qPCR:

    • After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for IFN-β and the housekeeping gene to determine the relative expression levels of IFN-β mRNA.

  • Data Analysis:

    • Normalize the IFN-β expression to the housekeeping gene.

    • Plot the percentage of inhibition of IFN-β expression against the log concentration of this compound.

    • Calculate the IC₅₀ value using a non-linear regression analysis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Astin C
Reactant of Route 2
Astin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.